Laminaribiose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
34980-39-7 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
InChI Key |
YGEHCIVVZVBCLE-CRLSIFLLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Synonyms |
laminarabiose laminaribiose nigerose |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Laminaribiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose, a disaccharide of significant interest in various biochemical and pharmaceutical research fields, is structurally defined by two glucose units linked via a β-1,3-glycosidic bond. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and detailed experimental protocols for its preparation and characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, enzymology, and drug development.
Introduction
This compound is a reducing disaccharide that plays a crucial role as a fundamental structural unit of laminarin, a primary storage polysaccharide found in brown algae. Its unique β-1,3-glycosidic linkage distinguishes it from other common glucose-based disaccharides such as cellobiose (β-1,4) and maltose (α-1,4), conferring distinct biological and chemical properties. Understanding the precise chemical structure of this compound is paramount for studies involving β-glucan metabolism, enzyme-substrate interactions, and its potential applications as a prebiotic or a building block in synthetic chemistry.
Chemical Structure and Properties
This compound is systematically named 3-O-β-D-glucopyranosyl-D-glucose . Its chemical formula is C₁₂H₂₂O₁₁, with a molecular weight of approximately 342.30 g/mol . The structure consists of two D-glucose monosaccharide units. The anomeric carbon (C1) of the non-reducing glucose unit is linked to the hydroxyl group at the C3 position of the reducing glucose unit through a β-glycosidic bond.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |
| Molecular Weight | 342.30 g/mol | [1] |
| Systematic Name | 3-O-β-D-glucopyranosyl-D-glucose | [1] |
| CAS Number | 34980-39-7 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 205 °C | |
| Solubility | Soluble in water |
Structural Visualization
The chemical structure of this compound, highlighting the β-1,3-glycosidic linkage between the two glucose units, is depicted in the following diagram.
Caption: Chemical structure of this compound.
Experimental Protocols
Preparation of this compound by Enzymatic Hydrolysis of Laminarin
This compound is most commonly prepared by the enzymatic hydrolysis of laminarin, a polysaccharide readily available from brown algae.
Materials:
-
Laminarin from Laminaria digitata
-
Endo-1,3-β-glucanase (Laminarinase)
-
Sodium acetate buffer (50 mM, pH 5.5)
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay
-
D-glucose (for standard curve)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer (pH 5.5).
-
Enzymatic Reaction: Add endo-1,3-β-glucanase to the laminarin solution. The optimal enzyme concentration should be determined empirically but a starting point of 0.05 U/mL can be used.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 10 minutes to several hours, depending on the desired degree of hydrolysis).
-
Reaction Termination: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Product Analysis:
-
Reducing Sugar Assay: Quantify the total reducing sugars released using the DNS method to monitor the progress of hydrolysis.
-
HPLC Analysis: Analyze the hydrolysis products using an HPLC system equipped with a suitable carbohydrate analysis column (e.g., an amino or amide column). Elute with an isocratic or gradient mobile phase of acetonitrile and water. Identify and quantify this compound by comparing the retention time and peak area with a this compound standard.
-
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of carbohydrates. Complete assignment of ¹H and ¹³C NMR spectra provides detailed information about the monosaccharide composition, anomeric configuration, and glycosidic linkage position.
Materials:
-
Purified this compound sample
-
Deuterium oxide (D₂O)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of D₂O.
-
Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra at a constant temperature (e.g., 25°C).
-
Spectral Analysis:
-
¹H NMR: The anomeric proton signals are typically found in the downfield region (δ 4.5-5.5 ppm). The coupling constant (³J(H1,H2)) of the anomeric proton of the non-reducing glucose unit can confirm the β-configuration (typically ~8 Hz).
-
¹³C NMR: The anomeric carbon signals appear in the region of δ 95-105 ppm. The chemical shift of the C3 carbon of the reducing glucose unit will be shifted downfield due to glycosylation.
-
2D NMR: Use COSY to establish proton-proton correlations within each glucose ring, HSQC to correlate protons with their directly attached carbons, and HMBC to identify long-range correlations, particularly the correlation between the anomeric proton (H1') of the non-reducing unit and the C3 of the reducing unit, which definitively confirms the 1→3 linkage.
-
Based on published data for D-glucopyranosyl-D-glucopyranosides, the expected chemical shifts for this compound can be referenced for spectral assignment.
Logical Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the production and structural verification of this compound.
References
An In-depth Technical Guide to the Laminaribiose β-1,3-Glycosidic Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a fundamental structural component of β-glucans, which are polysaccharides widely distributed in the cell walls of bacteria, fungi, algae, and plants.[1][2] The unique properties of this glycosidic linkage are central to the biological activities of β-glucans, including their well-documented immunomodulatory effects. This technical guide provides a comprehensive overview of the core physicochemical, structural, and biochemical properties of the this compound β-1,3-glycosidic bond, intended to serve as a resource for researchers in carbohydrate chemistry, immunology, and drug development.
Physicochemical Properties of the β-1,3-Glycosidic Bond
Table 1: Physicochemical and Conformational Properties of the β-1,3-Glycosidic Bond in this compound (Theoretical and Analog-Based Data)
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₂₂O₁₁ | [3] |
| Molar Mass | 342.30 g/mol | [3] |
| Bond Length (C1-O3) | ~1.42 Å | Estimated based on standard C-O bond lengths in carbohydrates. |
| Bond Angle (C1-O3-C3') | ~116° | Estimated based on related glycosidic linkages. |
| Torsional Angles (Φ/Ψ) | Multiple low-energy conformations exist. | [4] |
| Thermodynamic Stability | The standard free energy of hydrolysis for a β-1,4-glycosidic bond in cellobiose is approximately -16 kJ/mol. The value for the β-1,3 bond is expected to be of a similar magnitude. |
Note: Experimental values for bond length and angle are pending the availability of a high-resolution crystal structure of this compound.
Conformational Analysis: The Potential Energy Surface
The flexibility of the β-1,3-glycosidic bond is described by the torsional angles phi (Φ) and psi (Ψ). The potential energy surface (PES), often visualized as a Ramachandran-style plot, illustrates the energetically favorable conformations of the molecule. For disaccharides, these plots show the relative energy of the molecule as a function of the Φ (H1-C1-O3-C3') and Ψ (C1-O3-C3'-H3') dihedral angles. Computational studies using force fields like MM3 have shown that the energy surfaces for this compound have two intersecting low-energy troughs, highlighting the importance of exo-anomeric effects in determining its conformation.
Caption: Workflow for Conformational Analysis.
Enzymatic Hydrolysis of the β-1,3-Glycosidic Bond
The β-1,3-glycosidic bond in this compound and larger β-glucans is specifically cleaved by a class of enzymes known as β-1,3-glucanases or laminarinases. These enzymes are crucial for the degradation of β-glucans in various biological systems and are valuable tools in biotechnology.
Key Enzymes and Their Properties
Laminarinases can be broadly categorized as endo- or exo-acting enzymes:
-
Endo-β-1,3-glucanases cleave internal β-1,3-glycosidic bonds within a polysaccharide chain, leading to the production of smaller oligosaccharides, including this compound.
-
Exo-β-1,3-glucanases sequentially cleave glucose units from the non-reducing end of a β-glucan chain.
The kinetic parameters of these enzymes vary depending on the source organism and substrate.
Table 2: Kinetic Parameters of Selected β-1,3-Glucanases (Laminarinases)
| Enzyme | Source Organism | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Laminarinase | Penicillium rolfsii c3-2(1) IBRL | Laminarin | 0.0817 | 372.2 | 5.0 | 70 | |
| rGluH | Hymenobacter siberiensis PAMC 29290 | Laminarin | 2.1 mg/mL | 480.89 | 5.5 | 40 | |
| Endo-1,3-β-D-glucanase | Formosa agariphila KMM 3901 | Laminarin | - | - | - | 45 | |
| Exo-1,3-β-glucanase G9376 | Penicillium sumatraense AQ67100 | Laminarin | - | 72.1 | 5.0 | 50 |
Note: '-' indicates data not specified in the cited source.
Caption: Products of Laminarin Hydrolysis.
Biological Significance: Interaction with Immune Receptors
This compound and larger β-1,3-glucans are recognized by specific pattern recognition receptors (PRRs) on the surface of immune cells, triggering a cascade of signaling events that lead to immunomodulation.
Key Receptors and Signaling Pathways
The primary receptors for β-1,3-glucans include:
-
Dectin-1: A C-type lectin receptor that recognizes the β-1,3-glucan backbone.
-
Complement Receptor 3 (CR3): An integrin that also binds to β-glucans.
-
Toll-like Receptors (TLRs): Particularly TLR2 and TLR6, which can form heterodimers to recognize β-glucans.
Binding of β-glucans to these receptors on cells like macrophages and dendritic cells initiates intracellular signaling pathways, leading to phagocytosis, production of reactive oxygen species (ROS), and the secretion of various cytokines and chemokines.
Caption: Simplified β-Glucan Signaling Pathway.
Experimental Protocols
Enzymatic Hydrolysis of Laminarin to Produce this compound
This protocol outlines the general steps for the enzymatic production of this compound from laminarin.
-
Substrate Preparation: Prepare a solution of laminarin (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Addition: Add a purified endo-β-1,3-glucanase to the laminarin solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50°C) for a predetermined time (e.g., 1-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Product Analysis: Analyze the hydrolysate using techniques such as HPLC or mass spectrometry to confirm the presence and quantify the yield of this compound.
Caption: Workflow for Enzymatic Production of this compound.
Purification of this compound by HPLC
High-performance liquid chromatography is a standard method for purifying this compound from enzymatic hydrolysates.
-
Sample Preparation: Filter the hydrolysate through a 0.22 µm membrane to remove any particulate matter.
-
Column: Use a carbohydrate analysis column (e.g., an amino-propyl bonded silica column).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. For example, a linear gradient from 80% acetonitrile to 50% acetonitrile over 30 minutes.
-
Detection: Use a refractive index (RI) detector or an evaporative light scattering detector (ELSD) for detection.
-
Fraction Collection: Collect fractions corresponding to the elution time of a this compound standard.
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method or other analytical techniques.
Structural Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are essential for the structural elucidation of this compound.
-
¹H NMR: Provides information on the anomeric protons, which are characteristic of the glycosidic linkage. The coupling constants (J-values) can help determine the stereochemistry of the linkage.
-
¹³C NMR: Provides chemical shift data for each carbon atom, which is sensitive to the local chemical environment and can confirm the linkage position.
-
2D NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals and confirm the connectivity through the glycosidic bond.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is used to determine the molecular weight and fragmentation pattern of this compound, which provides information about the glycosidic linkage.
-
Ionization: Electrospray ionization (ESI) is commonly used for carbohydrates.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion will produce characteristic fragment ions resulting from cleavage of the glycosidic bond and cross-ring cleavages. The fragmentation pattern can be used to confirm the 1,3-linkage.
Synthesis of this compound Derivatives
Chemical synthesis allows for the creation of this compound derivatives with modified properties for various applications, including drug development.
General Synthetic Strategy:
-
Protection: Protect the hydroxyl groups of a glucose donor and acceptor, leaving the desired hydroxyl groups for glycosylation free.
-
Glycosylation: Couple the protected glucose donor and acceptor in the presence of a suitable promoter to form the β-1,3-glycosidic bond.
-
Deprotection: Remove the protecting groups to yield the final this compound derivative.
Caption: General Synthetic Scheme for this compound Derivatives.
Conclusion
The β-1,3-glycosidic bond is a key determinant of the structure and function of this compound and related β-glucans. Its conformational flexibility, susceptibility to specific enzymatic cleavage, and recognition by immune receptors underscore its importance in both biological systems and biotechnological applications. A thorough understanding of the properties of this linkage is crucial for the rational design of novel therapeutics and biomaterials that leverage the immunomodulatory potential of β-glucans. This guide provides a foundational resource for researchers to further explore and exploit the unique characteristics of the this compound β-1,3-glycosidic bond.
References
- 1. Two GH16 Endo-1,3-β-D-Glucanases from Formosa agariphila and F. algae Bacteria Have Complete Different Modes of Laminarin Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel, cold-adapted D-laminaribiose- and D-glucose-releasing GH16 endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290, a psychrotolerant bacterium from Arctic marine sediment [frontiersin.org]
An In-Depth Technical Guide to the Natural Sources of Laminaribiose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a molecule of significant interest for its potential applications in the pharmaceutical, agricultural, and biotechnology sectors. While not abundant in its free form in nature, this compound is readily obtainable from its polymeric precursor, laminarin. This technical guide provides a comprehensive overview of the natural sources of laminarin, detailed methodologies for the extraction and subsequent hydrolysis to yield this compound, and insights into its role in biological signaling pathways.
Primary Natural Sources of this compound: The Polysaccharide Laminarin
This compound is primarily derived from the hydrolysis of laminarin, a storage polysaccharide. Therefore, the natural abundance of this compound is directly tied to the sources of laminarin.
Brown Algae (Phaeophyceae)
The most significant natural sources of laminarin are brown algae, where it functions as a primary carbohydrate reserve, analogous to starch in plants.[1] The laminarin content in brown algae can be substantial, reaching up to 35% of the dry weight, though this varies considerably depending on the species, geographical location, and season.[2][3]
| Brown Algae Species | Laminarin Content (% of Dry Weight) | Reference(s) |
| Laminaria hyperborea | 6.24% | [4] |
| Ascophyllum nodosum | 5.82% | [4] |
| Laminaria digitata | High glucan content | |
| Saccharina latissima | Variable, can be low | |
| Padina pavonica | Up to 11% | |
| Sargassum dentifolium | Low | |
| Cystoseira myrica | Low |
Other Natural Sources
While brown algae are the principal source, laminarin and related β-1,3-glucans are also found in other organisms:
-
Fungi and Yeast: The cell walls of many fungi and yeasts contain β-1,3-glucans, which can be hydrolyzed to yield this compound.
-
Bacteria: Some bacteria are known to produce extracellular β-1,3-glucans.
From Natural Source to Purified this compound: An Experimental Workflow
The production of this compound from natural sources is a multi-step process that begins with the harvesting of laminarin-rich biomass, followed by extraction, hydrolysis, and purification.
Detailed Experimental Protocols
Laminarin Extraction from Brown Algae
The choice of extraction method can influence the yield and purity of the resulting laminarin.
-
Preparation: The dried and milled brown algae are mixed with hot water (typically 80-100°C).
-
Extraction: The mixture is stirred for a defined period to allow the heat to break down the cell walls and release the laminarin.
-
Filtration: The solid residue is removed by filtration.
-
Concentration and Precipitation: The filtrate is concentrated, and laminarin is precipitated, often using ethanol.
-
Preparation: Dried and milled seaweed is suspended in a dilute acid solution (e.g., 0.1 M HCl).
-
Extraction: The suspension is incubated, often with heating (e.g., 70°C for 2.5 hours), to facilitate the breakdown of the algal cell wall.
-
Neutralization and Purification: The mixture is neutralized, and the laminarin is then precipitated and purified.
Hydrolysis of Laminarin to this compound
This method utilizes specific enzymes to cleave the β-1,3-glycosidic bonds in laminarin.
-
Enzyme Selection: Endo-β-1,3-glucanases (laminarinases) are commonly used. These enzymes randomly cleave the internal β-1,3-linkages of laminarin.
-
Reaction Conditions:
-
Substrate: Purified laminarin is dissolved in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Incubation: The laminarinase is added to the substrate solution.
-
Temperature and Time: The reaction is incubated at the optimal temperature for the specific enzyme (e.g., 40-70°C) for a period ranging from a few hours to overnight.
-
-
Termination: The reaction is typically stopped by heat inactivation of the enzyme.
-
Products: The primary products of this hydrolysis are this compound and glucose.
-
Reaction Setup: Laminarin is dissolved in a dilute strong acid solution (e.g., 0.5 M H₂SO₄).
-
Hydrolysis: The solution is heated to a high temperature (e.g., 121°C) for a controlled period. The duration of hydrolysis is critical; prolonged exposure can lead to the complete breakdown of this compound into glucose.
-
Neutralization: After the desired reaction time, the solution is cooled and neutralized with a base (e.g., BaCO₃ or NaOH).
-
Purification: The neutralized solution is filtered to remove any precipitate, and the resulting solution containing this compound, glucose, and other oligosaccharides is further purified.
Purification of this compound
Column chromatography is a widely used technique for separating this compound from the hydrolysis mixture.
-
Stationary Phase: A variety of stationary phases can be used, including carbon-Celite, silica gel, or size-exclusion resins. Anion-exchange chromatography is often used for the initial purification of the crude polysaccharide extract.
-
Mobile Phase: The choice of mobile phase depends on the stationary phase. For carbon-Celite columns, a stepwise gradient of ethanol in water (e.g., 5%, 15%, 25%) can be used to elute sugars of increasing size.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using methods like TLC or HPLC. Fractions containing pure this compound are pooled and concentrated.
Analysis and Quantification
TLC is a rapid and cost-effective method for the qualitative analysis of the hydrolysis products.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A common solvent system is n-butanol:acetic acid:water in a 2:1:1 (v/v/v) ratio. Another reported system is chloroform:acetic acid:water (3:3.5:0.5 by volume).
-
Visualization: The separated spots are visualized by spraying with a reagent such as 10% sulfuric acid in ethanol followed by heating, or a diphenylamine-aniline-phosphoric acid reagent.
HPLC is used for the accurate quantification of this compound.
-
Column: Amine-based columns (e.g., ACQUITY BEH Amide) or lead-form cation-exchange columns are suitable for carbohydrate analysis.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.
-
Detection: A refractive index (RI) detector is typically used for the detection of underivatized sugars.
-
Temperature: Column temperature can affect retention time and selectivity and is often maintained around 40°C for reversed-phase HPLC.
Biological Signaling Pathways Involving β-1,3-Glucans
While specific signaling pathways for this compound in higher organisms are not extensively characterized, laminarin and other β-1,3-glucans are well-known elicitors of plant defense responses.
Plant Defense Activation by β-1,3-Glucans
β-1,3-glucans act as Pathogen-Associated Molecular Patterns (PAMPs) that are recognized by plant cell surface receptors, triggering a signaling cascade that leads to the activation of defense mechanisms.
This signaling cascade involves:
-
Recognition: β-1,3-glucans are recognized by pattern recognition receptors (PRRs) on the plant cell surface. The recognition can be dependent on the degree of polymerization of the glucan, with different plant species showing preferences for longer (laminarin) or shorter (e.g., laminarihexaose) chains. In some plants, this recognition is independent of the well-known receptor CERK1, suggesting the existence of multiple β-glucan receptor systems.
-
Early Signaling Events: Receptor binding triggers a series of rapid intracellular responses, including an influx of calcium ions (Ca²⁺), the production of reactive oxygen species (ROS) in an "oxidative burst," and the activation of mitogen-activated protein kinase (MAPK) cascades.
-
Downstream Defense Responses: These early signals lead to widespread transcriptional reprogramming, including the upregulation of defense-related genes. This results in the production of pathogenesis-related (PR) proteins (such as glucanases and chitinases), the synthesis of antimicrobial phytoalexins, and the reinforcement of the plant cell wall to prevent pathogen ingress. Laminarin treatment has been shown to induce the salicylic acid signaling pathway in tobacco and Arabidopsis.
Conclusion
This compound, while not directly abundant in nature, is readily accessible through the processing of laminarin from sources such as brown algae. This guide has provided a comprehensive overview of the natural origins of laminarin, detailed experimental protocols for the extraction, hydrolysis, and purification of this compound, and an examination of the role of related β-1,3-glucans in plant defense signaling. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and plant science, facilitating the exploration and utilization of this promising disaccharide.
References
- 1. Purification and characterization of a thermostable laminarinase from Penicillium rolfsii c3-2(1) IBRL :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Biosynthesis of Laminaribiose in Algae: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a molecule of growing interest in the pharmaceutical and biotechnological sectors. Primarily found as the fundamental repeating unit of storage polysaccharides in various algal species, its synthesis is a key aspect of algal carbon metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathways of this compound in algae, focusing on the core enzymatic processes, their regulation, and the experimental methodologies used for their characterization.
Executive Summary
The biosynthesis of this compound in algae is intrinsically linked to the formation of β-1,3-glucan storage polymers, such as paramylon in Euglena gracilis and chrysolaminarin in diatoms like Phaeodactylum tricornutum. The core pathway involves the conversion of glucose to the activated sugar nucleotide UDP-glucose, which then serves as the donor for the polymerization of β-1,3-glucan chains by 1,3-β-glucan synthases. Another key enzyme, this compound phosphorylase, plays a role in the reversible phosphorolysis of this compound. The regulation of these pathways is tightly controlled by environmental factors such as light and nutrient availability, which dictate the flux of carbon towards either storage polysaccharide synthesis or other metabolic routes like lipid production. This guide details the enzymes involved, presents quantitative data on polysaccharide content, outlines experimental protocols, and visualizes the key pathways.
Core Biosynthetic Pathways
The synthesis of this compound is not a standalone process but rather an integral part of the formation of larger β-1,3-glucan polymers. The general pathway can be outlined as follows:
-
Phosphorylation of Glucose: The pathway begins with the phosphorylation of glucose to glucose-6-phosphate (G6P) by hexokinase.
-
Isomerization: G6P is then converted to glucose-1-phosphate (G1P) by phosphoglucomutase.
-
Activation of Glucose: G1P is activated by reacting with UTP to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase). This is a critical regulatory step.[1][2]
-
Polymerization: 1,3-β-glucan synthase utilizes UDP-glucose as a substrate to elongate a growing β-1,3-glucan chain, forming the this compound linkages.
-
Phosphorolytic Cleavage: this compound phosphorylase can catalyze the reversible reaction where this compound and inorganic phosphate are converted to glucose and α-D-glucose-1-phosphate.[3]
Pathway in Euglena gracilis (Paramylon Synthesis)
In Euglena gracilis, the end product of this pathway is paramylon, a linear β-1,3-glucan stored as insoluble granules in the cytoplasm.[4] The key enzyme responsible for the polymerization is Glucan Synthase-Like 2 (EgGSL2).[5] The degradation of paramylon is mediated by β-1,3-glucan phosphorylase (ldp1).
Pathway in Diatoms (Chrysolaminarin Synthesis)
In diatoms such as Phaeodactylum tricornutum, the storage polysaccharide is chrysolaminarin, a branched β-1,3-glucan, which is stored in vacuoles. The synthesis is initiated by a β-1,3-glucan synthase (PtBGS) located in the tonoplast (the vacuolar membrane). Branching of the chain with β-1,6 linkages is carried out by 1,6-β-transglycosylases.
Visualization of Biosynthetic Pathways and Workflows
Generalized this compound Biosynthesis Pathway
Caption: Generalized pathway for the biosynthesis of β-1,3-glucans.
Regulation of Carbon Partitioning in Diatoms
Caption: Regulation of carbon partitioning in diatoms under stress.
Quantitative Data
The content of β-1,3-glucans, the polymers of this compound, varies significantly between algal species and is influenced by environmental conditions.
Table 1: β-1,3-Glucan Content in Various Algae
| Algal Species | Polysaccharide | Condition | Content (% of Dry Weight) | Reference(s) |
| Euglena gracilis | Paramylon | Heterotrophic growth | >50% | |
| Phaeodactylum tricornutum | Chrysolaminarin | Nitrogen depletion | ~31.7% | |
| Odontella aurita | Chrysolaminarin | Not specified | 8.2% (of purified polysaccharide) | |
| Laminaria digitata | Laminarin | Not specified | ~35% | |
| Sargassum mcclurei | Laminarin | Optimized extraction | ~1.2% | |
| Laminaria hyperborea | Laminarin | Not specified | ~6.24% | |
| Ascophyllum nodosum | Laminarin | Not specified | ~5.82% |
Table 2: Molecular Characteristics of Algal β-1,3-Glucans
| Algal Species | Polysaccharide | Molecular Weight (kDa) | β-1,3:β-1,6 Linkage Ratio | Reference(s) |
| Odontella aurita | Chrysolaminarin (CL2) | 7.75 | Not specified | |
| Laminaria digitata | Laminarin | 2-10 | ~7:1 | |
| Eisenia bicyclis | Laminarin | ~5 | ~3:2 | |
| Dictyota dichotoma | Laminarin | Not specified | 3:1 | |
| Sargassum duplicatum | Laminarin | Not specified | 6:1 |
Experimental Protocols
Purification of this compound Phosphorylase from Euglena gracilis
This protocol is a generalized summary based on established methods for enzyme purification.
-
Cell Lysis: Harvest E. gracilis cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0) and lyse the cells using methods such as sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes) to remove cell debris. Collect the supernatant containing the soluble proteins.
-
Fractionation: Perform ammonium sulfate precipitation to fractionate the proteins. The fraction containing this compound phosphorylase activity is collected and redissolved in a minimal amount of buffer.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the protein fraction onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-0.5 M NaCl). Collect fractions and assay for enzyme activity.
-
Gel Filtration Chromatography: Pool the active fractions and concentrate them. Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size. This step also provides an estimation of the native molecular weight.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE. A single band indicates purification to electrophoretic homogeneity.
Assay for 1,3-β-Glucan Synthase Activity
This assay measures the incorporation of radiolabeled glucose from UDP-glucose into the growing glucan chain.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Activators (e.g., 10 mM MgCl₂, 1 mM DTT)
-
Substrate: UDP-[14C]-Glucose
-
Enzyme preparation (e.g., purified enzyme or membrane fraction)
-
-
Incubation: Initiate the reaction by adding the enzyme preparation and incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid). Precipitate the synthesized polysaccharide by adding a carrier (e.g., glycogen) and ethanol.
-
Washing: Pellet the precipitate by centrifugation and wash several times with ethanol to remove unincorporated UDP-[14C]-Glucose.
-
Quantification: Dissolve the final pellet in a suitable solvent (e.g., 1 M NaOH) and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
Quantification of Chrysolaminarin in Diatoms
This protocol is based on the phenol-sulfuric acid method.
-
Extraction:
-
Harvest and freeze-dry diatom cells.
-
Extract 50 mg of the dried algal powder with 5 mL of 50 mM sulfuric acid at 60°C for 30 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the soluble chrysolaminarin.
-
-
Colorimetric Reaction:
-
In a test tube, mix 1 mL of the chrysolaminarin extract with 0.5 mL of 6% (w/v) phenol solution.
-
Carefully add 5 mL of concentrated sulfuric acid to the mixture. The heat of the reaction will drive the color development.
-
Allow the mixture to cool to room temperature.
-
-
Measurement: Measure the absorbance of the solution at 490 nm using a spectrophotometer.
-
Quantification: Determine the concentration of chrysolaminarin by comparing the absorbance to a standard curve prepared with known concentrations of glucose or a laminarin standard.
Conclusion and Future Directions
The biosynthesis of this compound in algae is a fundamental process of carbon storage with significant implications for algal physiology and biotechnology. While the core enzymatic players and general pathways have been identified, particularly in model organisms like Euglena gracilis and Phaeodactylum tricornutum, significant knowledge gaps remain. Future research should focus on:
-
Detailed Kinetic Characterization: Obtaining comprehensive kinetic data (Km, Vmax, kcat) for the key enzymes from a wider range of algal species will be crucial for accurate metabolic modeling and engineering.
-
Elucidation of Signaling Pathways: Unraveling the specific signaling cascades that connect environmental cues to the regulation of biosynthetic gene expression and enzyme activity will provide novel targets for manipulating carbon partitioning.
-
Enzyme Structure-Function Studies: Determining the three-dimensional structures of algal 1,3-β-glucan synthases and this compound phosphorylases will offer insights into their catalytic mechanisms and substrate specificities.
A deeper understanding of these aspects will not only advance our fundamental knowledge of algal metabolism but also unlock the potential to engineer algae for the enhanced production of this compound and other valuable bioproducts for the pharmaceutical and nutraceutical industries.
References
- 1. Silencing UDP-glucose pyrophosphorylase gene in Phaeodactylum tricornutum affects carbon allocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating carbohydrate metabolism in Euglena gracilis: Reverse genetics-based evaluation of genes coding for enzymes linked to paramylon accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Photo and Nutritional Regulation of Euglena Organelle Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Laminaribiose as a Signaling Molecule in Plants: An In-depth Technical Guide
Abstract: The induction of plant defense mechanisms by pathogen-associated molecular patterns (PAMPs) is a cornerstone of innate immunity. Among these, β-1,3-glucans, components of fungal and oomycete cell walls, are potent elicitors of defense responses. This technical guide provides a comprehensive overview of the role of laminaribiose, the disaccharide repeating unit of β-1,3-glucans, as a signaling molecule in plants. It delves into the current understanding of its perception, signal transduction, and the downstream physiological responses it triggers. This document is intended for researchers, scientists, and drug development professionals in the field of plant biology and agricultural biotechnology.
Introduction: β-Glucans and Plant Immunity
Plants have evolved sophisticated surveillance systems to detect potential pathogens. A key component of this system is the recognition of conserved microbial molecules, known as PAMPs, by pattern recognition receptors (PRRs) on the plant cell surface. This recognition initiates a signaling cascade leading to PAMP-triggered immunity (PTI), a broad-spectrum defense response that includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), deposition of callose to reinforce the cell wall, and transcriptional reprogramming to express defense-related genes.
β-1,3-glucans, such as laminarin, are well-characterized PAMPs that elicit PTI in a wide range of plant species. Laminarin is a storage polysaccharide from brown algae composed of a β-1,3-glucan backbone with some β-1,6-branches. Its structural similarity to the cell wall components of pathogenic fungi and oomycetes makes it a potent elicitor of plant defense. This compound is the fundamental disaccharide unit of this polymer.
The Role of Oligosaccharide Chain Length in Elicitor Activity
A critical aspect of β-1,3-glucan-mediated signaling is the chain length of the oligosaccharide. Research has shown that a minimum chain length is often required to trigger a robust defense response. While this compound is the basic building block of immunogenic β-1,3-glucans, studies have indicated that it is generally not the primary signaling molecule. In tobacco, for instance, laminaripentaose (a five-glucose unit chain) has been identified as the smallest linear β-1,3-glucan with significant elicitor activity, while this compound and laminaritriose show little to no activity.[1][2] Similarly, in rice, laminarihexaose (a six-glucose unit chain) is an effective elicitor, with shorter chains being less active.
This suggests that the perception mechanism in plants is fine-tuned to recognize longer β-1,3-glucan fragments, which are more indicative of a microbial presence or cell wall degradation, rather than the simple disaccharide.
Perception and Signal Transduction
The perception of β-1,3-glucans is a complex process that can vary between plant species. Different plants have evolved distinct receptor systems to recognize long- and short-chain β-1,3-glucans.
In the model plant Arabidopsis thaliana, the LysM-receptor kinase CERK1 (Chitin Elicitor Receptor Kinase 1) has been implicated in the perception of short, non-branched β-1,3-glucan oligosaccharides.[3][4] CERK1 is a key receptor in chitin signaling and also appears to play a role in recognizing other carbohydrate-based PAMPs. The perception of longer-chain β-1,3-glucans in other plant species, such as tobacco and rice, appears to be independent of CERK1, suggesting the involvement of other, yet to be fully characterized, receptor systems.
Upon perception, a rapid series of downstream signaling events is initiated. These include:
-
Ion Fluxes: An influx of Ca²⁺ into the cytosol is one of the earliest responses.
-
Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, primarily in the apoplast, is a hallmark of PTI.
-
MAP Kinase Activation: A cascade of phosphorylation events activates MAP kinases, which in turn phosphorylate downstream targets, including transcription factors.
-
Transcriptional Reprogramming: The expression of a large number of defense-related genes is induced.
The following diagram illustrates the generalized signaling pathway for β-glucan perception leading to PTI.
Caption: Generalized signaling pathway of β-1,3-glucan-induced PTI.
Quantitative Data on Defense Responses
While specific quantitative data for this compound-induced defense responses is scarce due to its low elicitor activity, extensive data exists for longer-chain β-1,3-glucans like laminarin. The following tables summarize representative quantitative data for key defense responses elicited by laminarin and other PAMPs.
Table 1: Phenylalanine Ammonia-Lyase (PAL) Activity in Tobacco Cell Cultures
| Elicitor | Concentration (µg/mL) | PAL Activity (% of max) |
| This compound | 50 | ~0 |
| Laminaritriose | 50 | ~10 |
| Laminaritetraose | 50 | ~25 |
| Laminaripentaose | 50 | ~90 |
| Laminarin | 50 | 100 |
Data adapted from Klarzynski et al. (2000). PAL activity is a marker for the activation of the phenylpropanoid pathway, which produces antimicrobial compounds.[2]
Table 2: Reactive Oxygen Species (ROS) Burst in Arabidopsis thaliana Leaf Discs
| Elicitor | Concentration | Peak ROS Production (RLU) | Time to Peak (min) |
| Water (Control) | - | < 1,000 | - |
| flg22 | 100 nM | ~40,000 | 10-15 |
| Laminarin | 200 µg/mL | ~25,000 | 15-20 |
Representative data based on typical luminol-based assays. RLU = Relative Light Units.
Table 3: Defense-Related Gene Expression in Solanum chilense 3 hours post-treatment
| Treatment | Gene | Fold Change (vs. Control) |
| Laminarin | Pathogenesis-Related Protein 1 (PR-1) | ~5-10 |
| Laminarin | WRKY transcription factor 33 | ~3-7 |
| Laminarin | Phenylalanine Ammonia-Lyase (PAL) | ~4-8 |
Data conceptualized from findings in studies such as that by Kahlon et al. (2023).
Detailed Experimental Protocols
Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This protocol details the measurement of H₂O₂ production in leaf discs upon elicitor treatment.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, 4-5 weeks old)
-
Biopsy punch (4 mm)
-
96-well white luminometer plate
-
Luminol (sodium salt) stock solution (10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (1 mg/mL in water)
-
Elicitor stock solution (e.g., Laminarin 20 mg/mL, this compound 20 mg/mL)
-
Sterile deionized water
-
Plate-reading luminometer
Procedure:
-
Using the biopsy punch, carefully cut leaf discs, avoiding the midvein.
-
Float the leaf discs adaxial side up in a 96-well plate filled with 200 µL of sterile water per well.
-
Incubate the plate overnight at room temperature in the dark to allow the wounding response to subside.
-
On the day of the assay, carefully replace the water with 100 µL of assay solution containing 20 µM luminol and 20 µg/mL HRP in sterile water.
-
Incubate the plate in the dark for at least 1 hour.
-
Prepare the elicitor solutions at double the final desired concentration.
-
Place the 96-well plate into the luminometer and measure the background luminescence for 5-10 minutes.
-
Add 100 µL of the 2x elicitor solution (or water as a control) to the corresponding wells.
-
Immediately begin measuring luminescence every 1-2 minutes for at least 60 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
Caption: Workflow for the luminol-based ROS burst assay.
Aniline Blue Staining for Callose Deposition
This protocol allows for the visualization and quantification of callose deposits in plant leaves.
Materials:
-
Plant leaves
-
Fixative solution (e.g., ethanol:acetic acid, 3:1)
-
1 M NaOH
-
Aniline blue solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)
-
50% Glycerol
-
Fluorescence microscope with a DAPI or UV filter
Procedure:
-
Infiltrate leaves with the elicitor solution (e.g., 200 µg/mL laminarin) or water (control) and incubate for 12-24 hours.
-
Excise the leaves and place them in the fixative solution until the chlorophyll is completely removed (leaves will appear white).
-
Wash the leaves with sterile water.
-
Soften the leaves by incubating in 1 M NaOH for 2 hours at 37°C.
-
Wash the leaves three times with sterile water.
-
Incubate the leaves in the aniline blue solution in the dark for at least 2 hours.
-
Mount the leaves on a microscope slide with a drop of 50% glycerol.
-
Visualize the callose deposits as bright fluorescent spots using a fluorescence microscope.
-
Quantify the number of deposits per unit area using image analysis software.
Caption: Workflow for aniline blue staining of callose deposits.
Western Blot for MAPK Activation
This protocol describes the detection of activated MAPKs by using antibodies that specifically recognize their phosphorylated forms.
Materials:
-
Plant seedlings or leaf tissue
-
Liquid nitrogen
-
Protein extraction buffer
-
Bradford assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat plant tissue with the elicitor for various time points (e.g., 0, 5, 15, 30 minutes).
-
Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total proteins using the protein extraction buffer.
-
Quantify the protein concentration using a Bradford assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
A loading control (e.g., anti-actin antibody) should be used to ensure equal protein loading.
Caption: Workflow for detecting MAPK activation via Western blot.
Conclusion and Future Perspectives
The evidence to date strongly suggests that this compound itself is not a primary elicitor of plant defense responses. Instead, plants have evolved to recognize longer β-1,3-glucan chains, likely as a more reliable indicator of a microbial threat. The minimal chain length required for elicitor activity appears to be species-dependent, with laminaripentaose and laminarihexaose being active in tobacco and rice, respectively.
While the receptor for short-chain β-1,3-glucans in Arabidopsis involves CERK1, the receptors for longer chains in other species remain to be fully elucidated. Future research should focus on identifying these receptors and their binding affinities for different β-1,3-glucan oligomers. A deeper understanding of the structure-activity relationships of these elicitors and their corresponding receptors will be crucial for the development of novel, effective, and sustainable strategies for enhancing plant immunity in agriculture. The use of synthetic β-glucan oligomers of defined lengths will be a valuable tool in these investigations.
References
- 1. Linear beta-1,3 glucans are elicitors of defense responses in tobacco [pubmed.ncbi.nlm.nih.gov]
- 2. Linear β-1,3 Glucans Are Elicitors of Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Laminaribiose: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, has emerged from relative obscurity as a molecule of significant interest across various scientific disciplines. Initially identified as a fundamental constituent of laminarin, a storage polysaccharide in brown algae, its journey from a mere structural component to a molecule with potent biological activities is a testament to advancements in carbohydrate chemistry and biology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological roles, particularly as a potential prebiotic and a modulator of plant immune responses. The information is curated to serve as a valuable resource for researchers and professionals in drug development and the life sciences.
Discovery and History
This compound was first characterized as a product of the hydrolysis of laminarin, a storage polysaccharide abundant in brown algae. Its structure was confirmed as 3-O-β-D-glucopyranosyl-D-glucose.[1] For many years, research on this compound was primarily focused on its role as a building block of larger polysaccharides and as a carbon source for various microorganisms.[2] However, with the growing interest in the biological activities of oligosaccharides, this compound has garnered renewed attention for its potential applications in agriculture, food science, and medicine.
Physicochemical Properties
This compound is a white, crystalline, water-soluble powder with a mildly sweet taste.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | [3][4] |
| Molecular Weight | 342.30 g/mol | |
| CAS Number | 34980-39-7 | |
| Appearance | White to off-white amorphous solid | |
| Solubility | Soluble in water and methanol; soluble in acetonitrile | |
| Assay Purity | ≥95% | |
| Storage Temperature | 2-8°C |
Methodologies for Preparation
The availability of pure this compound is crucial for research and development. Several methods for its preparation have been established, ranging from isolation from natural sources to complex chemical and enzymatic syntheses.
Isolation from Laminarin
This compound can be obtained by the enzymatic hydrolysis of laminarin, a commercially available polysaccharide from brown algae.
Experimental Protocol: Enzymatic Hydrolysis of Laminarin and Purification of this compound
-
Enzymatic Hydrolysis:
-
Prepare a solution of laminarin (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Add an endo-β-1,3-glucanase (laminarinase) to the laminarin solution. The enzyme concentration and reaction time will need to be optimized depending on the specific activity of the enzyme preparation. A typical starting point is 1 U of enzyme per mg of substrate, incubated at 40-50°C for several hours to overnight.
-
Monitor the hydrolysis by thin-layer chromatography (TLC) until the desired amount of this compound is produced. The major products of the hydrolysis are typically this compound and glucose.
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
-
Purification by Chromatography:
-
Centrifuge the reaction mixture to remove any insoluble material.
-
The supernatant, containing a mixture of glucose, this compound, and other oligosaccharides, can be purified using size-exclusion chromatography (SEC). A Bio-Gel P-2 resin is suitable for separating small oligosaccharides.
-
Elute the column with deionized water and collect fractions.
-
Analyze the fractions by TLC or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
-
Pool the pure fractions and lyophilize to obtain solid this compound.
-
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection. The Koenigs-Knorr reaction is a classic method for forming the glycosidic bond.
Experimental Protocol: Representative Koenigs-Knorr Synthesis of this compound
-
Preparation of the Glycosyl Donor and Acceptor:
-
Glycosyl Donor: Prepare a protected glycosyl halide, such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), from glucose peracetate.
-
Glycosyl Acceptor: Prepare a glucose derivative with a free hydroxyl group at the C-3 position, for example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor and a promoter, such as silver carbonate or silver oxide, in an anhydrous solvent like dichloromethane or acetonitrile.
-
Add the glycosyl donor to the mixture and stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the silver salts and concentrate the filtrate under reduced pressure.
-
-
Deprotection:
-
The resulting protected disaccharide is then subjected to deprotection steps to remove the acetyl and isopropylidene groups.
-
Acidic hydrolysis (e.g., with dilute trifluoroacetic acid) is used to remove the isopropylidene groups.
-
Zemplen deacetylation (using a catalytic amount of sodium methoxide in methanol) is used to remove the acetyl groups.
-
Purify the final product, this compound, by chromatography.
-
Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often higher-yielding alternative to chemical synthesis. A notable method involves a multi-enzyme cascade.
Experimental Protocol: In Vitro Enzymatic Synthesis of this compound
-
Enzyme Preparation:
-
Obtain or prepare the following enzymes: α-glucan phosphorylase, this compound phosphorylase, isoamylase, and 4-α-glucanotransferase.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0) containing maltodextrin and glucose as substrates.
-
Add the four enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
-
Reaction Conditions and Monitoring:
-
Incubate the reaction mixture at an optimal temperature (e.g., 50°C for thermophilic enzymes).
-
Monitor the formation of this compound over time using HPLC.
-
-
Purification:
-
Once the reaction has reached completion, terminate it by heat inactivation of the enzymes.
-
Purify the this compound from the reaction mixture using chromatographic techniques as described in the isolation protocol.
-
Quantitative Data on Synthesis
The yield of this compound can vary significantly depending on the synthetic method employed. Enzymatic methods generally offer higher yields and milder reaction conditions compared to chemical synthesis.
| Synthesis Method | Starting Material(s) | Key Reagents/Enzymes | Reported Yield | Reference(s) |
| Chemical Synthesis (Koenigs-Knorr type) | Protected glucose derivatives | Silver carbonate/oxide | Generally low to moderate | |
| Enzymatic Synthesis (Multi-enzyme cascade) | Maltodextrin, Glucose | α-glucan phosphorylase, this compound phosphorylase, isoamylase, 4-α-glucanotransferase | Up to 91.9% (based on maltodextrin) | |
| Enzymatic Synthesis (Phosphorylases) | Sucrose, Glucose | Sucrose phosphorylase, this compound phosphorylase | High conversion, specific yield not always reported |
Biological Significance and Applications
Prebiotic Potential
This compound is considered a potential prebiotic, meaning it can selectively stimulate the growth and/or activity of beneficial bacteria in the colon. The in vitro assessment of prebiotic activity is a crucial step in substantiating these claims.
Experimental Workflow: In Vitro Assessment of Prebiotic Potential
Plant Defense Elicitor
This compound, as a component of laminarin, can act as a Pathogen-Associated Molecular Pattern (PAMP) in plants, triggering Pattern-Triggered Immunity (PTI). This response involves a complex signaling cascade that leads to the activation of defense mechanisms.
Signaling Pathway: this compound-Induced Plant Defense
The recognition of this compound by pattern recognition receptors on the plant cell surface initiates a cascade of intracellular events, including the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) pathways, and an influx of calcium ions. These signaling events converge to regulate the expression of defense-related genes, leading to the production of antimicrobial compounds like phytoalexins and the synthesis of pathogenesis-related (PR) proteins.
Conclusion
This compound has transitioned from a simple disaccharide to a molecule with multifaceted biological activities and significant potential for various applications. The development of efficient enzymatic synthesis methods has made this once-rare sugar more accessible for research and commercial use. For researchers and drug development professionals, this compound presents opportunities in the development of novel prebiotics to modulate gut health and as a bio-stimulant in agriculture to enhance plant immunity. Further research into its specific molecular targets and mechanisms of action will undoubtedly unveil new and exciting applications for this versatile carbohydrate.
References
- 1. Prebiotic Oligosaccharides: Comparative Evaluation Using In Vitro Cultures of Infants' Fecal Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Laminaribiose: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose is a disaccharide composed of two glucose units linked by a β-(1→3)-glycosidic bond.[1][2][3] It is a fundamental repeating unit of laminarin, a storage polysaccharide found in brown algae (Phaeophyceae), as well as in certain fungi and bacteria.[4][5] As a key biomolecule, this compound and its derivatives are of significant interest in various fields, including carbohydrate chemistry, enzymology, and human health, particularly for its emerging role as a prebiotic. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its biological significance.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Physical Properties of this compound
| Property | Value | References |
| Appearance | White crystalline powder | - |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol | |
| Melting Point | 205-207 °C | - |
| Solubility | Soluble in water. | - |
| Optical Rotation | While a specific value for the optical rotation of this compound is not readily available in the cited literature, it is an optically active molecule due to its chiral nature. The optical rotation of carbohydrates is determined by polarimetry and is a key parameter for their characterization. |
Chemical Identifiers of this compound
| Identifier | Value | References |
| CAS Number | 34980-39-7 | |
| IUPAC Name | (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
| SMILES | C([C@@H]1--INVALID-LINK--O--INVALID-LINK--O)--INVALID-LINK--O)O)O)O">C@HO)O | |
| InChI | InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |
| Synonyms | 3-O-β-D-Glucopyranosyl-D-glucose, Laminariose |
Experimental Protocols
Detailed methodologies for the characterization and analysis of this compound are crucial for reproducible research. The following sections provide outlines of key experimental protocols.
Determination of Optical Rotation (General Protocol)
While a specific value for this compound is not provided in the search results, the following general protocol is used for determining the specific rotation of carbohydrates:
-
Instrumentation: A polarimeter is the primary instrument used for measuring optical rotation.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a known volume of a suitable solvent (typically water for carbohydrates) to achieve a specific concentration (e.g., g/mL).
-
Ensure the solution is free of air bubbles.
-
-
Measurement:
-
Calibrate the polarimeter with the solvent blank.
-
Fill the polarimeter sample tube with the this compound solution, ensuring no air bubbles are present in the light path.
-
Place the sample tube in the polarimeter.
-
Measure the observed angle of rotation (α) at a specific temperature (usually 20°C or 25°C) and a specific wavelength of light (commonly the sodium D-line at 589 nm).
-
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the following formula: [α]DT = α / (l × c) Where:
-
[α]DT is the specific rotation at temperature T and the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for the separation, quantification, and purity assessment of carbohydrates like this compound.
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly used for sugar analysis, as carbohydrates lack a strong UV chromophore.
-
Chromatographic Conditions (General Method for Disaccharides):
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E) or a polymer-based column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. A common mobile phase is acetonitrile:water (80:20, v/v).
-
Flow Rate: A typical flow rate is in the range of 1.0 - 2.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or ultrapure water.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by creating a calibration curve with standards of known concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex proton and carbon signals of carbohydrates.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Lyophilize the sample from D₂O two to three times to exchange the hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum by removing the large water signal.
-
-
NMR Experiments:
-
¹H NMR: Provides information on the chemical environment of each proton in the molecule. The anomeric protons (H-1) typically resonate in a distinct region (around 4.5-5.5 ppm) and their coupling constants (J-values) can be used to determine the α- or β-configuration of the glycosidic linkage.
-
¹³C NMR: Provides information on the chemical environment of each carbon atom. The anomeric carbons also resonate in a characteristic region (around 90-110 ppm).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same glucose residue, allowing for the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the glycosidic linkage between the two glucose units.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single glucose residue).
-
-
Biological Role and Signaling
This compound is recognized for its significant biological activities, most notably its role as a prebiotic.
Prebiotic Activity
Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. This compound, being resistant to digestion in the upper gastrointestinal tract, reaches the colon intact where it is fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which have numerous health benefits, including nourishing colon cells, modulating the immune system, and maintaining a healthy gut environment.
Enzymatic Production of this compound
This compound is primarily produced through the enzymatic hydrolysis of laminarin. This process utilizes specific enzymes, known as laminarinases (endo-β-1,3-glucanases), that cleave the β-(1→3)-glycosidic bonds within the laminarin polysaccharide.
Conclusion
This compound is a disaccharide with well-defined physical and chemical properties that is gaining increasing attention for its biological activities, particularly as a prebiotic. Its production from the abundant natural polysaccharide laminarin via enzymatic hydrolysis offers a sustainable route to this valuable compound. The analytical techniques of HPLC and NMR spectroscopy are essential tools for its characterization and quality control. As research into the human microbiome and its impact on health continues to expand, the potential applications of this compound in functional foods, nutraceuticals, and therapeutics are likely to grow, making a thorough understanding of its core properties essential for researchers and developers in these fields.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates this compound Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laminarin and Laminarin Oligosaccharides Originating from Brown Algae: Preparation, Biological Activities, and Potential Applications [html.rhhz.net]
- 5. In Vitro Evaluation of Brown Seaweed Laminaria spp. as a Source of Antibacterial and Prebiotic Extracts That Could Modulate the Gastrointestinal Microbiota of Weaned Pigs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Laminaribiose: Molecular Properties and Enzymatic Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular properties of laminaribiose, a disaccharide of increasing interest in various scientific fields. It includes a detailed summary of its quantitative data, a protocol for its enzymatic production and characterization, and a visualization of the experimental workflow.
Core Molecular Data
This compound is a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond.[1][2] Its fundamental molecular and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][3][4] |
| Molecular Weight | 342.30 g/mol | |
| Synonyms | 3-O-β-D-Glucopyranosyl-D-glucose, Laminariose | |
| Appearance | White crystalline powder | |
| Primary Source | Hydrolysis of laminarin, a storage polysaccharide in brown algae. |
Experimental Protocols
Enzymatic Production and Characterization of this compound from Laminarin
This protocol outlines a general method for the enzymatic hydrolysis of laminarin to produce this compound and subsequent characterization to confirm its molecular weight.
1. Materials and Reagents:
-
Laminarin from Laminaria digitata
-
Endo-1,3-β-glucanase (Laminarinase)
-
β-Glucosidase
-
Sodium Acetate Buffer (pH 5.0)
-
Deionized Water
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing Solvent (e.g., butanol:ethanol:water mixture)
-
Visualizing Agent (e.g., sulfuric acid in ethanol)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Acetonitrile (HPLC grade)
-
Formic Acid
2. Enzymatic Hydrolysis of Laminarin:
-
Prepare a solution of laminarin (e.g., 1% w/v) in sodium acetate buffer.
-
Add endo-1,3-β-glucanase to the laminarin solution. The optimal enzyme concentration and incubation time should be determined empirically but a starting point could be 1 unit of enzyme per mg of substrate.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a defined period (e.g., 2-24 hours).
-
Monitor the hydrolysis process by taking aliquots at different time points and analyzing them using TLC. Spot the aliquots on a TLC plate alongside standards for glucose and this compound. Develop the chromatogram and visualize the spots. The appearance of spots corresponding to this compound and other oligosaccharides indicates successful hydrolysis.
-
To maximize the yield of glucose from any remaining this compound, β-glucosidase can be added to a portion of the hydrolysate and incubated further.
3. Purification of this compound (Optional):
-
The resulting mixture of oligosaccharides can be separated using size-exclusion chromatography or other chromatographic techniques to isolate this compound.
4. Molecular Weight Determination by Mass Spectrometry:
-
Prepare the sample by diluting the hydrolysate (or purified this compound) in a suitable solvent, such as a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
Infuse the sample directly into the ESI-MS system.
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire mass spectra over a relevant m/z range (e.g., 100-1000).
-
The expected [M+Na]⁺ ion for this compound (C₁₂H₂₂O₁₁) would be approximately m/z 365.1, corresponding to the molecular weight of 342.30 plus the mass of a sodium ion.
Visualized Experimental Workflow
The following diagram illustrates the enzymatic hydrolysis of laminarin to produce this compound and its subsequent analysis.
Caption: Workflow for the enzymatic production and analysis of this compound.
References
Solubility Profile of Laminaribiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a carbohydrate of increasing interest in various scientific fields, including immunology and microbiology. A thorough understanding of its solubility in different solvents is crucial for its application in research and development. This technical guide provides a comprehensive overview of the known solubility of this compound in various solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing its potential applications based on its solubility characteristics.
Introduction
This compound is a naturally occurring disaccharide found in brown algae and is a key structural component of laminarin. Its unique β-1,3-glycosidic linkage confers distinct physicochemical properties compared to other common disaccharides. As research into the biological activities of this compound expands, particularly its role as a potential prebiotic and modulator of immune responses, the need for well-characterized physical and chemical data, including solubility, becomes paramount for formulation, delivery, and experimental design. This guide aims to consolidate the available solubility data for this compound and provide practical methodologies for its determination.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₂H₂₂O₁₁
-
Molecular Weight: 342.30 g/mol
-
Appearance: White to light yellow amorphous solid
-
Melting Point: Approximately 205 °C[1]
Solubility of this compound
This compound exhibits solubility in a range of polar solvents. The hydroxyl groups present in its structure allow for the formation of hydrogen bonds with protic solvents, facilitating its dissolution.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 125 mg/mL (365.18 mM) | Not Specified | Ultrasonic assistance may be needed for dissolution. |
| Methanol | Soluble | Not Specified | Quantitative data not available. |
| Acetonitrile | Soluble | Not Specified | Quantitative data not available. |
Factors Influencing Solubility
The solubility of carbohydrates like this compound is primarily influenced by:
-
Solvent Polarity: Polar protic solvents like water and methanol are effective at solvating the polar hydroxyl groups of this compound.
-
pH: The pH of the solvent is not expected to have a significant impact on the solubility of this compound as it does not possess readily ionizable functional groups.
-
Physical Form: The amorphous or crystalline nature of the solid can influence the rate of dissolution and apparent solubility.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a disaccharide such as this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials
-
This compound powder
-
Solvent of interest (e.g., water, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a validated spectrophotometric method.
-
Volumetric flasks
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Prepare triplicate samples for each solvent and temperature to be tested.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated HPLC-RID method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Logical Workflow for Application Development
The solubility profile of this compound is a critical parameter in guiding its application in various fields. The following diagram illustrates a logical workflow for considering its use based on its solubility.
Caption: Logical workflow for this compound application based on solubility.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
References
Laminaribiose: A Technical Guide to its Prebiotic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is emerging as a promising prebiotic compound.[1][2] Derived from the hydrolysis of laminarin, a storage polysaccharide found in brown algae, this compound exhibits selective utilization by beneficial gut microbiota, leading to the production of health-promoting short-chain fatty acids (SCFAs).[1][2] This technical guide provides a comprehensive overview of the current scientific evidence supporting the prebiotic potential of this compound, detailing its effects on gut microbiota, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic and functional food applications of this novel prebiotic.
Introduction to this compound
This compound (C₁₂H₂₂O₁₁) is a reducing disaccharide with a molecular weight of 342.30 g/mol .[1] It is a key component of laminari-oligosaccharides (LOS), which are produced by the enzymatic or acidic hydrolysis of β-1,3-glucans like laminarin and curdlan. Unlike easily digestible sugars with α-glycosidic bonds, the β-1,3 linkage in this compound makes it resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon intact and be fermented by the resident microbiota. This selective fermentation by beneficial bacteria is the cornerstone of its prebiotic activity.
Prebiotic Activity of this compound and Laminari-oligosaccharides
In vitro studies have consistently demonstrated the ability of this compound and LOS to selectively stimulate the growth of probiotic bacteria, particularly species of Lactobacillus and Bifidobacterium, while not supporting the growth of potentially pathogenic bacteria like Escherichia coli.
Table 1: Prebiotic Activity Score of Laminari-oligosaccharides (LOS) in comparison to Inulin
| Prebiotic Substrate | Probiotic Strain | Prebiotic Activity Score (Mean ± SD) |
| LOS | Lactobacillus plantarum DM5 | 0.92 ± 0.01 |
| Inulin | Lactobacillus plantarum DM5 | 0.86 ± 0.02 |
| LOS | Lactobacillus acidophilus NRRL B-4496 | 0.64 ± 0.08 |
| Inulin | Lactobacillus acidophilus NRRL B-4496 | 0.79 ± 0.06 |
The prebiotic activity score is a measure of the selective stimulation of a probiotic strain by a prebiotic substrate compared to a non-probiotic strain.
Studies have shown that probiotic bacteria often consume this compound (DP2) and laminariotriose (DP3) more readily than higher-degree-of-polymerization laminari-oligosaccharides.
Fermentation and Short-Chain Fatty Acid (SCFA) Production
The fermentation of this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health and have systemic effects on host metabolism. In vivo studies using the parent polysaccharide, laminarin, have shown that its supplementation in mice fed a high-fat diet increased the fecal concentrations of total SCFAs, including acetate, propionate, and butyrate.
Table 2: Fecal Short-Chain Fatty Acid Concentrations in Mice Supplemented with Seaweed Polysaccharides (SJP)
| Group | Total SCFAs (μmol/g) | Acetate (μmol/g) | Propionate (μmol/g) | Butyrate (μmol/g) |
| Normal Chow Diet (NCD) | 45.3 ± 5.8 | 28.1 ± 3.6 | 8.9 ± 1.1 | 8.3 ± 1.0 |
| High-Fat Diet (HFD) | 30.1 ± 4.2 | 18.5 ± 2.6 | 6.2 ± 0.9 | 5.4 ± 0.8 |
| HFD + SJP | 42.7 ± 5.5 | 26.3 ± 3.4 | 8.4 ± 1.1 | 8.0 ± 1.0 |
Values are presented as mean ± SD. Data is illustrative and based on studies of the parent polysaccharide.
Mechanisms of Action
The prebiotic effects of this compound are mediated through several interconnected mechanisms:
-
Selective fermentation: As a β-1,3-glucan, this compound is not digested in the upper gastrointestinal tract and serves as a selective substrate for beneficial bacteria in the colon possessing the necessary β-glucanase enzymes.
-
Modulation of gut microbiota: By promoting the growth of Lactobacillus and Bifidobacterium, this compound helps to maintain a healthy balance of gut bacteria.
-
Production of SCFAs: The resulting SCFAs lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria. Butyrate, in particular, is the primary energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic properties.
-
Enhancement of gut barrier function: While direct evidence for this compound is still emerging, studies on related polysaccharides and their fermentation products suggest a role in strengthening the intestinal barrier by influencing the expression of tight junction proteins like claudins and occludin.
Enzymatic Degradation by Probiotic Bacteria
The ability of probiotic bacteria to utilize this compound is dependent on their enzymatic machinery. Specific β-1,3-glucanases are required to cleave the glycosidic bond.
Host-Microbe Interactions and Signaling
The fermentation of this compound and the subsequent production of SCFAs initiate a cascade of signaling events within the host.
Experimental Protocols
This section provides an overview of key experimental methodologies for assessing the prebiotic potential of this compound.
In Vitro Prebiotic Activity Assay
This protocol is adapted from studies evaluating the selective growth of probiotic bacteria on oligosaccharide substrates.
Objective: To determine the prebiotic activity score of this compound by comparing its ability to support the growth of a probiotic strain versus a non-probiotic strain.
Materials:
-
Probiotic strain (e.g., Lactobacillus plantarum)
-
Non-probiotic strain (e.g., Escherichia coli)
-
Basal medium (e.g., MRS broth for Lactobacillus, LB broth for E. coli, formulated without a carbohydrate source)
-
This compound solution (sterile)
-
Inulin solution (sterile, as a positive control)
-
Glucose solution (sterile, as a non-selective carbon source)
-
Anaerobic chamber or system
-
Spectrophotometer
Procedure:
-
Prepare the basal medium and sterilize.
-
Aseptically add the sterile carbohydrate solutions (this compound, inulin, glucose) to the basal medium to a final concentration of 1-2% (w/v). A no-carbohydrate control should also be included.
-
Inoculate the media with the probiotic and non-probiotic strains to a standardized initial cell density (e.g., 10⁶ CFU/mL).
-
Incubate the cultures under appropriate conditions (e.g., 37°C, anaerobically for Lactobacillus, aerobically for E. coli) for 24-48 hours.
-
Measure the optical density (OD) at 600 nm at various time points (e.g., 0, 12, 24, 48 hours) to monitor bacterial growth.
-
Calculate the prebiotic activity score using a recognized formula that compares the growth of the probiotic and non-probiotic strains on the test substrate relative to a non-prebiotic control.
In Vitro Fecal Fermentation
This protocol simulates the fermentation of this compound by the human gut microbiota.
Quantification of Short-Chain Fatty Acids by HPLC
Objective: To quantify the concentration of acetate, propionate, and butyrate in fermentation samples.
Materials:
-
Fermentation samples
-
Internal standards (e.g., 2-ethylbutyric acid)
-
Metaphosphoric acid
-
Diethyl ether
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or RI)
Procedure:
-
Centrifuge the fermentation samples to pellet bacterial cells and debris.
-
Acidify the supernatant with metaphosphoric acid to protonate the SCFAs.
-
Add an internal standard.
-
Extract the SCFAs with diethyl ether.
-
Inject the organic phase into the HPLC system.
-
Separate the SCFAs based on their retention times and quantify them by comparing their peak areas to those of a standard curve.
Cytotoxicity Assay
Objective: To assess the safety of this compound on human intestinal epithelial cells.
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2, HT-29)
-
Cell culture medium (e.g., DMEM)
-
This compound solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Replace the medium with fresh medium containing different concentrations of this compound. Include a no-treatment control.
-
Incubate for 24-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
Future Directions and Conclusion
The existing evidence strongly supports the potential of this compound as a novel prebiotic. Its selective fermentation by beneficial gut bacteria, leading to the production of SCFAs, positions it as a valuable ingredient for functional foods and nutraceuticals aimed at improving gut health.
Future research should focus on:
-
In vivo human clinical trials: To confirm the prebiotic effects of this compound in a human population and to determine optimal dosages.
-
Elucidation of specific signaling pathways: To further understand the direct and indirect interactions of this compound and its metabolites with host cells.
-
Synergistic effects: To investigate the potential for combining this compound with specific probiotic strains (synbiotics) to enhance its health benefits.
References
Mechanism of Action of Laminaribiose as an Elicitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose, a β-1,3-linked glucan disaccharide, is recognized as a microbe-associated molecular pattern (MAMP) in certain plant species, initiating a cascade of defense responses known as pattern-triggered immunity (PTI). This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced plant defense. It details the perception of this elicitor at the cell surface, the subsequent signal transduction pathways involving reactive oxygen species (ROS) production, mitogen-activated protein kinase (MAPK) activation, and calcium signaling, and the downstream activation of defense-related genes and phytohormone signaling. This document synthesizes current knowledge, presents quantitative data from related short-chain β-1,3-glucans, and provides detailed experimental protocols for key assays, offering a comprehensive resource for researchers in plant immunity and drug development.
Introduction
Plants have evolved a sophisticated innate immune system to defend against invading pathogens. The first line of this defense is the recognition of conserved microbial molecules, known as microbe-associated molecular patterns (MAMPs), by cell surface pattern recognition receptors (PRRs). This recognition triggers a downstream signaling cascade, leading to the activation of a broad spectrum of defense responses, collectively termed pattern-triggered immunity (PTI).
β-1,3-glucans, major components of the cell walls of oomycetes and fungi, are potent MAMPs. These glucans can range from long polymers like laminarin to short oligosaccharides. While much research has focused on laminarin, recent studies have highlighted that different plant species have evolved to recognize β-1,3-glucans of specific lengths. Notably, dicotyledonous plants such as Arabidopsis thaliana have been shown to perceive short-chain β-1,3-glucans, including this compound, as potent elicitors of defense responses[1][2][3].
This technical guide focuses on the mechanism of action of this compound as an elicitor of plant immunity. It aims to provide a detailed understanding of the signaling pathways involved, from receptor perception to the activation of downstream defense mechanisms.
Perception of this compound at the Cell Surface
The perception of short-chain β-1,3-glucans in Arabidopsis thaliana is a complex process that is believed to involve a receptor complex at the plasma membrane.
The Role of LysM-Receptor Kinases
The CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), a LysM-domain-containing receptor-like kinase, has been identified as a crucial component in the perception of various carbohydrate-based MAMPs, including chitin and peptidoglycan[4][5]. Studies have shown that the recognition of non-branched β-1,3-glucan hexasaccharide is impaired in cerk1 mutants, suggesting that CERK1 also functions as an immune co-receptor for linear β-1,3-glucans. It is hypothesized that an as-yet-unidentified primary receptor binds to the short-chain β-1,3-glucan and then forms a complex with CERK1 to initiate downstream signaling.
Signal Transduction Cascade
Upon perception of this compound, a rapid and coordinated signal transduction cascade is initiated, leading to the activation of various downstream defense responses.
Early Signaling Events
Ion Fluxes: One of the earliest detectable responses is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytoplasm. This Ca²⁺ signature acts as a crucial second messenger, activating downstream calcium-dependent protein kinases (CDPKs).
Oxidative Burst: Concurrently, a burst of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), is produced in the apoplast. This is mediated by the activation of plasma membrane-localized NADPH oxidases, such as RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD). The ROS burst has a dual function: it acts directly as an antimicrobial agent and also serves as a signaling molecule to propagate the defense response.
MAPK Activation: The perception of this compound also leads to the rapid and transient phosphorylation of mitogen-activated protein kinases (MAPKs). In Arabidopsis, the activation of MPK3 and MPK6 is a common feature of PTI signaling and is essential for the transcriptional reprogramming of defense-related genes.
Downstream Signaling and Defense Responses
The early signaling events converge to activate a broad range of downstream defense responses:
Transcriptional Reprogramming: The activation of MAPKs leads to the phosphorylation of transcription factors, which in turn modulate the expression of a large number of defense-related genes. These include genes encoding pathogenesis-related (PR) proteins, enzymes involved in the biosynthesis of antimicrobial phytoalexins, and proteins that reinforce the cell wall. A key enzyme in the phenylpropanoid pathway, PHENYLALANINE AMMONIA-LYASE (PAL), is often upregulated, leading to the production of phenolic compounds and salicylic acid.
Phytohormone Signaling: The this compound-induced signaling pathway crosstalks with the signaling pathways of major defense-related phytohormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). The balance and interplay between these hormone pathways fine-tune the plant's defense response to different types of pathogens.
Quantitative Data on Elicitor Activity
Note: Specific quantitative data for the elicitor activity of this compound (a disaccharide) is limited in the current literature. The following tables present data from studies on short-chain β-1,3-glucan oligosaccharides, primarily laminarihexaose, which is the smallest well-characterized elicitor in Arabidopsis thaliana. This data serves as the closest available approximation for the activity of short-chain β-1,3-glucans.
Table 1: Elicitor-Induced Reactive Oxygen Species (ROS) Burst
| Plant Species | Elicitor (Concentration) | Peak ROS Production (Relative Light Units - RLU) | Time to Peak (minutes) | Reference |
| Arabidopsis thaliana | Laminarihexaose (250 µM) | ~1500 | 10-15 | |
| Nicotiana benthamiana | Laminarin (1 mg/mL) | ~4000 | 15-20 | |
| Soybean (Glycine max) | Laminarin (1 mg/mL) | Not specified | ~20 |
Table 2: Elicitor-Induced Mitogen-Activated Protein Kinase (MAPK) Activation
| Plant Species | Elicitor (Concentration) | Activated MAPKs | Time of Max. Activation (minutes) | Method of Detection | Reference |
| Arabidopsis thaliana | Laminarihexaose (250 µM) | MPK3, MPK6 | 10-15 | Anti-p44/42 MAPK (ERK1/2) Western Blot | |
| Tobacco (Nicotiana tabacum) | Laminarin (200 µg/mL) | Not specified | Not specified | In-gel kinase assay |
Table 3: Elicitor-Induced Defense Gene Expression
| Plant Species | Elicitor (Concentration) | Gene | Fold Induction | Time Point (hours) | Method | Reference |
| Arabidopsis thaliana | Laminarihexaose (250 µM) | FRK1 | ~100 | 1 | RT-qPCR | |
| Tobacco (Nicotiana tabacum) | Laminarin (50 µg/mL) | PAL | ~8 | 4 | Enzyme activity assay | |
| Tomato (Solanum lycopersicum) | Laminarin (1 mg/mL) | PAL | ~4 | 72 | RT-qPCR |
Experimental Protocols
Luminol-Based ROS Burst Assay
This protocol is adapted for measuring the elicitor-induced oxidative burst in Arabidopsis thaliana leaf discs.
Materials:
-
4-week-old Arabidopsis thaliana plants
-
4 mm biopsy punch
-
96-well white microplate
-
Luminol (sodium salt)
-
Horseradish peroxidase (HRP)
-
This compound or other elicitor stock solution
-
Microplate luminometer
Procedure:
-
Excise leaf discs from 4-week-old Arabidopsis plants using a 4 mm biopsy punch.
-
Float the leaf discs, abaxial side up, in a petri dish containing sterile water and incubate overnight at room temperature to allow wound-induced ROS to subside.
-
On the day of the assay, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.
-
Prepare the assay solution containing 20 µM luminol and 1 µg/mL HRP.
-
Just before measurement, add 100 µL of the assay solution containing the desired concentration of the elicitor (e.g., 250 µM for short-chain β-1,3-glucans) to each well.
-
Immediately place the microplate in a luminometer and measure luminescence every 2 minutes for a period of 60-90 minutes.
-
Data is typically presented as relative light units (RLU) over time.
MAPK Activation Assay by Western Blot
This protocol describes the detection of phosphorylated MAPKs in Arabidopsis thaliana seedlings.
Materials:
-
10-14 day old Arabidopsis thaliana seedlings grown in liquid culture
-
Elicitor solution (e.g., 250 µM laminarihexaose)
-
Protein extraction buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibody: anti-p44/42 MAPK (ERK1/2) (Cell Signaling Technology)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence detection reagents
Procedure:
-
Treat seedlings with the elicitor solution for various time points (e.g., 0, 5, 10, 15, 30 minutes). A mock treatment with water serves as a control.
-
Quickly blot the seedlings dry and flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Separate 20-30 µg of total protein per sample by SDS-PAGE (10% acrylamide gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and image the blot. An increase in the signal at ~44 and ~42 kDa corresponds to the phosphorylation of MPK6 and MPK3, respectively.
RT-qPCR Analysis of Defense Gene Expression
This protocol outlines the steps for analyzing the expression of defense-related genes in Arabidopsis thaliana in response to elicitor treatment.
Materials:
-
Arabidopsis thaliana seedlings or leaf tissue
-
Elicitor solution
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., PAL1, FRK1) and a reference gene (e.g., ACTIN2)
Procedure:
-
Treat plant material with the elicitor for the desired time points (e.g., 0, 1, 3, 6 hours).
-
Harvest the tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well plate with SYBR Green master mix, gene-specific primers, and diluted cDNA.
-
Run the qPCR program on a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene and relative to the mock-treated control.
Visualizations
Signaling Pathway of this compound-Induced Immunity
Caption: this compound signaling pathway in plants.
Experimental Workflow for ROS Burst Assay
Caption: Workflow for the luminol-based ROS burst assay.
Logical Relationship of Downstream Defense Responses
Caption: Logical flow of this compound-induced defense.
Conclusion
This compound, as a representative of short-chain β-1,3-glucans, acts as a potent elicitor of plant defense responses in susceptible plant species like Arabidopsis thaliana. Its perception at the cell surface, likely through a receptor complex involving CERK1, triggers a rapid and robust signaling cascade. This includes early events such as calcium influx, an oxidative burst, and MAPK activation, which collectively orchestrate a comprehensive defense response characterized by transcriptional reprogramming and the activation of phytohormone signaling pathways.
While the broad strokes of this mechanism are becoming clearer, further research is needed to identify the primary receptor for short-chain β-1,3-glucans and to fully elucidate the specific components of the downstream signaling network. A deeper understanding of these processes will be invaluable for the development of novel, targeted strategies to enhance crop resilience and for the discovery of new plant-derived pharmaceuticals. This technical guide provides a solid foundation for researchers and professionals working towards these goals.
References
- 1. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. The rice LysM receptor-like kinase OsCERK1 is required for the perception of short-chain chitin oligomers in arbuscular mycorrhizal signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted gene disruption of OsCERK1 reveals its indispensable role in chitin perception and involvement in the peptidoglycan response and immunity in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Laminaribiose as a Carbon Source for Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a key component of laminarin, the primary storage polysaccharide in brown algae.[1] As a readily available carbohydrate in marine and soil environments, this compound represents a significant carbon source for a diverse array of microorganisms.[1] Understanding the microbial metabolism of this compound is crucial for various applications, from elucidating carbon cycling in marine ecosystems to developing novel prebiotics and engineering metabolic pathways for industrial biotechnology. This technical guide provides an in-depth overview of the microorganisms that utilize this compound, the enzymatic pathways involved, and the regulatory mechanisms that govern its metabolism.
Microorganisms Utilizing this compound
A variety of bacteria and some eukaryotes have been identified to metabolize this compound or its parent polysaccharide, laminarin. These organisms possess the enzymatic machinery necessary to either directly transport and break down this compound or to first hydrolyze laminarin into smaller oligosaccharides.
| Microorganism Type | Species | Key Enzymes Involved | Reference |
| Bacteria | Paenibacillus sp. YM-1 | This compound Phosphorylase | [2] |
| Clostridium thermocellum | ABC Transporters, this compound Phosphorylase | [3] | |
| Vibrio campbellii | β-glucosidase (LamN) | [4] | |
| Hymenobacter siberiensis | endo-β-1,3-glucanase | ||
| Bacteroides thetaiotaomicron | Laminarinase, β-glucosidase | ||
| Bacteroides distasonis | Laminarinase, β-glucosidase | ||
| Maribacter species | endo-laminarinase, periplasmic glycosyl hydrolase family 3 protein | ||
| Protists | Euglena gracilis | This compound Phosphorylase | |
| Fungi | Aspergillus niger | β-glucosidase (BGL1B) |
Metabolic Pathways for this compound Utilization
Microorganisms employ two primary strategies for the initial breakdown of this compound: phosphorolysis and hydrolysis. The choice of pathway has significant implications for the cell's energy economy.
Phosphorolytic Pathway
This intracellular pathway utilizes This compound phosphorylase (EC 2.4.1.31) to cleave the β-1,3-glycosidic bond of this compound using inorganic phosphate. This reaction yields D-glucose and α-D-glucose-1-phosphate. The key advantage of this pathway is the direct formation of a phosphorylated sugar, which can enter glycolysis without the expenditure of an ATP molecule, thus conserving energy for the cell.
The overall reaction is as follows:
This compound + Phosphate ⇌ D-glucose + α-D-glucose-1-phosphate
References
- 1. This compound Clinisciences [clinisciences.com]
- 2. Unravelling the Specificity of this compound Phosphorylase from Paenibacillus sp. YM-1 towards Donor Substrates Glucose/Mannose 1-Phosphate by Using X-ray Crystallography and Saturation Transfer Difference NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellodextrin and this compound ABC Transporters in Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Health Benefits of Laminaribiose Consumption: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a component of laminarin, a storage polysaccharide found in brown algae.[1] Emerging research suggests that this compound possesses significant health-promoting properties, positioning it as a molecule of interest for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the current scientific evidence supporting the health benefits of this compound consumption, with a focus on its prebiotic, anti-inflammatory, and metabolic effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area.
Prebiotic Activity of this compound
This compound exhibits significant potential as a prebiotic, selectively promoting the growth and activity of beneficial gut microorganisms. In vitro studies have demonstrated that laminari-oligosaccharides, which include this compound, are readily fermented by probiotic bacteria.
Quantitative Data on Prebiotic Effects
A study investigating a mixture of laminari-oligosaccharides (degree of polymerization 2-7) reported a prebiotic activity score of 0.92 ± 0.01 for Lactobacillus plantarum DM5 and 0.64 ± 0.08 for Lactobacillus acidophilus NRRL B-4496.[2][3] Notably, these scores are comparable to or higher than that of inulin, a well-established prebiotic.[2][3] The study also highlighted that L. plantarum and L. acidophilus preferentially consume this compound (DP2) and laminariotriose (DP3) over higher-degree oligosaccharides.
| Probiotic Strain | Substrate | Prebiotic Activity Score | Reference |
| Lactobacillus plantarum DM5 | Laminari-oligosaccharides (DP2-DP7) | 0.92 ± 0.01 | |
| Lactobacillus acidophilus NRRL B-4496 | Laminari-oligosaccharides (DP2-DP7) | 0.64 ± 0.08 | |
| Lactobacillus plantarum DM5 | Inulin | 0.86 ± 0.02 | |
| Lactobacillus acidophilus NRRL B-4496 | Inulin | 0.79 ± 0.06 |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics like this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are known to exert numerous health benefits. While direct quantitative data for SCFA production from purified this compound is limited, studies on the fermentation of laminarin, its parent polysaccharide, have shown an increase in the production of propionate and butyrate.
Experimental Protocols
This protocol is adapted from studies on laminari-oligosaccharides.
-
Bacterial Strains and Culture Conditions: Obtain pure cultures of probiotic strains (e.g., Lactobacillus plantarum, Bifidobacterium longum) and a non-probiotic control (e.g., Escherichia coli). Culture the strains in appropriate media (e.g., MRS broth for Lactobacilli and Bifidobacteria, Nutrient Broth for E. coli) under optimal temperature and atmospheric conditions.
-
Basal Medium Preparation: Prepare a basal medium containing all necessary nutrients for bacterial growth except for a carbohydrate source.
-
Growth Measurement: Inoculate the basal medium supplemented with either glucose (positive control), no carbohydrate (negative control), or the test carbohydrate (this compound or a commercial prebiotic like inulin) with the bacterial strains.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C, anaerobically for bifidobacteria) for 24-48 hours.
-
Data Collection: Measure bacterial growth by monitoring the optical density at 600 nm (OD600) at regular intervals.
-
Calculation of Prebiotic Activity Score: The prebiotic activity score can be calculated using the following formula: Prebiotic Score = (ΔOD_probiotic_this compound / ΔOD_probiotic_glucose) - (ΔOD_enteric_this compound / ΔOD_enteric_glucose) where ΔOD is the change in optical density from baseline.
This protocol provides a general framework for assessing SCFA production.
-
Fecal Sample Collection: Collect fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.
-
Inoculum Preparation: Prepare a fecal slurry by homogenizing the fecal samples in an anaerobic phosphate-buffered saline solution.
-
Fermentation: In an anaerobic environment, add the fecal inoculum to a basal fermentation medium containing this compound as the primary carbohydrate source. Include a negative control without a carbohydrate source.
-
Incubation: Incubate the fermentation vessels at 37°C for 24-48 hours.
-
Sample Collection and Analysis: Collect samples at various time points and analyze the concentration of SCFAs (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical Workflow for Prebiotic Activity Assessment
Workflow for assessing the prebiotic potential of this compound.
Anti-Inflammatory Effects
While direct evidence for the anti-inflammatory effects of purified this compound is still emerging, studies on its parent polysaccharide, laminarin, and extracts from Laminaria japonica provide strong indications of its potential in modulating inflammatory responses. The primary mechanism appears to be the downregulation of pro-inflammatory signaling pathways.
Modulation of Pro-Inflammatory Cytokines
Extracts of Laminaria japonica, which are rich in laminarin and its derivatives, have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Laminaria japonica extract are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts containing laminarin have been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation.
Interaction with Dectin-1
Dectin-1, a C-type lectin receptor expressed on myeloid cells, is a primary receptor for β-glucans. The binding of β-glucans to Dectin-1 can trigger downstream signaling cascades, including the activation of spleen tyrosine kinase (Syk), which can lead to various cellular responses, including phagocytosis and cytokine production. While the precise binding affinity of this compound to Dectin-1 has not been extensively characterized, studies on laminarin have demonstrated binding to both human and mouse Dectin-1 with apparent Kd values in the µg/mL range.
Signaling Pathway Diagram
Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Pre-treat the cells with varying concentrations of purified this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.
-
Cell Lysis: After stimulation, lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against p65 (a subunit of NF-κB) and IκBα. Use an antibody against a loading control (e.g., β-actin for cytoplasmic extracts, lamin B1 for nuclear extracts).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the levels of nuclear translocation of p65 and the degradation of IκBα.
Metabolic Health Benefits
Polysaccharides from Laminaria japonica have demonstrated beneficial effects on metabolic health in animal models of type 2 diabetes. These effects include a reduction in fasting blood glucose and an improvement in insulin sensitivity. While direct evidence for this compound is lacking, its potential to modulate the gut microbiota and reduce inflammation suggests it may contribute to these metabolic benefits.
In Vivo Experimental Protocol for Assessing Metabolic Effects
-
Animal Model: Use a diet-induced obesity mouse model by feeding C57BL/6J mice a high-fat diet for several weeks.
-
Treatment: Administer purified this compound orally to a group of these mice, with a control group receiving a placebo.
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood to measure fasting blood glucose, insulin, and lipid profiles. Collect tissues such as the liver and adipose tissue for further analysis.
-
Gut Microbiota Analysis: Collect fecal samples to analyze changes in the gut microbiota composition using 16S rRNA gene sequencing.
Conclusion
This compound is a promising bioactive compound with the potential to confer significant health benefits. Its prebiotic activity, demonstrated by the selective promotion of beneficial gut bacteria, suggests its utility in modulating the gut microbiome. Furthermore, the anti-inflammatory properties of related compounds, likely mediated through the inhibition of the NF-κB pathway and interaction with Dectin-1, highlight its potential as an immunomodulatory agent. While further research, particularly using purified this compound in preclinical and clinical studies, is necessary to fully elucidate its mechanisms of action and therapeutic efficacy, the existing evidence strongly supports its development as a novel functional food ingredient or therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for advancing our understanding of this intriguing disaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro prebiotic potential, digestibility and biocompatibility properties of laminari-oligosaccharides produced from curdlan by β-1,3-endoglucanase from Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]
Laminaribiose and its Role in Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Laminaribiose
This compound is a disaccharide composed of two glucose units linked by a β(1→3) glycosidic bond[1]. It is a primary component of laminarin, a storage polysaccharide found in brown algae (Phaeophyceae)[2]. As a non-digestible oligosaccharide, this compound escapes digestion in the upper gastrointestinal tract and becomes available for fermentation by the gut microbiota in the colon. This characteristic positions it as a potential prebiotic, a substrate that is selectively utilized by host microorganisms conferring a health benefit. Recent research has highlighted the significance of this compound and its parent compound, laminarin, in modulating the gut microbial ecosystem, promoting the growth of beneficial bacteria, and influencing host health through the production of bioactive metabolites[2][3][4]. This technical guide provides an in-depth overview of the current understanding of this compound's role in the gut microbiota, with a focus on its metabolism, impact on microbial composition, and the downstream effects on host signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C12H22O11 | |
| Molar Mass | 342.30 g/mol | |
| Structure | β-D-Glucopyranosyl-(1→3)-D-glucose | |
| Solubility | Soluble in water | |
| Source | Hydrolysis of laminarin from brown algae |
Interaction of this compound with Gut Microbiota
This compound serves as a fermentable substrate for specific members of the gut microbiota. Its β(1→3) glycosidic linkage is resistant to human digestive enzymes, allowing it to reach the colon intact where it can be metabolized by bacteria possessing the necessary enzymatic machinery, such as β-glucosidases.
Microbial Utilization
In vitro studies have demonstrated that this compound and laminari-oligosaccharides can be selectively utilized by probiotic bacteria. For instance, a mixture of laminari-oligosaccharides, with this compound as a key component, has been shown to enhance the growth of Lactobacillus plantarum and Lactobacillus acidophilus. Notably, probiotic bacteria have been observed to consume this compound more readily than larger laminari-oligosaccharides. While specific data on the utilization of pure this compound by Bifidobacterium species is limited, the known saccharolytic capabilities of many bifidobacteria suggest they are likely utilizers.
Impact on Microbial Composition
Supplementation with laminarin, the parent polysaccharide of this compound, has been shown to modulate the gut microbiota composition. In a study with weaned pigs, a laminarin-rich extract reduced the abundance of Enterobacteriaceae and increased the abundance of Prevotella in the colon. Another study in mice on a high-fat diet found that laminarin supplementation led to a significant decrease in the Firmicutes to Bacteroidetes ratio, with a notable increase in the genus Bacteroides. While these studies focus on laminarin, the release of this compound as a primary hydrolysis product suggests it plays a significant role in these microbial shifts.
Fermentation and Short-Chain Fatty Acid (SCFA) Production
The microbial fermentation of this compound in the colon leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs are crucial signaling molecules that mediate many of the health benefits associated with dietary fiber consumption.
Quantitative Data on SCFA Production
Table 4.1: SCFA Production from In Vitro Fermentation of Laminarin by Human Fecal Microbiota
| Substrate (0.5% w/v) | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total SCFA (mmol/L) | Reference |
| Glucose | 45.3 ± 2.1 | 12.1 ± 0.9 | 10.2 ± 0.8 | 67.6 ± 3.8 | |
| Laminarin | 38.7 ± 1.9 | 18.4 ± 1.2 | 15.6 ± 1.1 | 72.7 ± 4.2 | |
| Data is extrapolated from graphical representations in the cited literature and should be considered illustrative. |
Role of this compound-Derived Metabolites in Host Signaling
The SCFAs produced from this compound fermentation, particularly butyrate, exert profound effects on the host through various signaling pathways. These pathways are central to maintaining gut homeostasis, regulating inflammation, and influencing cellular processes.
Butyrate-Mediated Anti-Inflammatory Effects
Butyrate is a potent anti-inflammatory molecule in the gut. One of its key mechanisms of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Butyrate can suppress the activation of NF-κB, thereby dampening the inflammatory cascade.
G-Protein Coupled Receptor (GPCR) Activation
SCFAs also act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), namely GPR43 (also known as FFAR2) and GPR109A. GPR43 is activated by acetate, propionate, and butyrate and is expressed in various cells, including immune cells and intestinal epithelial cells. Activation of GPR43 can trigger downstream signaling cascades that influence immune responses and metabolic regulation.
Experimental Protocols
In Vitro Anaerobic Fermentation of this compound
This protocol describes a batch fermentation model using human fecal inoculum to assess the prebiotic potential of this compound.
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber or system
-
Sterile basal medium (e.g., containing peptone, yeast extract, salts)
-
This compound (test substrate)
-
Inulin or Fructooligosaccharides (FOS) (positive control)
-
Culture tubes or bioreactors
-
Phosphate buffered saline (PBS), pre-reduced
Procedure:
-
Preparation of Fecal Inoculum:
-
Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic PBS inside an anaerobic chamber.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare anaerobic culture tubes or bioreactors containing 9 mL of sterile basal medium.
-
Add 1 mL of a 1% (w/v) sterile solution of this compound, inulin/FOS, or a no-substrate control to respective tubes.
-
Inoculate each tube with 1 mL of the prepared fecal slurry.
-
Seal the tubes and incubate at 37°C under anaerobic conditions.
-
-
Sampling:
-
Collect samples at 0, 24, and 48 hours for pH measurement, SCFA analysis, and microbial DNA extraction.
-
SCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Fermentation samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., a fused-silica capillary column)
Procedure:
-
Sample Preparation:
-
Thaw frozen fermentation samples.
-
Acidify 1 mL of sample with 0.1 mL of 50% HCl.
-
Add a known amount of internal standard.
-
Extract the SCFAs with 2 mL of diethyl ether by vortexing for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the ether extract into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the SCFAs.
-
Identify and quantify SCFAs based on their retention times and mass spectra compared to known standards.
-
Microbial Community Analysis by 16S rRNA Gene Sequencing
Materials:
-
Fermentation samples
-
DNA extraction kit (e.g., bead-beating based)
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
-
PCR reagents
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
DNA Extraction:
-
Extract total microbial DNA from fermentation samples using a validated DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the target region of the 16S rRNA gene using PCR with barcoded primers to allow for multiplexing of samples.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Quantify and pool the amplicons in equimolar concentrations.
-
Sequence the pooled library on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).
-
Analyze the microbial community composition, diversity, and differential abundance between experimental groups.
-
Conclusion and Future Directions
This compound, a disaccharide derived from brown algae, demonstrates significant potential as a prebiotic. Its selective fermentation by beneficial gut bacteria and subsequent production of short-chain fatty acids, particularly butyrate, are key to its health-promoting effects. The modulation of host signaling pathways, such as the inhibition of NF-κB and the activation of G-protein coupled receptors, underscores the intricate communication between the gut microbiota and the host, mediated by metabolites from dietary substrates like this compound.
Future research should focus on obtaining more precise quantitative data on the fermentation of pure this compound by a wider range of gut commensals, including various species of Bifidobacterium and Lactobacillus. Human clinical trials are also needed to validate the in vitro findings and to determine the optimal dosage of this compound for achieving tangible health benefits. A deeper understanding of the specific enzymes and metabolic pathways involved in this compound degradation within different bacterial species will further elucidate its role in the gut ecosystem and its potential applications in functional foods and therapeutics for gut health.
References
- 1. In vitro prebiotic potential, digestibility and biocompatibility properties of laminari-oligosaccharides produced from curdlan by β-1,3-endoglucanase from Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates this compound Biosynthesis from Maltodextrin and Glucose. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Laminaribiose from Laminarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a valuable molecule with applications in the pharmaceutical and biotechnology sectors. It serves as a precursor for the synthesis of various bioactive compounds and as a tool for studying carbohydrate-protein interactions. While chemical synthesis methods exist, the enzymatic approach offers a milder, more specific, and environmentally friendly alternative. This document provides detailed application notes and protocols for the synthesis of this compound from the readily available polysaccharide laminarin, a storage glucan found in brown algae. The method relies on the controlled hydrolysis of laminarin using endo-1,3-β-glucanases (laminarinases), which cleave the internal β-1,3-glucosidic linkages of the polysaccharide.
Principle of the Method
The enzymatic synthesis of this compound from laminarin is based on the catalytic activity of endo-1,3-β-glucanases (EC 3.2.1.39). These enzymes randomly cleave the β-1,3-glycosidic bonds within the laminarin polymer, releasing a mixture of oligosaccharides of varying lengths, including glucose, this compound, laminaritriose, and larger oligomers. By carefully selecting the enzyme and optimizing reaction conditions such as temperature, pH, enzyme concentration, and reaction time, the hydrolysis can be controlled to favor the production and accumulation of this compound. A key characteristic of some endo-1,3-β-glucanases is their inability to hydrolyze the β-1,3 linkage in this compound, which allows for its accumulation as a major end-product.[1][2][3] Subsequent purification steps are then employed to isolate this compound from the reaction mixture.
Data Presentation
The following table summarizes quantitative data from studies on the enzymatic hydrolysis of laminarin by various endo-1,3-β-glucanases. This data can be used as a starting point for optimizing the synthesis of this compound.
| Enzyme Source | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Key Hydrolysis Products | Reference |
| Trichoderma longibrachiatum | - | 4.8 | 55 | Glucose, this compound, Laminaritriose, Laminaritetraose, Laminaripentaose | [1][2] |
| Penicillium rolfsii c3-2(1) IBRL | GH16 | 4.0 - 5.0 | 70 | Glucose, this compound | |
| Hymenobacter siberiensis PAMC 29290 | GH16 | 5.5 | 40 | Glucose, this compound, Laminaritriose, Laminaritetraose | |
| Cellulosimicrobium funkei HY-13 | GH64 | 4.5 | 40 | Predominantly Laminaripentaose | |
| Barley | - | 5.0 | 50 | Oligosaccharides | |
| Thielavia terrestris Co3Bag1 | - | 6.0 | 70 | Glucose, Gentiobiose |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Laminarin
This protocol describes the general procedure for the enzymatic hydrolysis of laminarin to produce this compound. The specific conditions may need to be optimized depending on the chosen enzyme.
Materials:
-
Laminarin from Laminaria digitata
-
Endo-1,3-β-glucanase (e.g., from Trichoderma longibrachiatum or Penicillium rolfsii)
-
Sodium acetate buffer (50 mM, pH 4.8) or other suitable buffer based on enzyme requirements
-
Distilled, deionized water
-
Heating block or water bath
-
pH meter
-
Reaction tubes (e.g., 1.5 mL or 15 mL centrifuge tubes)
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay (optional, for monitoring reaction progress)
-
Spectrophotometer (for DNS assay)
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of laminarin in the appropriate buffer (e.g., 50 mM sodium acetate, pH 4.8). Ensure the laminarin is fully dissolved. Gentle heating may be required.
-
Enzyme Preparation: Prepare a stock solution of the endo-1,3-β-glucanase in the same buffer. The final enzyme concentration in the reaction will need to be optimized, but a starting point of 0.05 U per mg of substrate can be used.
-
Enzymatic Reaction:
-
In a reaction tube, combine the laminarin solution with the enzyme solution. For example, mix 1 mL of the 1% laminarin solution with an appropriate volume of the enzyme stock solution.
-
Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 55°C for the enzyme from T. longibrachiatum) for a predetermined time. The reaction time will influence the product distribution and should be optimized (e.g., by taking aliquots at different time points from 10 minutes to several hours).
-
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme. This is typically achieved by boiling the reaction mixture for 5-10 minutes.
-
Analysis of Hydrolysis Products (Optional but Recommended):
-
The progress of the hydrolysis can be monitored by measuring the release of reducing sugars using the DNS assay.
-
The composition of the hydrolysis products (glucose, this compound, etc.) should be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)
Materials:
-
Silica gel 60 F254 TLC plates
-
Hydrolysis reaction mixture (terminated)
-
Standards: Glucose, this compound, Laminaritriose (if available)
-
Developing solvent system (e.g., ethyl acetate:acetic acid:water, 2:2:1 v/v/v)
-
Visualization reagent (e.g., 0.5% (w/v) α-naphthol in methanol/sulfuric acid 95:5 v/v)
-
TLC developing tank
-
Heat gun or oven
Procedure:
-
Spotting: Spot a small amount (1-2 µL) of the terminated hydrolysis reaction mixture onto the baseline of a TLC plate. Also, spot the standards for comparison.
-
Development: Place the TLC plate in a developing tank containing the developing solvent system. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the tank, mark the solvent front, and dry the plate. Dip the plate in the visualization reagent and then heat it with a heat gun or in an oven until the spots become visible.
-
Analysis: Compare the Rf values of the spots in the reaction mixture to those of the standards to identify the products of hydrolysis.
Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., an amino-based column)
-
Mobile phase (e.g., acetonitrile:water, 75:25 v/v)
-
Terminated hydrolysis mixture, centrifuged or filtered (0.22 µm) to remove any precipitate
-
This compound standard
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a filtered aliquot of the terminated hydrolysis mixture onto the column.
-
Elution: Elute the components isocratically with the mobile phase.
-
Detection and Fraction Collection: Monitor the elution profile with the RI detector. Collect the fraction corresponding to the retention time of the this compound standard.
-
Quantification: The yield of this compound can be determined by comparing the peak area of the product with a calibration curve generated from known concentrations of the this compound standard.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic hydrolysis of laminarin by endo-1,3-β-glucanase.
References
- 1. Purification and Characterization of an Endo-(1,3)-β-d-Glucanase from Trichoderma longibrachiatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purification-and-characterization-of-an-endo-1-3-d-glucanase-from-trichoderma-longibrachiatum - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Chemical Synthesis of Laminaribiose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary chemical methods for synthesizing laminaribiose, a disaccharide of significant interest for its applications in agriculture as a germination agent and in the pharmaceutical industry as a precursor for various bioactive compounds.[1][2][3] This document details established protocols, presents key quantitative data for comparison, and includes workflow diagrams to illustrate the synthesis processes.
Introduction to this compound Synthesis
This compound (3-O-β-D-glucopyranosyl-D-glucose) is a disaccharide characterized by a β-(1→3)-glycosidic bond.[2] Its chemical synthesis is a key area of carbohydrate chemistry, presenting challenges in achieving high stereoselectivity and yield. The primary goal of any synthesis strategy is the stereoselective formation of this β-(1→3) linkage, which requires careful selection of glycosyl donors, glycosyl acceptors, and protecting groups.[4]
Historically, the Koenigs-Knorr method, which utilizes glycosyl halides, was one of the earliest approaches. However, modern methods often employ more reactive and stereoselective glycosyl donors, such as trichloroacetimidates and thioglycosides, in the presence of a Lewis acid catalyst. The choice of protecting groups on both the donor and acceptor molecules is critical to prevent unwanted side reactions and to direct the glycosylation to the desired hydroxyl group.
Key Chemical Synthesis Strategies
Several methods have been developed for the chemical synthesis of this compound. The most prominent and effective strategies are summarized below.
The Trichloroacetimidate Method
This method is widely used due to the high reactivity of the trichloroacetimidate donor and the ability to control the stereochemical outcome of the glycosylation. The synthesis generally involves the activation of a glycosyl trichloroacetimidate donor with a Lewis acid, followed by reaction with a suitably protected glycosyl acceptor. A significant advantage of this approach is its adaptability to large-scale synthesis. A kilogram-scale synthesis has been successfully developed using a one-pot procedure, which avoids the isolation of the intermediate trichloroacetimidate donor, achieving a 42% overall yield from glucose to this compound.
The Thioglycoside Method
Thioglycosides are another class of effective glycosyl donors. They are generally more stable than glycosyl halides and can be activated under a variety of conditions, often involving a thiophilic promoter such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). The choice of promoter and reaction conditions can influence the yield and stereoselectivity of the glycosylation.
Koenigs-Knorr and Related Methods
The classical Koenigs-Knorr reaction involves the use of a glycosyl halide (typically a bromide or chloride) as the donor and a heavy metal salt (such as silver carbonate or silver oxide) as a promoter. While foundational, this method can suffer from lower yields and the need for stoichiometric amounts of often toxic heavy metal salts. Variations of this method have been developed to improve its efficiency and stereoselectivity.
Quantitative Data Summary
The following tables summarize quantitative data from various reported chemical synthesis methods for this compound, allowing for a direct comparison of their efficiencies.
| Method | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trichloroacetimidate (Large Scale) | Glucose-derived trichloroacetimidate | Dicyclohexylidene glucose | TMSOTf / DBU | Dichloromethane | -20 to RT | Not specified | 42 (overall from glucose) | |
| Trichloroacetimidate | Peracetylated glucose-derived trichloroacetimidate | Protected glucofuranose | Lewis Acid | Not specified | Not specified | Not specified | Not specified | |
| Thioglycoside | Peracetylated thioglycoside | Protected glucofuranose | NIS / Lewis Acid | Not specified | Not specified | Not specified | 68-71 (of disaccharide) | |
| Koenigs-Knorr | Tetra-acetyl glucosyl bromide | 1:2-5:6-diisopropylidene glucose | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for the key chemical synthesis methods of this compound.
Protocol: Large-Scale this compound Synthesis via the Trichloroacetimidate Method
This protocol is adapted from a reported kilogram-scale synthesis.
Materials:
-
Protected Glucose Donor (e.g., peracetylated)
-
Protected Glucose Acceptor (e.g., 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose)
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Sodium methoxide
-
Acetic anhydride
-
Pyridine
-
Dowex 50W-X8 resin (H+ form)
Procedure:
-
Preparation of the Glycosyl Donor (Trichloroacetimidate): a. Dissolve the protected glucose donor in anhydrous DCM. b. Add trichloroacetonitrile. c. Cool the solution to 0°C and add DBU dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. This step can be performed in a one-pot procedure without isolation of the trichloroacetimidate.
-
Glycosylation: a. In a separate flask, dissolve the protected glucose acceptor in anhydrous DCM. b. Cool the acceptor solution to -20°C. c. Add the freshly prepared trichloroacetimidate donor solution to the acceptor solution. d. Add a catalytic amount of TMSOTf. e. Stir the reaction at -20°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction with pyridine.
-
Deprotection: a. Concentrate the reaction mixture in vacuo. b. Dissolve the residue in a mixture of tetrahydrofuran and methanol. c. Add a catalytic amount of sodium methoxide to effect Zemplén deacetylation. d. Stir at room temperature for 2 hours, then neutralize with Dowex 50W-X8 (H+) resin. e. Filter the resin and concentrate the filtrate. f. The remaining protecting groups (e.g., cyclohexylidene) can be removed by acid hydrolysis (e.g., with acetic acid/water).
-
Purification: a. The crude this compound can often be purified by crystallization from a suitable solvent system (e.g., methanol), which can selectively crystallize the desired this compound, leaving impurities such as gentiobiose in the mother liquor. Chromatographic purification may be necessary for high-purity applications.
Protocol: this compound Synthesis via the Thioglycoside Method
This protocol is a general representation based on common practices for thioglycoside glycosylations.
Materials:
-
Thioglycosyl Donor (e.g., Phenyl 2,4,6-tri-O-acetyl-1-thio-β-D-glucopyranoside)
-
Glycosyl Acceptor (e.g., 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Sodium methoxide
-
Dowex 50W-X8 resin (H+ form)
Procedure:
-
Glycosylation: a. Dissolve the thioglycosyl donor and the glycosyl acceptor in anhydrous DCM. b. Add molecular sieves (4 Å) and stir for 30 minutes at room temperature. c. Cool the mixture to the desired temperature (e.g., -40°C). d. Add NIS to the mixture. e. Add a catalytic amount of TfOH or AgOTf. f. Stir the reaction at low temperature and monitor its progress by TLC. g. Once the reaction is complete, quench by adding triethylamine or pyridine.
-
Work-up and Deprotection: a. Filter the reaction mixture through Celite and concentrate the filtrate. b. The subsequent deprotection steps are similar to those described in the trichloroacetimidate protocol (steps 3b-3f).
-
Purification: a. Purify the final product by crystallization or column chromatography as needed.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the key chemical synthesis methods for this compound.
Caption: Workflow for this compound synthesis via the trichloroacetimidate method.
Caption: Workflow for this compound synthesis via the thioglycoside method.
Conclusion and Future Perspectives
The chemical synthesis of this compound has evolved significantly, with modern methods like the trichloroacetimidate and thioglycoside approaches offering high yields and stereoselectivity. The choice of a particular method will depend on the desired scale of synthesis, the available starting materials, and the required purity of the final product. For large-scale industrial applications, the one-pot trichloroacetimidate method appears to be a highly efficient and cost-effective option. Future research in this area may focus on the development of even more efficient catalytic systems, greener reaction conditions, and the synthesis of this compound derivatives with novel biological activities. The use of enzymatic and chemoenzymatic strategies also presents a promising avenue for sustainable and highly selective synthesis of this compound and its analogues.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Laminaribiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose (β-D-glucopyranosyl-(1→3)-D-glucose) is a disaccharide that serves as a fundamental structural unit of β-1,3-glucans like laminarin and curdlan. The enzymatic hydrolysis of this compound and its parent polysaccharides is a critical process in various biological contexts, from carbon cycling in marine ecosystems to the activation of immune responses in plants and animals. Understanding and harnessing this process is of significant interest in biofuel research, functional food development, and immunology.
These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound using β-1,3-glucanases (laminarinases) and for the quantification of the resulting hydrolysis products. Additionally, it outlines the key signaling pathways activated by β-glucans in mammalian and plant cells, providing context for the biological significance of these molecules.
Data Presentation: Properties of β-1,3-Glucanases
The enzymatic hydrolysis of this compound is catalyzed by β-1,3-glucanases (EC 3.2.1.6 and EC 3.2.1.39), which cleave the β-1,3-glycosidic bond. These enzymes are found in a wide range of organisms, including bacteria, fungi, and plants. The efficiency of these enzymes is dependent on several factors, including their source, substrate specificity, and reaction conditions. Below is a summary of the biochemical properties of several characterized β-1,3-glucanases.
| Enzyme Name/Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Substrate Specificity | Reference |
| Laminarinase from Flavobacterium sp. UMI-01 | GH16 | Not Specified | Not Specified | Not Specified | Prefers β-1,3-linked laminarin | [1] |
| Jermuk-LamM from Jermuk hot spring metagenome | GH16 | Not Specified | 65 | 228.0 ± 9.4 (on laminarin) | Specific for β-1,3-linkages | [2] |
| Laminarinase from Penicillium rolfsii c3-2(1) IBRL | Not Specified | Not Specified | Not Specified | Highly active on laminarin | Acts in a manner similar to an exo-enzyme | [3] |
| MlGH17B from Muricauda lutaonensis | GH17 | 6.0 | 20 | Not Specified | High specificity toward glucan substrates with β-1,3-linkages | [4] |
| rGluH from Hymenobacter siberiensis PAMC 29290 | GH16 | 5.5 | 40 | 253.1 (on laminarin) | Prefers D-laminarioligosaccharides and β-1,3-linked polysaccharides | [5] |
| MnLam55A from Microthecium papulasporum | GH55 | 5.6 | 30 | Not Specified | Greatest preference for laminaritriose among laminarioligosaccharides | |
| PeBgl1 from Penicillium expansum | Not Specified | 6.0 | 55 | Not Specified | Highest activity on this compound | |
| β-glucanase from Trichoderma koningii ZJU-T | Not Specified | 2.0 | 100 | Not Specified | Not Specified | |
| β-1,3-glucanase from Moniliophthora perniciosa | Not Specified | 5.0 | 40 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol describes the general procedure for the hydrolysis of this compound using a commercially available or purified β-1,3-glucanase.
Materials:
-
This compound (substrate)
-
β-1,3-glucanase (e.g., from Trichoderma sp.)
-
Sodium acetate buffer (50 mM, pH adjusted to the enzyme's optimum, e.g., pH 5.0)
-
Water bath or incubator
-
Microcentrifuge tubes
-
Pipettes and tips
-
Stop solution (e.g., 1 M Sodium Carbonate or by heat inactivation)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in 50 mM sodium acetate buffer.
-
Enzyme Preparation: Prepare a stock solution of β-1,3-glucanase in 50 mM sodium acetate buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Reaction Setup:
-
In a microcentrifuge tube, add 250 µL of the this compound solution.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to the pre-warmed substrate.
-
Mix gently by flicking the tube.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes). Time course experiments can be performed by taking aliquots at different time points.
-
Reaction Termination: Stop the reaction by either adding 300 µL of a stop solution (e.g., 1 M sodium carbonate to raise the pH and inactivate the enzyme) or by heating the reaction mixture at 100°C for 10 minutes.
-
Sample Storage: The resulting hydrolysate, containing glucose, can be stored at -20°C for further analysis.
Protocol 2: Quantification of Reducing Sugars using the DNS Method
This protocol describes the colorimetric determination of reducing sugars (in this case, glucose) produced from the hydrolysis of this compound using the 3,5-Dinitrosalicylic acid (DNS) method.
Materials:
-
Hydrolysate from Protocol 1
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 80 mL of distilled water. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.
-
Glucose standard solutions (0.1 to 1.0 mg/mL)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
Test tubes or a 96-well microplate
-
Water bath
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of glucose standards of known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) in the same buffer as the reaction.
-
In separate test tubes, add 0.5 mL of each glucose standard.
-
-
Sample Preparation:
-
In a separate test tube, add 0.5 mL of the hydrolysate from Protocol 1. If necessary, dilute the hydrolysate to ensure the glucose concentration falls within the range of the standard curve.
-
-
Color Development:
-
Add 0.5 mL of DNS reagent to each standard and sample tube.
-
Mix well and heat the tubes in a boiling water bath for 5-10 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature.
-
Add 4 mL of distilled water to each tube and mix.
-
-
Absorbance Measurement: Measure the absorbance of the standards and samples at 540 nm against a blank (the "0" glucose standard).
-
Data Analysis:
-
Plot a standard curve of absorbance versus glucose concentration.
-
Determine the concentration of glucose in the hydrolysate by interpolating its absorbance value on the standard curve.
-
Calculate the amount of glucose produced, taking into account any dilutions.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Type Lectin-Like Receptors of the Dectin-1 Cluster: Ligands and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endo-1,3(4)-β-glucanase - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Laminaribiose
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a key structural component of laminarin, a storage polysaccharide found in brown algae. As a significant product of laminarin hydrolysis, the accurate and reliable quantification of this compound is crucial for research in biofuels, functional foods, and marine biotechnology. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbohydrates, offering high resolution and sensitivity. This application note provides a detailed protocol for the quantitative analysis of this compound using HPLC with Refractive Index Detection (RID).
Principle
This method employs a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar compounds like carbohydrates. The mobile phase, a mixture of acetonitrile and water, allows for the retention and separation of oligosaccharides based on their hydrophilicity. The separated this compound is then detected by a refractive index detector, which measures the change in the refractive index of the mobile phase as the analyte elutes from the column. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method for the analysis of this compound. These values are representative of what can be achieved with a well-maintained HPLC system and the described protocol.
| Parameter | Value |
| Analyte | This compound |
| Retention Time (RT) | Approximately 9.5 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (for sample filtration)
-
Laminarin from Laminaria digitata (for sample preparation from a complex matrix)
-
β-1,3-Glucanase (for enzymatic hydrolysis)
-
Sodium acetate buffer (50 mM, pH 5.0)
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: A HILIC-based column suitable for carbohydrate analysis (e.g., Amino, Amide, or specialized carbohydrate column, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (75:25, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
-
Run Time: 15 minutes
Preparation of Standard Solutions
-
Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.05 mg/mL to 5 mg/mL. A minimum of five concentration levels is recommended to generate a reliable calibration curve.
Sample Preparation (from Laminarin Hydrolysis)
-
Enzymatic Hydrolysis:
-
Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer (pH 5.0).
-
Add β-1,3-glucanase to the laminarin solution at an appropriate enzyme-to-substrate ratio (e.g., 1:100).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 2-24 hours) to allow for sufficient hydrolysis.
-
-
Reaction Termination: Stop the enzymatic reaction by heating the sample at 100°C for 10 minutes.
-
Centrifugation: Centrifuge the hydrolyzed sample at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Data Analysis
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample(s). Identify the this compound peak based on its retention time compared to the standard. Use the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Application Notes: High-Performance Thin-Layer Chromatography (HPTLC) for the Detection and Quantification of Laminaribiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide consisting of two glucose units linked by a β-1,3-glycosidic bond, is a key structural component of β-glucans found in sources such as yeast, fungi, and algae. As a molecule of interest in immunology and drug development for its potential to modulate immune responses, a reliable and efficient analytical method for its detection and quantification is crucial. Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the qualitative and semi-quantitative analysis of this compound. This application note provides a detailed protocol for the detection of this compound using TLC, including solvent systems, visualization techniques, and expected results.
Principle of Thin-Layer Chromatography
Thin-Layer Chromatography is a solid-liquid chromatographic technique where a stationary phase, typically silica gel, is coated onto a solid support (e.g., glass or aluminum).[1] A sample containing the analyte of interest is spotted onto the stationary phase. A solvent or a mixture of solvents, known as the mobile phase, moves up the plate by capillary action.[1] Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases.[1] Polar compounds, like sugars, interact more strongly with the polar silica gel and thus move shorter distances, resulting in lower Retention Factor (Rf) values.[1] The Rf value is a ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[1]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Standards: this compound, Glucose (for comparison)
-
Solvents: n-butanol, glacial acetic acid, water, ethyl acetate (analytical grade)
-
Visualization Reagents:
-
10% Sulfuric Acid in Ethanol: Carefully add 10 ml of concentrated sulfuric acid to 90 ml of absolute ethanol while cooling in an ice bath.
-
α-Naphthol Reagent: Dissolve 0.5 g of α-naphthol in a mixture of 95 ml of methanol and 5 ml of concentrated sulfuric acid.
-
-
Apparatus: TLC developing tank, capillary tubes for spotting, spraying bottle, heating plate or oven.
Sample and Standard Preparation
-
Standard Solutions: Prepare 1 mg/mL solutions of this compound and glucose in a 1:1 (v/v) mixture of water and isopropanol.
-
Sample Solutions: Dissolve the sample containing this compound in a suitable solvent to an approximate concentration of 1 mg/mL. If the sample is complex, a preliminary purification or extraction step may be necessary.
Chromatographic Development
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate. Mark the points for sample and standard application.
-
Spotting: Using a capillary tube, apply 1-2 µL of each standard and sample solution to the marked points on the starting line. Ensure the spots are small and uniform. Allow the spots to dry completely.
-
Developing Tank Saturation: Pour the chosen solvent system into the TLC developing tank to a depth of about 0.5-1 cm. To ensure a saturated atmosphere inside the tank, which is crucial for good separation, line the inside of the tank with filter paper soaked in the mobile phase and allow it to equilibrate for at least 30 minutes before placing the plate inside.
-
Plate Development: Carefully place the spotted TLC plate into the developing tank. Ensure the starting line with the spots is above the solvent level. Cover the tank and allow the solvent to ascend the plate.
-
Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization
Due to the lack of a chromophore, sugars like this compound are not visible under UV light and require a staining reagent for visualization.
Method 1: 10% Sulfuric Acid in Ethanol
-
Evenly spray the dried TLC plate with the 10% sulfuric acid in ethanol reagent.
-
Heat the plate on a hot plate at 100-110°C for 5-10 minutes.
-
Carbohydrates will appear as dark brown or black spots.
Method 2: α-Naphthol Reagent
-
Dip the dried TLC plate into the α-Naphthol reagent.
-
Heat the plate at 110-120°C for 5-10 minutes.
-
Sugars will appear as colored spots (e.g., pink, violet, or brown).
Data Analysis
-
Rf Value Calculation: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Rf value for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identification: Compare the Rf value and the color of the spot from the sample with that of the this compound standard run on the same plate for identification.
Data Presentation
The Rf values for this compound can vary depending on the exact experimental conditions such as the specific batch of silica gel, temperature, and chamber saturation. The following table provides approximate Rf values for this compound and glucose in commonly used solvent systems on silica gel plates.
| Compound | Solvent System (v/v/v) | Approximate Rf Value |
| This compound | n-Butanol : Acetic Acid : Water (2:1:1) | 0.3 - 0.4 |
| Glucose | n-Butanol : Acetic Acid : Water (2:1:1) | 0.4 - 0.5 |
| This compound | Ethyl Acetate : Acetic Acid : Water (2:2:1) | 0.4 - 0.5 |
| Glucose | Ethyl Acetate : Acetic Acid : Water (2:2:1) | 0.5 - 0.6 |
Note: These values are for guidance only and should be confirmed by running a standard alongside the sample.
Mandatory Visualizations
Caption: Experimental workflow for TLC detection of this compound.
Caption: Principle of TLC separation for this compound.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Laminaribiose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Laminaribiose (β-D-glucopyranosyl-(1→3)-D-glucose). This disaccharide is a key structural component of β-glucans and serves as a substrate for various enzymes, making its structural elucidation and conformational analysis crucial in fields ranging from biochemistry to drug development.
Introduction to NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of carbohydrates like this compound in solution.[1][2] Through various NMR experiments, it is possible to determine the primary structure, including the anomeric configuration of the glycosidic linkage, and to gain insights into the three-dimensional conformation of the molecule.
This document outlines the standard experimental protocols for acquiring and interpreting NMR data for this compound and presents the expected chemical shift and coupling constant data.
Quantitative NMR Data for this compound
Table 1: Representative ¹H NMR Chemical Shifts for a (1→3)-linked β-D-glucan Residue
Data obtained from a linear (1→3)-linked β-glucan and serves as an approximation for this compound.
| Proton | Chemical Shift (ppm) |
| H-1 | 4.43 |
| H-2 | 3.23 |
| H-3 | 3.40 |
| H-4 | 3.18 |
| H-5 | 3.18 |
| H-6a,b | 3.69, 3.40 |
Table 2: Representative ¹³C NMR Chemical Shifts for a (1→3)-linked β-D-glucan Residue
Data obtained from a linear (1→3)-linked β-glucan and serves as an approximation for this compound.
| Carbon | Chemical Shift (ppm) |
| C-1 | 102.9 |
| C-2 | 72.8 |
| C-3 | 86.1 |
| C-4 | 68.4 |
| C-5 | 76.3 |
| C-6 | 60.9 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of high-purity this compound in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilization (Optional but Recommended): For complete removal of exchangeable protons (hydroxyl groups), lyophilize the sample from D₂O two to three times. After the final lyophilization, redissolve the sample in 100% D₂O.
-
Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or acetone.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (500 MHz or higher is recommended for better resolution of carbohydrate signals).
-
Purpose: To obtain an overview of the proton signals and to determine proton chemical shifts and coupling constants.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 10-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 2-5 s
-
-
Purpose: To identify the number of carbon atoms and their chemical shifts.
-
Typical Parameters:
-
Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 150-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
-
Purpose: To identify scalar-coupled protons (protons on adjacent carbons). This is crucial for tracing the proton spin systems within each glucose residue.
-
Typical Parameters:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
Purpose: To correlate each proton with its directly attached carbon atom. This allows for the assignment of carbon signals based on the already assigned proton signals.
-
Typical Parameters:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 100-120 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for determining the glycosidic linkage between the two glucose residues by observing a correlation between the anomeric proton (H-1') of the non-reducing end and the carbon at the linkage position (C-3) of the reducing end.
-
Typical Parameters:
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 150-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Visualizations
Experimental Workflow for NMR Analysis of this compound
Logical Relationship in Structural Elucidation
Application in Signaling Pathway Analysis
This compound and other β-glucans can act as signaling molecules, for instance, by interacting with pattern recognition receptors on immune cells. While a specific signaling pathway for this compound is not detailed here, the following diagram illustrates a generic pathway where a disaccharide could be involved in competitive inhibition studies.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of Laminaribiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is a key structural component of laminarin, a storage polysaccharide found in brown algae and various fungi.[1][2] Its analysis is crucial in fields ranging from biofuel research and food science to immunology and drug development, where it can serve as a biomarker or a bioactive molecule.[3] Mass spectrometry (MS) offers a powerful, sensitive, and specific platform for the characterization and quantification of this compound. This document provides detailed application notes and experimental protocols for the analysis of this compound using various mass spectrometric techniques.
Data Presentation: Mass Spectrometric Fragmentation of this compound
The fragmentation of disaccharides in tandem mass spectrometry (MS/MS) provides valuable structural information, including the nature of the glycosidic linkage. While a definitive, universally applicable quantitative fragmentation library for all disaccharides under all conditions is challenging to establish due to variations in instrumentation and experimental parameters, the following table summarizes the expected major fragment ions for a permethylated and sodiated this compound precursor ion ([M+Na]⁺), based on established principles of carbohydrate fragmentation.[4] The permethylation of hydroxyl groups enhances ionization efficiency and directs fragmentation pathways, leading to more informative spectra.
Table 1: Predicted MS/MS Fragmentation of Permethylated Sodiated this compound ([C₁₂H₂₁O₁₁(CH₃)₇+Na]⁺, m/z 495.2)
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Description |
| 495.2 | Y₁ | 219.1 | Non-reducing end glucose residue |
| 495.2 | B₁ | 276.1 | Reducing end glucose residue |
| 495.2 | ⁰,²X₁ | 308.1 | Cross-ring cleavage of the reducing end |
| 495.2 | ⁰,²A₂ | 353.2 | Cross-ring cleavage of the non-reducing end |
Note: The relative intensities of these fragments can vary depending on the collision energy and the mass spectrometer used. The provided m/z values are theoretical and based on monoisotopic masses.
Experimental Protocols
Protocol 1: Sample Preparation - Permethylation of this compound
Permethylation is a robust derivatization technique that replaces all free hydroxyl and N-acetyl groups with methyl groups, increasing the hydrophobicity and volatility of the analyte and leading to more predictable fragmentation in MS analysis.
Materials:
-
This compound standard or sample extract
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH) pellets
-
Methyl iodide (CH₃I)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Water, HPLC grade
-
Sep-Pak C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of the Base:
-
In a glass tube, dissolve NaOH pellets in anhydrous DMSO to create a slurry. This should be done with caution in a fume hood.
-
-
Sample Dissolution:
-
Dissolve 1-10 µg of the dried this compound sample in 100 µL of anhydrous DMSO in a separate reaction vial.
-
-
Permethylation Reaction:
-
Add 100 µL of the NaOH/DMSO slurry to the sample vial and vortex briefly.
-
Immediately add 50 µL of methyl iodide.
-
Seal the vial tightly and vortex vigorously for 10-15 minutes at room temperature. The solution should become clear.
-
-
Quenching the Reaction:
-
Carefully add 1 mL of water to the reaction vial to quench the reaction.
-
-
Extraction:
-
Add 1 mL of DCM to the vial and vortex thoroughly to extract the permethylated this compound into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully remove the upper aqueous layer and discard it.
-
Wash the organic layer twice with 1 mL of water, vortexing and centrifuging as before, to remove any remaining reactants.
-
-
Purification:
-
Condition a Sep-Pak C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the DCM extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove salts.
-
Elute the permethylated this compound with 3 mL of methanol.
-
-
Drying:
-
Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol) for MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Permethylated this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of derivatized disaccharides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-80% B
-
15-17 min: 80% B
-
17-18 min: 80-20% B
-
18-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific instrument and precursor ion (typically 15-30 eV for disaccharides).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation. For permethylated sodiated this compound, monitor the transition from the precursor ion (m/z 495.2) to specific product ions (e.g., m/z 219.1, 276.1).
Protocol 3: GC-MS Analysis of Trimethylsilyl (TMS)-Derivatized this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Derivatization of this compound to its trimethylsilyl (TMS) ether increases its volatility, making it amenable to GC analysis.
Materials:
-
This compound standard or sample extract
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with an electron ionization (EI) source
Procedure:
-
Drying:
-
Ensure the this compound sample (10-50 µg) is completely dry. This can be achieved by lyophilization or evaporation under nitrogen.
-
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample and vortex to dissolve.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-800
-
Mandatory Visualizations
Caption: LC-MS/MS workflow for this compound characterization.
Caption: Enzymatic degradation pathway of laminarin to this compound.
References
- 1. This compound Clinisciences [clinisciences.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 34980-39-7 [smolecule.com]
- 4. Structure Determination of β-Glucans from Ganoderma lucidum with Matrix-assisted Laser Desorption/ionization (MALDI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using Laminaribiose as a Substrate for β-Glucosidase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glycosidic bonds in glycosides and oligosaccharides, releasing glucose.[1][2] These enzymes are crucial in various biological processes, including cellulose degradation in biomass, activation of plant defense compounds, and human glycolipid metabolism.[1][3] Accurate measurement of β-glucosidase activity is vital for research in biofuels, food technology, and medicine.
While artificial chromogenic or fluorogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) are commonly used for their convenience, natural substrates provide a more biologically relevant assessment of enzyme activity.[4] Laminaribiose (3-O-β-D-Glucopyranosyl-D-glucose), a disaccharide consisting of two glucose units linked by a β-1,3-glycosidic bond, is a natural substrate for many β-glucosidases.
This application note provides a detailed protocol for measuring β-glucosidase activity using this compound as the substrate. The assay principle involves two main steps:
-
Enzymatic Hydrolysis: β-glucosidase cleaves this compound into two molecules of D-glucose.
-
Glucose Quantification: The amount of D-glucose produced is measured, which is directly proportional to the enzyme's activity. The most common and reliable method for this is the Glucose Oxidase/Peroxidase (GOPOD) assay.
The GOPOD assay involves the oxidation of D-glucose by glucose oxidase to form D-gluconate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with p-hydroxybenzoic acid and 4-aminoantipyrine in the presence of peroxidase to produce a stable quinoneimine dye, which can be quantified by measuring its absorbance at 510 nm.
Visualized Reaction and Workflow
Caption: Enzymatic hydrolysis of this compound by β-glucosidase.
Materials and Reagents
-
Substrate: this compound (>95% purity)
-
Enzyme: Purified or crude β-glucosidase solution
-
Buffer: 50 mM Sodium Acetate Buffer (pH 4.0-6.0, optimal pH should be predetermined for the specific enzyme) or 50 mM Citrate-Phosphate Buffer (pH 7.0).
-
Glucose Standard: D-Glucose (1 mg/mL stock solution in distilled water)
-
Detection Kit: Glucose Oxidase/Peroxidase (GOPOD) reagent kit. Alternatively, prepare GOPOD reagent:
-
GOPOD Reagent Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 0.09% w/v sodium azide and p-hydroxybenzoic acid).
-
GOPOD Enzymes (freeze-dried glucose oxidase, peroxidase, and 4-aminoantipyrine).
-
-
Reaction Stop Solution: 2 M Sodium Carbonate (Na₂CO₃) (optional, if not using heat inactivation).
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 510 nm.
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 37-50°C).
-
Heating block or water bath for reaction termination (100°C).
-
Micropipettes and tips.
-
Test tubes or 96-well microplates.
-
Experimental Protocols
-
50 mM Sodium Acetate Buffer (pH 5.0): Prepare solutions of 50 mM acetic acid and 50 mM sodium acetate. Mix them, monitoring with a pH meter, until the pH reaches 5.0.
-
10 mM this compound Solution: Dissolve 34.23 mg of this compound (MW: 342.3 g/mol ) in 10 mL of the assay buffer. Prepare fresh or store in aliquots at -20°C.
-
β-Glucosidase Solution: Dilute the enzyme stock to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Glucose Standards: Prepare a series of glucose standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the 1 mg/mL stock solution with distilled water.
-
GOPOD Reagent: Prepare according to the manufacturer's instructions. Typically, this involves dissolving the freeze-dried enzymes in the provided GOPOD buffer. Protect the reagent from light by covering the container with aluminum foil.
This protocol is designed for a final reaction volume of 200 µL. Volumes can be scaled as needed.
-
Set up Reactions: In separate microcentrifuge tubes or wells of a microplate, prepare the following reactions:
-
Sample: 100 µL of 10 mM this compound + 100 µL of β-Glucosidase solution.
-
Sample Blank (Control): 100 µL of 10 mM this compound + 100 µL of assay buffer (no enzyme). This accounts for any spontaneous substrate degradation.
-
-
Incubation: Incubate all tubes at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by incubating the tubes in a heating block or boiling water bath at 100°C for 10 minutes. This denatures the enzyme. Centrifuge the tubes to pellet any precipitate.
-
Prepare for Detection: In a new set of tubes or a 96-well plate, add:
-
Standards: 10 µL of each Glucose Standard.
-
Samples: 10 µL of the supernatant from the terminated enzymatic reactions (both "Sample" and "Sample Blank").
-
-
Add GOPOD Reagent: Add 300 µL of the prepared GOPOD Reagent to each tube/well.
-
Incubate: Incubate at 40-50°C for 20 minutes. A pink/red color will develop.
-
Measure Absorbance: Measure the absorbance of all standards and samples at 510 nm using a spectrophotometer or plate reader. Zero the instrument against a reagent blank containing only distilled water and the GOPOD reagent.
Data Presentation and Analysis
-
Standard Curve: Plot the absorbance at 510 nm for the glucose standards against their corresponding concentrations (mg/mL or µ g/assay ). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate Glucose Concentration: Use the standard curve equation to determine the amount of glucose (in µg) produced in each enzyme reaction.
-
Correct the absorbance of the "Sample" by subtracting the absorbance of the "Sample Blank".
-
Glucose (µg) = (Corrected Absorbance - c) / m
-
-
Calculate Enzyme Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmole of product per minute under the specified assay conditions.
-
Activity (U/mL) = [Glucose (µg) / (MW of Glucose * Incubation Time (min) * Enzyme Volume (mL))]
-
Where:
-
MW of Glucose = 180.16 g/mol
-
Enzyme Volume is the volume of the enzyme solution used in the initial reaction (e.g., 0.1 mL).
-
-
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing an enzyme. These are determined by measuring the initial reaction rate at various substrate concentrations. Below is a summary of example kinetic data for β-glucosidases from different fungal sources.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Aspergillus niger | Cellobiose | 0.57 | Not Reported | ~4.8 | ~65 |
| Trichoderma reesei (BGL1) | Cellobiose | 0.38 | Not Reported | ~5.0 | Not Reported |
| Humicola lanuginosa | pNPG | Not Reported | Not Reported | 6.5 | 45 |
Table derived from data found in multiple sources. Note that cellobiose (a β-1,4-linked disaccharide) is often used for comparison. Kinetic values for this compound can vary significantly depending on the enzyme source.
Troubleshooting
-
High Background in "Sample Blank": May indicate thermal degradation of this compound or contamination of reagents with glucose. Ensure high-purity substrate and reagents.
-
Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters. Alternatively, the enzyme may have low activity towards this compound.
-
Non-linear Reaction Rate: If the reaction rate decreases over time, it could be due to substrate depletion or product inhibition. Perform a time-course experiment to find the linear range and shorten the incubation time if necessary.
-
Precipitation after Boiling: Some crude enzyme preparations may contain proteins that precipitate upon heating. Ensure samples are centrifuged thoroughly after the termination step before proceeding to the GOPOD assay.
References
Application Notes & Protocols: Laminaribiose as a Standard for Carbohydrate Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laminaribiose is a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond.[1] It is a key structural component of β-glucans like laminarin, a storage polysaccharide found in brown algae and fungi.[2] Due to its well-defined structure and purity, high-purity this compound serves as an essential standard in various analytical applications for the qualitative and quantitative analysis of carbohydrates.[3] These applications are critical in fields ranging from biotechnology and food science to immunology and drug development.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and enzymatic assays.
Applications in Carbohydrate Analysis
This compound is primarily used as a standard for:
-
Identification and Quantification of β-1,3-glucan Hydrolysis Products: In the enzymatic or chemical breakdown of complex polysaccharides like laminarin, this compound is a primary product. Using a this compound standard allows for the accurate identification and quantification of this disaccharide in the resulting mixture of oligosaccharides.[4][5]
-
Enzyme Substrate and Activity Assays: this compound serves as a specific substrate for enzymes such as β-glucosidases and this compound phosphorylase. This allows for the characterization of enzyme activity, specificity, and kinetics, which is crucial for drug discovery and biofuel research.
-
Prebiotic and Gut Microbiota Research: As a potential prebiotic, this compound can be used in studies to understand its fermentation by gut microbes and its role in promoting the growth of beneficial bacteria.
-
Immunology and Drug Development: β-glucans are known to modulate the immune system, often through interaction with receptors like Dectin-1 on immune cells. This compound, as the fundamental repeating unit of these larger molecules, is used in research to understand the structural requirements for immune activation and to develop novel therapeutics.
Quantitative Data Presentation
The use of a this compound standard allows for the generation of precise quantitative data. Below are examples of how this data can be structured.
Table 1: HPLC Retention Times of Laminari-oligosaccharides
This table presents typical retention times for glucose and a series of β-1,3-linked oligosaccharides, including this compound, as determined by HPLC. This data is essential for the qualitative identification of components in a sample mixture.
| Compound | Degree of Polymerization (DP) | Typical Retention Time (minutes) |
| Glucose | 1 | 13.3 |
| This compound | 2 | 15.7 |
| Laminaritriose | 3 | 17.2 |
| Laminaritetraose | 4 | 18.5 |
| Laminaripentaose | 5 | 19.6 |
Retention times are illustrative and can vary based on specific HPLC conditions (column, mobile phase, flow rate, temperature).
Table 2: Example HPLC Calibration Curve Data for this compound
A calibration curve is generated by injecting known concentrations of a this compound standard and plotting the detector response (peak area) against the concentration. This allows for the quantification of this compound in unknown samples.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 15,234 |
| 25 | 38,085 |
| 50 | 76,170 |
| 100 | 152,340 |
| 250 | 380,850 |
| 500 | 761,700 |
This data should be plotted to generate a linear regression equation (y = mx + c), which is then used to calculate the concentration of this compound in samples.
Table 3: Kinetic Parameters of β-Glucosidase with Different Substrates
This compound can be used to determine the kinetic parameters of enzymes like β-glucosidase. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 0.16 - 0.47 | 19.1 - 310.5 |
| Cellobiose | Varies widely | Varies widely |
| This compound | Typically in the low mM range | Enzyme-dependent |
Values for pNPG and the general range for cellobiose are provided for comparison. Specific Km and Vmax for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol is suitable for the analysis of oligosaccharides from the hydrolysis of laminarin or other β-glucans.
a) Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Amino-propylesiloxane bonded silica column (e.g., Shodex Asahipak NH2P-50 4E, 4.6 x 250 mm).
-
This compound standard (≥95% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
0.22 µm syringe filters.
b) Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
c) Sample Preparation:
-
If the sample is from an enzymatic hydrolysis reaction, stop the reaction by boiling for 10 minutes or by adding a chemical denaturant.
-
Centrifuge the sample to pellet any precipitate or enzyme.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample as necessary to ensure the this compound concentration falls within the range of the calibration curve.
d) HPLC Conditions:
-
Mobile Phase: 75:25 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index (RI).
-
Run Time: Approximately 25 minutes.
e) Data Analysis:
-
Inject the calibration standards to generate a standard curve of concentration versus peak area.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 2: High-Sensitivity Analysis by HPAEC-PAD
HPAEC-PAD is a highly sensitive method for carbohydrate analysis that does not require derivatization. It is particularly useful for complex mixtures and low concentrations.
a) Materials and Equipment:
-
Ion chromatography system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
High-performance anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA1 or PA200, 4 x 250 mm) with a corresponding guard column.
-
This compound standard (≥95% purity).
-
Sodium hydroxide (NaOH), 50% w/w solution.
-
Sodium acetate (reagent grade).
-
Deionized water (18.2 MΩ·cm).
b) Eluent Preparation:
-
Eluent A: Deionized water.
-
Eluent B: 600 mM NaOH.
-
Eluent C: 500 mM Sodium Acetate in 100 mM NaOH. (Note: All eluents should be sparged with helium to prevent carbonate formation).
c) Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program (example for oligosaccharides on CarboPac PA200):
Time (min) % Eluent A (H₂O) % Eluent B (NaOH) % Eluent C (NaOAc) 0.0 90 10 0 20.0 70 10 20 40.0 40 10 50 40.1 0 90 10 50.0 0 90 10 50.1 90 10 0 | 60.0 | 90 | 10 | 0 |
-
PAD Settings: Standard quadruple-potential waveform for carbohydrates.
d) Sample Preparation and Analysis:
-
Follow the same procedure for standard and sample preparation as in Protocol 1. Ensure final dilutions are made in deionized water.
-
Perform data analysis as described for the HPLC method.
Protocol 3: β-Glucosidase Activity Assay
This protocol determines the activity of a β-glucosidase enzyme using this compound as the substrate. The activity is measured by quantifying the amount of glucose released.
a) Materials and Equipment:
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
Glucose (HK) Assay Kit (or similar kit for quantifying glucose).
-
β-Glucosidase enzyme solution.
-
This compound standard.
-
Sodium acetate buffer (50 mM, pH 5.0).
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 37°C or 50°C).
b) Assay Procedure:
-
Prepare a 10 mM solution of this compound in 50 mM sodium acetate buffer (pH 5.0).
-
Equilibrate all solutions to the desired reaction temperature.
-
In a microcentrifuge tube, add 250 µL of the 10 mM this compound solution and 200 µL of sodium acetate buffer.
-
Pre-incubate the substrate mixture at the reaction temperature for 5 minutes.
-
To initiate the reaction, add 50 µL of the enzyme solution (appropriately diluted in acetate buffer) to the substrate mixture. Mix gently.
-
Incubate the reaction for a defined period (e.g., 10, 20, or 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the tube for 10 minutes to denature the enzyme.
-
Centrifuge the tube to pellet the denatured enzyme.
-
Quantify the amount of glucose released in the supernatant using a commercial glucose assay kit according to the manufacturer's instructions.
-
Prepare a control reaction by adding the enzyme to the substrate mixture after the boiling step to account for any background glucose.
c) Calculation of Enzyme Activity:
-
One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose from the substrate per minute under the specified assay conditions.
-
Calculate the activity using the following formula: Activity (U/mL) = (µmol of glucose released) / (incubation time (min) * volume of enzyme (mL))
Visualization of Pathways and Workflows
Dectin-1 Signaling Pathway
β-glucans, polymers of which this compound is the basic repeating unit, are recognized by the Dectin-1 receptor on myeloid cells such as macrophages and dendritic cells. This interaction triggers a signaling cascade that leads to various immune responses, including phagocytosis and the production of inflammatory cytokines. This pathway is a key target in the development of immunomodulatory drugs.
Caption: Dectin-1 signaling pathway initiated by β-glucan binding.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for quantifying this compound in a sample using chromatographic methods.
Caption: General workflow for this compound analysis by chromatography.
References
- 1. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 2. Novel, cold-adapted D-laminaribiose- and D-glucose-releasing GH16 endo-β-1,3-glucanase from Hymenobacter siberiensis PAMC 29290, a psychrotolerant bacterium from Arctic marine sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Applications of Laminaribiose in Immunology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a component of laminarin, a storage polysaccharide found in brown algae. While research has extensively focused on the immunomodulatory properties of the polysaccharide laminarin, emerging evidence suggests that smaller β-glucans, including oligosaccharides like this compound, also possess significant biological activity.[1][2] These molecules are of growing interest in immunology research and drug development for their potential to modulate immune responses.[1] this compound may influence gut microbiota and immune function and has been noted for its potential anti-inflammatory properties, with antibodies against it serving as markers in Crohn's disease.
These application notes provide an overview of the potential in vitro applications of this compound in immunology research, drawing upon the established effects of the closely related laminarin and its oligosaccharides. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on immune cells.
Key Applications in Immunology Research
This compound can be utilized in a variety of in vitro settings to investigate its impact on immune cell function. The primary applications are centered around the activation and modulation of key innate immune cells, such as macrophages and dendritic cells (DCs).
-
Macrophage Activation: Investigate the ability of this compound to induce macrophage activation, leading to phagocytosis, production of nitric oxide (NO), and secretion of pro-inflammatory and anti-inflammatory cytokines.
-
Dendritic Cell Maturation and Activation: Assess the effect of this compound on the maturation of DCs, characterized by the upregulation of co-stimulatory molecules and the production of cytokines that shape the adaptive immune response.
-
Cytokine Profile Analysis: Characterize the specific cytokine and chemokine profiles elicited by this compound stimulation in various immune cell types, including macrophages, dendritic cells, and peripheral blood mononuclear cells (PBMCs).
-
Signaling Pathway Analysis: Elucidate the molecular mechanisms underlying this compound-mediated immune modulation by examining the activation of key signaling pathways such as NF-κB and MAPKs.
-
Dectin-1 Receptor Interaction: As a β-1,3-linked glucan, this compound is a potential ligand for Dectin-1, a C-type lectin receptor crucial for antifungal immunity. In vitro assays can be used to determine if this compound acts as an agonist or antagonist of Dectin-1.
Data Presentation: Quantitative Summary of Laminarin and its Oligosaccharides' Effects
Due to the limited direct data on this compound, the following tables summarize the observed in vitro effects of its parent polysaccharide, laminarin, and related oligosaccharides on immune cells. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Effects of Laminarin on Macrophages (RAW 264.7)
| Parameter | Effective Concentration (µg/mL) | Observed Effect | Reference |
| Nitric Oxide (NO) Production | 300 - 500 | Significant increase | |
| Intracellular H₂O₂ Production | 200 - 500 | Significant increase | |
| Intracellular Ca²⁺ Levels | 200 - 500 | Significant increase | |
| MCP-1 Production | 300 - 500 | Significant increase | |
| VEGF Production | 300 - 500 | Significant increase | |
| LIF Production | 400 - 500 | Significant increase | |
| G-CSF Production | 400 - 500 | Significant increase | |
| Phagocytosis of Zymosan | Concentration-dependent | Inhibition |
Table 2: In Vitro Effects of Laminarin and its Oligosaccharides on Dendritic Cells (DCs)
| Compound | Cell Type | Concentration | Cytokine Modulation | Reference |
| Laminarin (L. hyperborea) | Human mo-DCs | Not specified | ↑ IL-6, ↑ IL-10 | |
| Laminari-oligosaccharide (DP5-DP8) | Human mo-DCs | Not specified | ↑ IL-6, ↑ IL-10, ↓ TNF-α | |
| Laminari-oligosaccharide (DP6-DP10) | Human mo-DCs | Not specified | ↓ TNF-α | |
| Laminari-oligosaccharide (DP6-DP9) | Human mo-DCs | Not specified | ↓ TNF-α | |
| Laminarin | Mouse Splenic DCs | In vivo treatment | ↑ IL-6, ↑ IL-12p40, ↑ TNF-α |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages with this compound
Objective: To assess the activation of macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in response to this compound treatment by measuring nitric oxide and cytokine production.
Materials:
-
This compound (endotoxin-free)
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) as a positive control
-
Griess Reagent for NO detection
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
96-well and 24-well tissue culture plates
-
Cell counting kit (e.g., MTT or WST-1) for viability assessment
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for NO and viability assays, and in a 24-well plate at 5 x 10⁵ cells/well for cytokine analysis. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute to desired concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Cell Stimulation: Remove the old medium from the cells and replace it with fresh medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (e.g., 1 µg/mL LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Collect the remaining supernatant from the 24-well plates and centrifuge to remove cell debris.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Perform an MTT or WST-1 assay on the cells in the 96-well plate according to the manufacturer's protocol to ensure that the observed effects are not due to cytotoxicity.
-
Protocol 2: In Vitro Maturation of Dendritic Cells with this compound
Objective: To evaluate the effect of this compound on the maturation of bone marrow-derived dendritic cells (BMDCs) by analyzing the expression of surface markers and cytokine production.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4
-
This compound (endotoxin-free)
-
LPS as a positive control
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, -MHC-II, -CD80, -CD86, -CD40)
-
ELISA kits for desired cytokines (e.g., IL-12p70, IL-6, TNF-α, IL-10)
-
6-well tissue culture plates
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from mouse femurs and tibias.
-
Culture the cells in RPMI-1640 complete medium supplemented with GM-CSF and IL-4 for 6-7 days.
-
On day 3, add fresh medium with cytokines.
-
On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Cell Stimulation:
-
Seed the immature BMDCs in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Stimulate the cells with different concentrations of this compound (e.g., 10, 50, 100, 250 µg/mL).
-
Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and wash with FACS buffer.
-
Stain the cells with the fluorescently labeled antibodies for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the expression of maturation markers on the CD11c+ population.
-
-
Cytokine Measurement:
-
Collect the culture supernatants and perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Visualizations: Signaling Pathways and Workflows
Caption: Putative signaling pathway of this compound in immune cells.
Caption: Experimental workflow for macrophage activation by this compound.
Disclaimer: The provided protocols and data are based on research conducted with laminarin and related oligosaccharides. Researchers should optimize concentrations and incubation times for this compound in their specific experimental systems. It is crucial to use endotoxin-free reagents to avoid confounding results. The immunomodulatory effects of this compound may differ from those of laminarin due to differences in molecular size and structure.
References
Application Notes: Studying Plant Defense Responses Using Laminaribiose
Introduction
Laminaribiose (3-β-D-Glucopyranosyl-(1→3)-D-glucose) is a disaccharide that functions as a powerful elicitor of plant defense responses.[1][2] As a structural component of β-1,3-glucans found in the cell walls of oomycetes and fungi, it is recognized by the plant's innate immune system as a Microbe-Associated Molecular Pattern (MAMP).[3] The perception of MAMPs by cell surface Pattern Recognition Receptors (PRRs) initiates a signaling cascade known as PAMP-Triggered Immunity (PTI), which constitutes the first line of inducible defense in plants.[4][5]
Studying the effects of this compound provides a controlled method to investigate the molecular and cellular events of PTI without the interference of pathogen-secreted effectors. This allows researchers to dissect the signaling pathway leading to the activation of defenses such as the production of reactive oxygen species (ROS), reinforcement of the cell wall through callose deposition, activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of defense-related genes. These application notes provide detailed protocols for key assays used to quantify these defense responses.
This compound-Induced Signaling Pathway
The perception of β-glucans like this compound or its polymer laminarin at the plasma membrane triggers a rapid signaling cascade. While the well-known LysM-receptor kinase CERK1 is essential for chitin signaling, its role in β-glucan perception is less conserved and can be species-dependent. In some plants, perception is CERK1-independent, suggesting the involvement of other, yet to be fully characterized, receptor systems. Following perception, the signal is transduced intracellularly, leading to the activation of downstream defense responses.
References
- 1. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates this compound Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Laminarin-triggered defence responses are geographically dependent in natural populations of Solanum chilense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant immunity triggered by microbial molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in PAMP-Triggered Immunity against Bacteria: Pattern Recognition Receptors Watch over and Raise the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Plant Immunity with Laminaribiose
Introduction
Laminaribiose, a β-1,3-linked glucose disaccharide, is a fundamental structural unit of laminarin, a storage polysaccharide found in brown algae and a well-documented Pathogen-Associated Molecular Pattern (PAMP).[1][2] PAMPs are conserved microbial molecules that are recognized by the plant's innate immune system, leading to the activation of PAMP-Triggered Immunity (PTI). PTI constitutes the first line of defense in plants, conferring broad-spectrum resistance to pathogens. The application of elicitors like this compound is a promising strategy in agriculture and drug development to enhance plant resilience.
These application notes provide a comprehensive guide for researchers to utilize this compound for the induction of plant immune responses. The protocols detailed below are based on established methods for studying PTI, with specific adaptations for the use of β-1,3-glucans. Given the species-specific nature of plant responses to β-1,3-glucans, Arabidopsis thaliana is recommended as a model organism, as it is known to be responsive to short-chain glucans.[3][4]
Key Defense Responses to this compound
The perception of this compound at the plant cell surface is expected to trigger a cascade of well-characterized defense responses, including:
-
Ion Fluxes: Rapid changes in ion concentrations across the plasma membrane, including an influx of calcium ions (Ca2+).[5]
-
Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, such as hydrogen peroxide (H2O2), in the apoplast.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation and activation of MAPKs, which are key signaling components that regulate downstream defense responses.
-
Transcriptional Reprogramming: Upregulation of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins.
-
Callose Deposition: Reinforcement of the cell wall through the deposition of callose, a β-1,3-glucan polymer, at the sites of potential pathogen entry.
Quantitative Data Summary
The following tables summarize quantitative parameters for inducing and measuring plant immune responses with β-1,3-glucans. Note that these values are primarily derived from studies using laminarin and should be used as a starting point for optimizing protocols specifically for this compound.
Table 1: Recommended Treatment Conditions for Inducing Plant Immunity
| Parameter | Recommended Range | Plant Species Example | Source |
| Elicitor Concentration | 50 µM - 1 mM | Arabidopsis thaliana | |
| 200 µg/mL | Nicotiana tabacum | ||
| 1 mg/mL | Solanum chilense | ||
| Treatment Duration for Gene Expression | 30 minutes - 72 hours | Arabidopsis thaliana, Tomato | |
| Treatment Duration for ROS Burst | 0 - 180 minutes | Hordeum vulgare | |
| Treatment Duration for Callose Deposition | 12 - 24 hours | Arabidopsis thaliana |
Table 2: Typical Magnitudes of Immune Responses
| Response | Typical Measurement | Fold Change/Magnitude | Time to Peak Response | Source |
| ROS Burst | Relative Luminescence Units (RLU) | Varies significantly with species and conditions | 10 - 40 minutes | |
| Defense Gene Expression (e.g., PR1) | Relative transcript abundance (RT-qPCR) | 2 to >100 fold increase | 3 - 24 hours | |
| Callose Deposition | Number of deposits per field of view | 5 to 20-fold increase over control | 12 - 24 hours | |
| MAPK Activation | Phosphorylated protein level (Western blot) | Clearly detectable increase | 5 - 45 minutes |
Experimental Protocols
Protocol 1: Preparation and Application of this compound Solution
This protocol describes the preparation of a this compound stock solution and its application to Arabidopsis thaliana seedlings.
Materials:
-
This compound (Molar Mass: 342.30 g/mol )
-
Sterile, ultrapure water
-
Arabidopsis thaliana seedlings (10-14 days old, grown on ½ MS agar plates)
-
Syringe without needle (for leaf infiltration) or micropipette
-
Sterile liquid ½ MS medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, ultrapure water to dissolve the this compound and create a stock solution (e.g., 10 mM).
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Application of this compound:
-
For ROS Burst and Callose Deposition Assays (Leaf Disc Method):
-
Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in sterile water.
-
Use a biopsy punch or cork borer to excise leaf discs (4-5 mm) from the leaves of 4-5 week old Arabidopsis plants.
-
Float the leaf discs in a 96-well plate containing sterile water for at least 2 hours to allow them to recover from wounding.
-
Replace the water with the this compound working solution or a mock solution (sterile water) for the control.
-
-
For Gene Expression Analysis (Seedling Flood Method):
-
Grow Arabidopsis seedlings in a 24-well plate containing liquid ½ MS medium for 10-14 days.
-
Prepare a working solution of this compound (e.g., 100 µM) in the liquid ½ MS medium.
-
Replace the growth medium with the this compound-containing medium or a mock medium for the control.
-
Incubate the seedlings for the desired time period (e.g., 3, 6, 12, or 24 hours) before harvesting.
-
-
For Leaf Infiltration:
-
Prepare a working solution of this compound (e.g., 200 µg/mL) in sterile water.
-
Use a 1 mL syringe without a needle to gently infiltrate the abaxial side of a fully expanded leaf of a 4-5 week old plant.
-
Infiltrate a control leaf with sterile water.
-
Mark the infiltrated areas and harvest tissue at the desired time points.
-
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst
This protocol is based on a luminol-based chemiluminescence assay.
Materials:
-
Luminol (stock solution: 10 mM in DMSO)
-
Horseradish Peroxidase (HRP) (stock solution: 1 mg/mL in sterile water)
-
96-well white opaque plate
-
Plate reader with luminescence detection capabilities
-
This compound-treated leaf discs (from Protocol 1)
Procedure:
-
Prepare Assay Solution: For 10 mL of assay solution, mix 10 µL of 10 mM luminol stock, 5 µL of 1 mg/mL HRP stock, and 10 mL of sterile water.
-
Assay Setup:
-
Place one leaf disc in each well of the 96-well plate.
-
Add 100 µL of the assay solution to each well.
-
-
Measurement:
-
Immediately place the plate in the luminometer.
-
Measure luminescence every 1-2 minutes for a period of 60-180 minutes.
-
The data is typically presented as Relative Light Units (RLU) over time.
-
Protocol 3: Staining and Quantification of Callose Deposition
This protocol uses aniline blue to stain callose deposits, which are then visualized by fluorescence microscopy.
Materials:
-
This compound-treated leaves or leaf discs (from Protocol 1)
-
Fixative solution (e.g., 95% ethanol)
-
Aniline blue staining solution (0.01% w/v aniline blue in 150 mM KH2PO4, pH 9.5)
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Fixation and Clearing:
-
Harvest leaves or leaf discs 12-24 hours after treatment.
-
Place the tissue in a tube with 95% ethanol to clear the chlorophyll. Incubate at room temperature on a rocker, changing the ethanol several times until the tissue is clear.
-
-
Staining:
-
Rehydrate the tissue by passing it through a decreasing ethanol series (e.g., 70%, 50%, 30% ethanol, then water), for 10 minutes each.
-
Incubate the tissue in the aniline blue staining solution for at least 2 hours in the dark.
-
-
Microscopy and Quantification:
-
Mount the stained tissue in 50% glycerol on a microscope slide.
-
Visualize callose deposits as bright fluorescent spots using a fluorescence microscope with a UV filter.
-
Capture images of multiple fields of view for each treatment.
-
Use image analysis software to quantify the number and area of callose deposits per image.
-
Protocol 4: Analysis of Defense Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying the expression of defense-related marker genes.
Materials:
-
This compound-treated seedlings or leaf tissue (from Protocol 1)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target defense genes (e.g., PR1, FRK1) and a reference gene (e.g., ACTIN2)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Harvest tissue at desired time points after treatment and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target or reference gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling program.
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression compared to the mock-treated control, normalized to the reference gene.
-
Signaling Pathways and Experimental Workflow
References
- 1. Linear β-1,3 Glucans Are Elicitors of Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Plant species-specific recognition of long and short β-1,3-linked glucans is mediated by different receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Laminaribiose in Microbiome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is emerging as a significant prebiotic agent in the field of microbiome research.[1] Derived from laminarin, a storage polysaccharide found in brown algae, this compound demonstrates the ability to selectively promote the growth of beneficial gut bacteria, thereby influencing the composition and metabolic activity of the gut microbiota.[1] Its fermentation by specific commensal bacteria leads to the production of short-chain fatty acids (SCFAs), which are key signaling molecules in the gut-brain axis and play a crucial role in maintaining host health. These notes provide an overview of the applications of this compound in microbiome research, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Applications in Microbiome Research
This compound serves as a valuable tool for researchers studying the intricate relationship between diet, the gut microbiome, and host physiology. Its primary applications include:
-
Prebiotic Potential: this compound is not readily digested by human enzymes, allowing it to reach the colon intact where it can be selectively utilized by beneficial bacteria such as Lactobacillus and Bifidobacterium species.[1][2] This selective fermentation can lead to a positive shift in the gut microbial community structure.
-
Modulation of Gut Microbiota Composition: In vitro studies have shown that laminarin, the parent polysaccharide of this compound, can increase the abundance of beneficial bacteria.[3] For instance, fermentation of laminarin from Laminaria digitata by human fecal bacteria has been shown to be almost completely metabolized within 24 hours.
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate. These SCFAs are a major energy source for colonocytes and have systemic effects on host metabolism and immune function.
-
Anti-inflammatory Effects: By promoting the production of butyrate, this compound can contribute to the suppression of inflammatory pathways in the gut, such as the NF-κB signaling cascade.
-
Enhancement of Gut Barrier Function: SCFAs, particularly butyrate, are known to strengthen the intestinal barrier by regulating the expression of tight junction proteins. While direct evidence for this compound is still emerging, extracts from Laminaria japonica, a source of laminarin, have been shown to enhance the intestinal barrier in Caco-2 cell models by increasing the expression of tight junction proteins like occludin.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound and related compounds on the gut microbiome.
Table 1: Fermentation of Laminarin by Human Fecal Bacteria
| Substrate | Fermentation Time (hours) | Substrate Disappearance (%) | Metabolism to SCFA (%) |
| Laminarans | 24 | ~90 | ~85 |
Source: Adapted from in vitro fermentation studies of purified dietary fibers from brown seaweeds.
Table 2: Short-Chain Fatty Acid Production from Inulin Fermentation by Human Fecal Microbiota (for comparative purposes)
| SCFA | Molar Production (mmol/g substrate) |
| Acetate | 9.13 |
| Propionate | 0.72 |
| Butyrate | 1.31 |
Source: Calculated from in vivo studies on inulin fermentation. This serves as a reference for expected SCFA yields from a well-studied prebiotic.
Table 3: Growth of Bifidobacterium infantis under Anoxic and Oxic Conditions (Glucose as substrate)
| Condition | Maximum Lactate Concentration (mM) | Acetate/Lactate Ratio |
| Anoxic | 8.1 | 3.5:1 |
| Oxic | >16.2 | 1.5:1 |
Source: Data from aerated fermentations of Bifidobacterium infantis. While not with this compound, it provides insight into the metabolic flexibility of this key genus.
Experimental Protocols
This section provides detailed protocols for key experiments in this compound and microbiome research.
Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota
This protocol describes a batch culture fermentation to assess the prebiotic potential of this compound.
Materials:
-
Anaerobic chamber or workstation
-
Sterile fermentation vessels (e.g., serum bottles)
-
Basal fermentation medium (e.g., containing peptone water, yeast extract, and mineral salts)
-
This compound (sterile solution)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Gas chromatograph-mass spectrometer (GC-MS) for SCFA analysis
-
DNA extraction kit
-
Primers for 16S rRNA gene sequencing
Procedure:
-
Preparation of Fecal Inoculum:
-
Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Dispense 9 ml of pre-reduced anaerobic basal medium into each sterile fermentation vessel.
-
Add 1 ml of sterile this compound solution to achieve the desired final concentration (e.g., 1% w/v). A control with no added carbohydrate should be included.
-
Inoculate each vessel with 1 ml of the prepared fecal slurry.
-
Seal the vessels and incubate at 37°C with gentle agitation.
-
-
Sampling:
-
At designated time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically remove aliquots from each vessel for SCFA and microbial analysis.
-
-
SCFA Analysis:
-
Centrifuge the collected samples to pellet bacterial cells.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for acetate, propionate, and butyrate concentrations using GC-MS.
-
-
Microbial Community Analysis:
-
Extract total DNA from the cell pellets using a suitable DNA extraction kit.
-
Amplify the V3-V4 variable region of the 16S rRNA gene using universal primers.
-
Perform high-throughput sequencing of the amplicons.
-
Analyze the sequencing data using a bioinformatics pipeline (e.g., QIIME2, DADA2) to determine the microbial composition and diversity.
-
Protocol 2: Analysis of Tight Junction Gene Expression in Caco-2 Cells
This protocol outlines a method to assess the effect of this compound fermentation products on intestinal barrier function.
Materials:
-
Caco-2 human colon adenocarcinoma cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Fermentation supernatants from Protocol 1 (filter-sterilized)
-
Transepithelial electrical resistance (TEER) meter
-
RNA extraction kit
-
Reverse transcription kit
-
Primers for tight junction genes (e.g., OCLN, TJP1 for ZO-1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer with tight junctions.
-
-
Treatment:
-
Replace the apical medium with fresh medium containing various concentrations of the filter-sterilized fermentation supernatant from the this compound fermentation (and the control fermentation).
-
-
TEER Measurement:
-
Measure the TEER across the Caco-2 cell monolayer at regular intervals (e.g., 0, 24, 48 hours) to assess the integrity of the epithelial barrier.
-
-
Gene Expression Analysis:
-
After the treatment period, wash the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to determine the relative expression levels of tight junction genes, normalized to the housekeeping gene.
-
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound on gut health are largely mediated by the production of SCFAs, which act as signaling molecules.
SCFA Signaling through G-Protein-Coupled Receptors (GPCRs)
Butyrate and other SCFAs can bind to and activate G-protein-coupled receptors, such as GPR43 and GPR109A, on the surface of intestinal epithelial and immune cells. This activation triggers downstream signaling cascades that can lead to various physiological responses.
Modulation of NF-κB Signaling and Anti-inflammatory Effects
Butyrate is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory effects. One of the key mechanisms is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a comprehensive workflow for investigating the impact of this compound on the gut microbiome and host cells.
Conclusion
This compound presents a promising avenue for modulating the gut microbiome to improve host health. Its selective fermentation by beneficial bacteria and subsequent production of SCFAs can lead to a range of positive outcomes, including anti-inflammatory effects and enhanced gut barrier function. The protocols and information provided in these application notes offer a framework for researchers to further investigate the potential of this compound as a novel prebiotic for therapeutic and nutraceutical applications. Further research is warranted to fully elucidate the specific effects of this compound on the growth kinetics of various probiotic strains and its direct impact on host gene expression.
References
Application of Laminaribiose in Food Science and Technology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a naturally occurring carbohydrate found in brown algae as a component of the storage polysaccharide laminarin.[1] Its unique structural properties confer upon it several functional attributes that are of significant interest in food science and technology. These applications primarily revolve around its potential as a prebiotic, a food preservative, and a texture modifier. This document provides detailed application notes, experimental protocols, and quantitative data to guide research and development in these areas. This compound is generally regarded as safe (GRAS), with related substances from Laminaria japonica having been notified to the FDA (GRN No. 123).[2]
Prebiotic Potential of this compound
This compound is considered a potential prebiotic as it can be selectively utilized by beneficial gut bacteria, such as Lactobacillus and Bifidobacterium species, to produce short-chain fatty acids (SCFAs), which have numerous health benefits.[1][3]
Quantitative Data on Prebiotic Activity
The prebiotic activity of this compound and related oligosaccharides has been quantified in several in vitro studies. The following table summarizes key findings.
| Probiotic Strain | Substrate | Prebiotic Activity Score | Key Findings | Reference |
| Lactobacillus plantarum DM5 | Laminari-oligosaccharides (including this compound) | 0.92 ± 0.01 | Higher prebiotic activity score compared to inulin (0.86 ± 0.02). Did not promote the growth of non-probiotic bacteria like E. coli. | [3] |
| Lactobacillus acidophilus NRRL B-4496 | Laminari-oligosaccharides (including this compound) | 0.64 ± 0.08 | Comparable prebiotic activity to inulin (0.79 ± 0.06). | |
| Bifidobacterium adolescentis | This compound (DP2) | High final OD600 value | Similar and rapid growth compared to fructo-oligosaccharides (FOS). | |
| Lactobacillus plantarum | This compound (DP2) | High final OD600 value | Similar and rapid growth compared to FOS. | |
| Human fecal microbiota | Laminaran | - | Significantly increased the abundance of Bifidobacteria and Bacteroides. |
Experimental Protocol: In Vitro Prebiotic Score Determination
This protocol is adapted from methodologies used to assess the prebiotic potential of oligosaccharides.
Objective: To quantify the prebiotic effect of this compound by comparing its ability to support the growth of probiotic bacteria versus pathogenic bacteria.
Materials:
-
This compound (test substrate)
-
Glucose (control substrate)
-
Inulin or FOS (positive control)
-
Probiotic strains (e.g., Lactobacillus plantarum, Bifidobacterium adolescentis)
-
Pathogenic strain (e.g., Escherichia coli)
-
Basal medium (e.g., MRS broth for Lactobacilli, supplemented MRS for Bifidobacteria, Nutrient Broth for E. coli)
-
Anaerobic chamber or system
-
Spectrophotometer
-
Sterile culture tubes and plates
Procedure:
-
Media Preparation: Prepare the basal medium, omitting the carbon source. Sterilize by autoclaving.
-
Substrate Preparation: Prepare sterile stock solutions of this compound, glucose, and inulin/FOS (e.g., 20% w/v).
-
Inoculum Preparation: Culture the probiotic and pathogenic strains in their respective optimal media until they reach the late logarithmic phase. Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a standardized optical density (e.g., OD600 of 1.0).
-
Fermentation:
-
In an anaerobic chamber, dispense 9 mL of the basal medium into sterile culture tubes.
-
Add 1 mL of the respective sterile substrate stock solution to achieve a final concentration of 2% (w/v).
-
Inoculate each tube with 1% (v/v) of the prepared inoculum.
-
Incubate the tubes under anaerobic conditions at 37°C for 48 hours.
-
-
Growth Measurement: At regular intervals (e.g., 0, 12, 24, 48 hours), measure the optical density (OD600) of the cultures using a spectrophotometer.
-
Calculation of Prebiotic Score: The prebiotic score (PS) can be calculated using the following formula:
PS = (ΔOD_probiotic / ΔOD_pathogen) - 1
Where ΔOD is the change in optical density from 0 to 48 hours. A higher positive score indicates a stronger prebiotic effect.
Signaling Pathway: this compound Fermentation and SCFA Production
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gut_Microbiota [label="Beneficial Gut Microbiota\n(e.g., Bifidobacterium, Lactobacillus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SCFAs [label="Short-Chain Fatty Acids (SCFAs)\n(Butyrate, Propionate, Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Intestinal_Epithelial_Cells [label="Intestinal Epithelial Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Host_Health [label="Improved Host Health", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Gut_Microbiota [label="Fermentation"]; Gut_Microbiota -> SCFAs [label="Production"]; SCFAs -> Intestinal_Epithelial_Cells [label="Signaling (e.g., via GPR43/109A)"]; Intestinal_Epithelial_Cells -> Host_Health [label="Enhanced Barrier Function,\nReduced Inflammation"]; } dot Caption: Mechanism of this compound as a prebiotic.
Application in Food Preservation
This compound and its source, laminaran, have demonstrated antimicrobial properties, suggesting their potential use as natural food preservatives.
Quantitative Data on Antimicrobial Activity
While specific data on the minimum inhibitory concentration (MIC) of pure this compound against a wide range of foodborne pathogens is limited, studies on related compounds provide insights into its potential efficacy.
| Pathogen | Substrate | Concentration | Effect | Reference |
| Pseudomonas aeruginosa | Laminarin-gold nanoparticles | 128 µg/mL | 87.89% biofilm inhibition | |
| Staphylococcus aureus | Laminarin-gold nanoparticles | 128 µg/mL | 89.65% biofilm inhibition | |
| Listeria monocytogenes | Tea tree essential oil (for comparison) | 1.5% (v/w) | Inhibition of growth in ground beef | |
| Aspergillus niger | Garlic essential oil (for comparison) | - | Growth inhibition in plum fruit |
Note: Data on laminarin-gold nanoparticles is provided to illustrate the potential of laminaran-derived compounds. Further research is needed to determine the direct antimicrobial activity of this compound in food systems.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific foodborne pathogen.
Materials:
-
This compound
-
Foodborne pathogen (e.g., Listeria monocytogenes, Salmonella enterica)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Culture the pathogen in the appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microplate. The concentration range should be wide enough to determine the MIC (e.g., from 100 mg/mL down to 0.1 mg/mL).
-
Inoculation: Add a standardized volume of the prepared inoculum to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal growth temperature for the pathogen (e.g., 37°C) for 24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. This can also be determined by measuring the OD600 using a microplate reader.
Experimental Workflow: Evaluating this compound as a Food Preservative
// Nodes Start [label="Start: Select Food Matrix\nand Target Pathogen", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Determine MIC of this compound\nagainst Target Pathogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Inoculate Food Matrix with\nTarget Pathogen and this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Storage [label="Store under Relevant Conditions\n(e.g., Refrigeration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Microbial Growth,\npH, and Sensory Properties\nover Time", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Conclusion: Determine Efficacy\nand Optimal Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> MIC; MIC -> Inoculation; Inoculation -> Storage; Storage -> Analysis; Analysis -> Conclusion; } dot Caption: Workflow for assessing this compound as a food preservative.
Impact on Food Texture
Polysaccharides are well-known for their ability to modify the texture of food products. While this compound is a disaccharide, its interaction with other food components, such as starch, can influence textural properties like gelatinization and retrogradation.
Quantitative Data on Textural Modification
Studies on Laminaria japonica polysaccharides (LJP), the source of laminarin and subsequently this compound, provide insights into the potential effects on starch-based food systems.
| Parameter | Effect of LJP on Wheat Starch | Key Findings | Reference |
| Storage Modulus (G') and Loss Modulus (G'') | Decreased | Indicates a weakening of the gel structure. | |
| Peak Viscosity | Decreased | Suggests inhibition of starch granule swelling. | |
| Breakdown | Decreased | Indicates increased stability of the starch paste during heating and shearing. | |
| Setback | Decreased | Suggests inhibition of starch retrogradation (staling). | |
| Hardness of Gel during Storage | Significantly reduced | Further indicates inhibition of retrogradation. |
Experimental Protocol: Analysis of Starch Gelatinization and Retrogradation
Objective: To evaluate the effect of this compound on the pasting properties and retrogradation of starch using a Rapid Visco Analyser (RVA) and Differential Scanning Calorimetry (DSC).
Materials:
-
This compound
-
Starch (e.g., wheat starch, corn starch)
-
Rapid Visco Analyser (RVA)
-
Differential Scanning Calorimeter (DSC)
-
Distilled water
Procedure (RVA):
-
Sample Preparation: Prepare starch-laminaribiose suspensions at different concentrations (e.g., 0%, 1%, 2%, 5% this compound based on starch weight) in distilled water.
-
RVA Analysis:
-
Use a standard pasting profile (e.g., heating to 95°C, holding, and then cooling to 50°C).
-
Record the viscosity profile and determine the peak viscosity, breakdown, and setback from the curve.
-
Procedure (DSC):
-
Sample Preparation: Prepare starch-laminaribiose gels with the same concentrations as for the RVA analysis.
-
Gelatinization Analysis:
-
Seal a small amount of the suspension in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) and record the heat flow.
-
-
Retrogradation Analysis:
-
Store the gelatinized samples at a low temperature (e.g., 4°C) for several days (e.g., 1, 7, 14 days).
-
Re-run the DSC analysis on the stored samples to determine the enthalpy of retrogradation (ΔHr), which corresponds to the energy required to melt the recrystallized amylopectin. A lower ΔHr indicates less retrogradation.
-
In Vitro Digestion Protocol
To exert its prebiotic effect, this compound must resist digestion in the upper gastrointestinal tract and reach the colon intact.
Experimental Protocol: Standardized In Vitro Gastrointestinal Digestion
This protocol is based on the INFOGEST standardized method.
Objective: To assess the digestibility of this compound under simulated oral, gastric, and intestinal conditions.
Materials:
-
This compound solution (e.g., 1% w/v)
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
α-amylase solution
-
Pepsin solution
-
Pancreatin solution
-
Bile salt solution
-
pH meter and titration equipment (HCl and NaOH solutions)
-
Shaking water bath at 37°C
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for carbohydrate analysis
Procedure:
-
Oral Phase:
-
Mix the this compound solution with SSF.
-
Add α-amylase solution.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
Add SGF to the oral digest.
-
Adjust the pH to 3.0 with HCl.
-
Add pepsin solution.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
Add SIF to the gastric digest.
-
Adjust the pH to 7.0 with NaOH.
-
Add pancreatin and bile salt solutions.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Analysis: At the end of each phase, take an aliquot of the digest, inactivate the enzymes (e.g., by heat treatment), and analyze the concentration of this compound and any breakdown products (glucose) using HPAEC-PAD. A high recovery of this compound at the end of the intestinal phase indicates its resistance to digestion.
Logical Relationship: In Vitro Digestion and Prebiotic Effect
// Nodes this compound [label="this compound in Food", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oral [label="Oral Phase\n(α-amylase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gastric [label="Gastric Phase\n(Pepsin, Low pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intestinal [label="Intestinal Phase\n(Pancreatin, Bile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Colon [label="Colon", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prebiotic_Effect [label="Prebiotic Effect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Oral [label="Ingestion"]; Oral -> Gastric; Gastric -> Intestinal; Intestinal -> Colon [label="Resistance to Digestion"]; Colon -> Prebiotic_Effect [label="Fermentation by Microbiota"]; } dot Caption: The journey of this compound to exert its prebiotic effect.
Conclusion
This compound presents a promising multifunctional ingredient for the food industry. Its prebiotic potential is supported by in vitro data demonstrating selective fermentation by beneficial gut bacteria. Its role in food preservation and texture modification, while suggested by studies on related compounds, warrants further investigation with pure this compound in various food matrices. The provided protocols offer a framework for researchers to systematically evaluate these applications and generate the quantitative data needed for product development and regulatory approval.
References
Laminaribiose as a Functional Food Ingredient: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, is emerging as a promising functional food ingredient.[1][2] Primarily derived from the hydrolysis of laminarin, a storage polysaccharide found in brown algae, this compound presents opportunities for applications in nutrition and health due to its potential prebiotic and immunomodulatory properties.[1][3] These application notes provide a comprehensive overview of the functional properties of this compound, supported by quantitative data and detailed experimental protocols to facilitate further research and development.
Prebiotic Potential of this compound
This compound is considered a potential prebiotic, selectively promoting the growth of beneficial gut bacteria.[4] Its β-1,3-glycosidic bond makes it resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon and be fermented by the gut microbiota.
Quantitative Data: Prebiotic Activity
Studies on laminari-oligosaccharides, which include this compound, have demonstrated their ability to support the growth of probiotic bacteria. The prebiotic activity score, a measure of the selective stimulation of beneficial bacteria over potentially pathogenic bacteria, has been quantified for a mixture of laminari-oligosaccharides.
| Probiotic Strain | Substrate | Prebiotic Activity Score | Reference |
| Lactobacillus plantarum DM5 | Laminari-oligosaccharides (DP2-DP7) | 0.92 ± 0.01 | |
| Lactobacillus acidophilus NRRL B-4496 | Laminari-oligosaccharides (DP2-DP7) | 0.64 ± 0.08 | |
| Lactobacillus plantarum DM5 | Inulin (Reference) | 0.86 ± 0.02 | |
| Lactobacillus acidophilus NRRL B-4496 | Inulin (Reference) | 0.79 ± 0.06 |
DP: Degree of Polymerization. This compound is DP2.
Notably, Lactobacillus plantarum and Lactobacillus acidophilus have been observed to consume this compound (DP2) and laminaritriose (DP3) more readily than higher-degree laminari-oligosaccharides.
Experimental Protocol: In Vitro Prebiotic Activity Score Assay
This protocol is adapted from methodologies used to assess the prebiotic activity of oligosaccharides.
Objective: To determine the prebiotic activity score of this compound by comparing its effect on the growth of a probiotic strain versus a non-probiotic or pathogenic strain.
Materials:
-
This compound (≥95% purity)
-
Probiotic strain (e.g., Bifidobacterium adolescentis, Lactobacillus plantarum)
-
Enteric bacterium (e.g., Escherichia coli)
-
Glucose (positive control for growth)
-
Inulin or Fructooligosaccharides (FOS) (prebiotic reference)
-
Basal fermentation medium (e.g., MRS broth for Lactobacilli, supplemented with 0.05% L-cysteine for Bifidobacteria)
-
Anaerobic chamber or system
-
Spectrophotometer (600 nm)
-
Sterile culture tubes and plates
Procedure:
-
Media Preparation: Prepare the basal fermentation medium and dispense it into culture tubes. Create separate batches of media supplemented with 1% (w/v) of either glucose, inulin/FOS, or this compound as the sole carbohydrate source. A control group with no added carbohydrate should also be included. Sterilize all media.
-
Inoculum Preparation: Culture the probiotic and enteric bacteria in their respective optimal media until they reach the late logarithmic phase. Harvest the cells by centrifugation, wash them twice with sterile phosphate-buffered saline (PBS), and resuspend them in PBS to a standardized optical density (OD600).
-
Fermentation: Inoculate the prepared media tubes with the standardized bacterial suspensions (e.g., 1% v/v). Incubate the tubes under anaerobic conditions at 37°C.
-
Growth Measurement: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), measure the bacterial growth by reading the optical density at 600 nm (OD600).
-
Calculation of Prebiotic Activity Score (PS): The prebiotic score is calculated as follows:
PS = (ΔOD_probiotic_prebiotic - ΔOD_probiotic_glucose) - (ΔOD_enteric_prebiotic - ΔOD_enteric_glucose)
Where ΔOD is the change in optical density over a specific time interval.
Expected Outcome: A positive prebiotic score indicates that this compound selectively promotes the growth of the probiotic strain over the enteric bacterium compared to a readily metabolizable sugar like glucose.
Logical Workflow for Prebiotic Activity Assessment
Caption: Workflow for determining the in vitro prebiotic activity of this compound.
Immunomodulatory Potential of this compound
While direct evidence for this compound is still emerging, studies on its parent compound, laminarin, strongly suggest that this compound may possess immunomodulatory properties. Laminarin interacts with pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and Toll-like receptors (TLRs), to modulate immune responses.
Proposed Signaling Pathways
This compound, as a β-glucan, is hypothesized to interact with Dectin-1 and potentially TLR4 on macrophages and dendritic cells. This interaction can trigger downstream signaling cascades, such as the NF-κB pathway, leading to the production of cytokines and other immune mediators.
Caption: Proposed signaling pathway for the immunomodulatory effects of this compound.
Quantitative Data: Immunomodulatory Effects of Laminarin
The following data for laminarin provide a basis for hypothesizing the effects of this compound.
| Cell Type | Treatment | Cytokine/Mediator | Effect | Concentration | Reference |
| RAW 264.7 Macrophages | Laminarin | Nitric Oxide (NO) | Significant Increase | 300-500 µg/mL | |
| RAW 264.7 Macrophages | Laminarin | MCP-1, VEGF | Significant Increase | 300-500 µg/mL | |
| RAW 264.7 Macrophages | Laminarin | LIF, G-CSF | Significant Increase | 400-500 µg/mL | |
| Human Dendritic Cells | Laminarin | TNF-α | Decrease | Not specified | Not specified |
MCP-1: Monocyte Chemoattractant Protein-1; VEGF: Vascular Endothelial Growth Factor; LIF: Leukemia Inhibitory Factor; G-CSF: Granulocyte Colony-Stimulating Factor.
Dectin-1 Binding Affinity of Laminarin: The half-maximal binding concentrations (apparent KD) of various laminarin preparations to human and mouse Dectin-1 have been reported to range from 0.162 to 1.170 µg/mL, indicating a high affinity.
Experimental Protocol: Macrophage Activation Assay
This protocol is designed to assess the ability of this compound to activate macrophages in vitro.
Objective: To measure the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages in response to this compound stimulation.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (≥95% purity)
-
Lipopolysaccharide (LPS) (positive control)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM. Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Stimulation: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µg/mL). Include a negative control (medium only) and a positive control (LPS, e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants for analysis.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatants according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the control groups.
Expected Outcome: An increase in the production of NO, TNF-α, and IL-6 in a dose-dependent manner would indicate that this compound activates macrophages.
Experimental Workflow: Macrophage Activation Assay
Caption: Workflow for assessing macrophage activation by this compound.
Effects on Metabolic Health
Polysaccharides from Laminaria japonica, the source of laminarin and subsequently this compound, have been shown to alleviate metabolic syndrome in animal models. These effects are often linked to the modulation of gut microbiota and the production of short-chain fatty acids (SCFAs).
Quantitative Data: Effects of Laminaria Polysaccharides on Metabolic Parameters in Mice
While specific data for this compound is not yet available, studies on polysaccharides from Laminaria japonica (LJP) in high-fat diet-fed mice provide valuable insights.
| Parameter | High-Fat Diet (HFD) | HFD + LJP | Effect of LJP | Reference |
| Body Weight Gain | Increased | Reduced | Attenuated weight gain | |
| Liver Weight | Increased | Reduced | Reduced fat accumulation | |
| Serum Triglycerides | Increased | Reduced | Lowered levels | |
| Serum Total Cholesterol | Increased | Reduced | Lowered levels |
Experimental Protocol: In Vitro Fecal Fermentation for SCFA Production
This protocol allows for the assessment of this compound fermentation by the human gut microbiota and the resulting production of SCFAs.
Objective: To quantify the production of short-chain fatty acids (acetate, propionate, and butyrate) from the fermentation of this compound by human fecal microbiota.
Materials:
-
This compound (≥95% purity)
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium
-
Inulin or FOS (positive control)
-
Anaerobic chamber or jars
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Sterile, anaerobic fermentation vessels
Procedure:
-
Fecal Slurry Preparation: Immediately after collection, process fresh fecal samples in an anaerobic chamber. Prepare a 10% (w/v) fecal slurry in anaerobic PBS.
-
Fermentation Setup: In the anaerobic chamber, add the basal medium to fermentation vessels. Add this compound (e.g., 1% w/v) or a control substrate to the vessels. Inoculate the vessels with the fecal slurry.
-
Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions.
-
Sampling: Collect samples from the fermentation vessels at various time points (e.g., 0, 12, 24, 48 hours).
-
SCFA Analysis:
-
Centrifuge the collected samples to remove bacterial cells and particulate matter.
-
Acidify the supernatant.
-
Extract the SCFAs with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted SCFAs by GC-FID.
-
-
Data Analysis: Quantify the concentrations of acetate, propionate, and butyrate at each time point and compare the production from this compound to the controls.
Expected Outcome: Increased production of SCFAs, particularly butyrate and propionate, from the fermentation of this compound would suggest a beneficial effect on gut microbial metabolism.
Conclusion
This compound shows significant promise as a functional food ingredient with potential prebiotic and immunomodulatory activities. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate its mechanisms of action and validate its health benefits. Future research should focus on studies using purified this compound to confirm the effects observed with its parent compounds and to elucidate its specific interactions with host systems.
References
- 1. Dectin-1 multimerization and signaling depends on fungal β-glucan structure and exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates this compound Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Low Yield in Laminaribiose Enzymatic Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of laminaribiose, with a primary focus on resolving issues of low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for this compound synthesis?
A1: this compound is most commonly synthesized via multi-enzyme cascades. Key enzymes include:
-
This compound Phosphorylase (LP): This is a crucial enzyme that catalyzes the reversible phosphorolysis of this compound. In the synthesis direction, it transfers a glucose unit from a donor like α-D-glucose 1-phosphate (αG1P) to a glucose acceptor.[1]
-
Sucrose Phosphorylase (SP): Used in systems where sucrose is a primary substrate, SP generates αG1P from sucrose and inorganic phosphate.[2][3]
-
α-Glucan Phosphorylase (αGP): When starting from starch or maltodextrin, αGP is used to generate αG1P.[4][5]
-
Supporting Enzymes: Other enzymes like isoamylase (to debranch starch) and 4-glucanotransferase (to recycle by-products) can be included to improve overall efficiency.
Q2: My reaction has stopped or is proceeding very slowly. What is the maximum theoretical yield I should expect?
A2: The maximum theoretical yield depends on the specific reaction and whether it is a kinetic or equilibrium-controlled process. For cascade reactions designed to be near-irreversible, yields can be very high, with some studies reporting product yields based on the initial substrate of over 90%. However, factors like product inhibition or competing side reactions can lower the practical yield.
Q3: What analytical methods are recommended for quantifying this compound and monitoring reaction progress?
A3: High-Performance Liquid Chromatography (HPLC) with a refractive index detector is a common method for quantifying this compound. For higher sensitivity and specificity, especially in complex mixtures, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is recommended. Thin-layer chromatography (TLC) can also be used for qualitative analysis of reaction products.
Troubleshooting Guide: Low Product Yield
Low yield is a frequent challenge in the enzymatic synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes.
Problem Area 1: Suboptimal Reaction Conditions
Enzyme activity is highly dependent on the reaction environment. Deviations from optimal pH, temperature, or buffer composition can drastically reduce yield.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the reaction buffer is within the optimal range for all enzymes in your system. For a multi-enzyme system involving thermophilic phosphorylases, a pH of 7.0 in HEPES buffer has been shown to be effective.
-
Confirm Temperature: Check that the reaction is conducted at the optimal temperature. Thermophilic enzyme systems may operate optimally at 50°C or higher. Be aware that some enzymes can be rapidly inactivated at temperatures above their optimum.
-
Review Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long incubation might lead to product degradation if contaminating hydrolytic enzymes are present. Monitor the reaction progress over time by taking aliquots for analysis.
Problem Area 2: Issues with Enzyme Activity or Concentration
The catalytic activity of the enzymes is paramount for a high yield. Improper storage, handling, or incorrect concentrations can lead to failure.
Troubleshooting Steps:
-
Enzyme Storage and Handling: Confirm that all enzymes have been stored at the correct temperature (typically -20°C or -80°C) and in a recommended buffer to maintain activity. Avoid repeated freeze-thaw cycles.
-
Assess Enzyme Activity: If possible, perform an activity assay on each enzyme stock to confirm its specific activity before setting up the synthesis reaction. This ensures that the enzyme loading calculations are accurate.
-
Optimize Enzyme Ratio/Loading: The ratio and absolute concentration of enzymes in a cascade are critical. An imbalance can create a bottleneck. For a two-enzyme system with α-glucan phosphorylase and this compound phosphorylase, an optimal loading of 2 U/mL for each has been reported.
Problem Area 3: Incorrect Substrate or Cofactor Concentrations
The concentration of substrates and essential cofactors like inorganic phosphate can significantly impact reaction equilibrium and enzyme kinetics.
Troubleshooting Steps:
-
Optimize Substrate Ratio: In reactions with multiple substrates, such as glucose and a glucose donor, the ratio between them is critical. For a system using maltodextrin and glucose, an optimal concentration of 90 mM D-glucose was identified.
-
Check Phosphate Concentration: In reactions involving phosphorylases, inorganic phosphate (Pi) is a key substrate. However, excessively high concentrations can be inhibitory or cause precipitation of essential ions like Mg²⁺. An optimal concentration of 10 mM inorganic phosphate has been used successfully.
-
Suspect Substrate Inhibition: Very high concentrations of the glucose substrate can inhibit enzyme activity. If you suspect substrate inhibition, try running the reaction with a lower initial glucose concentration or use a fed-batch approach.
Problem Area 4: Product Inhibition
The accumulation of the product, this compound, or by-products like fructose can inhibit the activity of the enzymes in the cascade, slowing down or stopping the reaction before substrate depletion.
Troubleshooting Steps:
-
Monitor Product Concentration: Track the concentration of this compound over time. If the reaction rate decreases significantly as the product concentration rises, product inhibition is a likely cause.
-
In Situ Product Removal: For continuous or large-scale synthesis, consider strategies for in situ product removal. One reported method involves the adsorption of this compound on zeolites to continuously remove it from the reaction mixture, thereby alleviating inhibition.
Quantitative Data Summary
The following tables summarize key quantitative parameters from reported this compound synthesis protocols.
Table 1: Optimized Reaction Conditions for a Multi-Enzyme System from Maltodextrin and Glucose
| Parameter | Optimal Value | Buffer System |
| Temperature | 50 °C | 100 mM HEPES |
| pH | 7.0 | |
| Maltodextrin (as glucose equiv.) | 55.5 mM | |
| D-Glucose | 90 mM | |
| Inorganic Phosphate (Pi) | 10 mM | |
| MgCl₂ | 5 mM | |
| α-Glucan Phosphorylase (αGP) | 2 U/mL | |
| This compound Phosphorylase (LBP) | 2 U/mL |
Table 2: Comparison of Substrates and Reported Yields
| Primary Substrates | Key Enzymes | Temperature | Reported Molar Yield | Reference |
| Maltodextrin, Glucose | αGP, LBP, Isoamylase, 4GT | 50 °C | 91.9% (based on maltodextrin) | |
| Starch, Glucose | αGP, LBP (engineered) | 60 °C | ~75% | |
| Sucrose, Glucose | SP, LP | 35 °C | Not explicitly stated |
Visualized Workflows and Pathways
Enzymatic Synthesis Pathway
The following diagram illustrates a common multi-enzyme cascade for synthesizing this compound from maltodextrin and glucose.
Caption: Multi-enzyme cascade for this compound synthesis from maltodextrin.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low product yield.
Caption: A systematic workflow for troubleshooting low this compound yield.
Experimental Protocols
Protocol 1: General this compound Synthesis Reaction
This protocol is a general guideline based on an optimized system and may require further optimization for your specific enzymes and substrates.
-
Substrate Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0) containing 5 mM MgCl₂ and 10 mM inorganic phosphate.
-
Dissolve the primary glucan source (e.g., 10 g/L maltodextrin) and the glucose acceptor (e.g., 90 mM D-glucose) in the buffer.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 50°C).
-
-
Enzyme Addition:
-
Add the enzymes to the substrate solution. The optimal concentration should be determined empirically, but a starting point could be 1-5 U/g of the primary substrate or a fixed concentration (e.g., 2 U/mL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 24-36 hours).
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 4, 8, 12, 24 h) for analysis.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., boiling the mixture for 10 minutes) to denature the enzymes.
-
-
Clarification and Analysis:
-
Centrifuge the terminated reaction mixture to pellet any insoluble material.
-
Analyze the supernatant for this compound concentration using HPLC or HPAEC-PAD.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation: An HPLC system equipped with a carbohydrate analysis column (e.g., Bio-Rad HPX-87P) and a Refractive Index (RI) detector.
-
Mobile Phase: Use ultrapure water as the mobile phase.
-
Flow Rate: Set a flow rate appropriate for the column, for example, 0.6 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 80-85°C) to ensure good peak resolution.
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 1, 2, 5, 10, 20 mM) in the reaction buffer.
-
Sample Preparation: Dilute the clarified supernatant from the enzymatic reaction to fall within the linear range of the standard curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration in the samples by correlating their peak areas with the standard curve.
References
- 1. This compound phosphorylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 34980-39-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates this compound Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laminaribiose Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of laminaribiose.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for producing this compound?
A1: this compound is primarily produced through enzymatic synthesis, which is favored over chemical methods due to higher specificity and milder reaction conditions.[1][2] Two common bienzymatic systems are:
-
Phosphorylase-based systems: These systems utilize phosphorylases to catalyze the reversible phosphorolysis of a substrate to form this compound.[3] A prominent example involves the use of α-glucan phosphorylase (αGP) and this compound phosphorylase (LBP) with maltodextrin and glucose as substrates.[4][5] Another variation uses sucrose phosphorylase (SP) and this compound phosphorylase (LP) with sucrose and glucose as substrates.
-
Glycosidase-based systems: While less common for production due to potential for hydrolysis, glycosidases can be used for synthesis under specific conditions, often involving high substrate concentrations to shift the equilibrium towards synthesis.
Q2: What are the key reaction parameters to optimize for maximizing this compound yield?
A2: The critical parameters to optimize for efficient this compound production include:
-
pH: The optimal pH is crucial for enzyme activity and stability. For the αGP and LBP system, a pH of 7.0 is often optimal.
-
Temperature: Enzyme activity is highly temperature-dependent. A common optimal temperature for systems using thermophilic enzymes is around 50°C.
-
Substrate Concentrations: The concentrations of the glycosyl donor (e.g., maltodextrin, sucrose) and acceptor (glucose), as well as phosphate in phosphorylase-based systems, significantly impact the reaction rate and final yield.
-
Enzyme Loading/Ratio: The amount of each enzyme and their activity ratio are critical for balancing the reaction steps and preventing the accumulation of intermediates.
Q3: What are some common challenges encountered during this compound production and how can they be addressed?
A3: Common challenges include:
-
Low Yield: This can be due to suboptimal reaction conditions, enzyme inhibition, or unfavorable reaction equilibrium. Systematic optimization of pH, temperature, and substrate concentrations is necessary to improve yield.
-
By-product Formation: Side reactions can lead to the formation of undesired oligosaccharides, reducing the purity of this compound. Adjusting the enzyme ratio and substrate concentrations can help minimize by-product formation.
-
Substrate Inhibition: High concentrations of substrates can sometimes inhibit enzyme activity, leading to a decrease in the reaction rate. A fed-batch approach, where substrates are added gradually, can mitigate this issue.
-
Product Purification: Separating this compound from residual substrates, by-products, and enzymes can be challenging. Purification methods often involve chromatography, such as carbon-Celite column chromatography or Magnesol-Celite chromatography. Yeast treatment can also be used to remove residual glucose and fructose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Suboptimal pH or temperature. | Determine the optimal pH and temperature for your specific enzymes. For the αGP/LBP system, a pH of 7.0 and a temperature of 50°C are good starting points. |
| Incorrect substrate concentrations. | Optimize the concentrations of the glycosyl donor (maltodextrin/sucrose), glucose, and inorganic phosphate. Refer to the data tables below for reported optimal ranges. | |
| Inefficient enzyme ratio or loading. | Systematically vary the units of each enzyme to find the optimal ratio and concentration. | |
| Enzyme instability. | Consider enzyme immobilization to improve stability and reusability. | |
| Low Reaction Rate | Substrate inhibition at high concentrations. | Implement a fed-batch strategy to maintain optimal substrate levels without causing inhibition. |
| Insufficient enzyme concentration. | Increase the enzyme loading, but be mindful of potential cost implications. | |
| Poor Product Purity (Presence of By-products) | Non-specific enzyme activity or side reactions. | Adjust the ratio of enzyme activities to favor the desired reaction. Modify substrate concentrations to minimize the formation of unwanted oligosaccharides. |
| Incomplete reaction. | Increase the reaction time or optimize conditions to drive the reaction to completion. | |
| Difficulty in Downstream Processing | Co-elution of this compound with other sugars. | Employ different chromatographic techniques. For instance, after initial separation on a carbon-Celite column, re-chromatography with varying ethanol concentrations can improve separation. |
| Presence of residual monosaccharides. | Use yeast fermentation to specifically remove remaining glucose and fructose from the reaction mixture. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for this compound Production using a Four-Enzyme System (αGP, LBP, Isoamylase, 4GT)
| Parameter | Optimized Value | Substrate Concentration | Product Concentration | Yield (based on maltodextrin) |
| Low Substrate Conc. | pH 7.0, 50°C | 10 g/L Maltodextrin, 90 mM Glucose | 51 mM this compound | 91.9% |
| High Substrate Conc. | pH 7.0, 50°C | 50 g/L Maltodextrin, 450 mM Glucose | 179 mM this compound | Not specified |
Table 2: Optimization of Individual Parameters for this compound Production (αGP and LBP System)
| Parameter | Range Tested | Optimal Value |
| Phosphate Concentration | 0 - 100 mM | ~50 mM |
| Glucose Concentration | 50 - 120 mM | 90 mM |
| α-Glucan Phosphorylase (αGP) Loading | 0 - 5 U/mL | ~2.5 U/mL |
| This compound Phosphorylase (LBP) Loading | 0 - 5 U/mL | ~2.5 U/mL |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using α-Glucan Phosphorylase and this compound Phosphorylase
This protocol is based on the work of Sun et al. (2019).
1. Materials:
-
Maltodextrin (4-7 Dextrose Equivalents)
-
D-Glucose
-
α-Glucan Phosphorylase (αGP)
-
This compound Phosphorylase (LBP)
-
Isoamylase (IA)
-
4-α-Glucanotransferase (4GT)
-
HEPES buffer (100 mM, pH 7.0)
-
Magnesium Chloride (MgCl₂)
-
Inorganic Phosphate (e.g., from K₂HPO₄/KH₂PO₄)
-
Deionized water
2. Maltodextrin Pre-treatment:
-
Prepare a solution of maltodextrin in 5 mM sodium acetate buffer (pH 5.5).
-
Add MgCl₂ and isoamylase.
-
Incubate at 85°C for 3 hours to debranch the maltodextrin.
3. Enzymatic Reaction:
-
In a reaction vessel, combine the following in 100 mM HEPES buffer (pH 7.0):
-
IA-treated maltodextrin (e.g., 10 g/L)
-
D-Glucose (e.g., 90 mM)
-
Inorganic phosphate (e.g., 50 mM)
-
MgCl₂ (5 mM)
-
αGP (e.g., 2.5 U/mL)
-
LBP (e.g., 2.5 U/mL)
-
4GT (as needed to recycle by-products)
-
-
Incubate the reaction mixture at 50°C for a specified time (e.g., 24 hours), with gentle agitation.
4. Reaction Monitoring and Product Analysis:
-
Take samples at regular intervals.
-
Terminate the enzymatic reaction by boiling the sample for 10 minutes.
-
Analyze the concentrations of substrates and products using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad HPX-87P) and a refractive index detector.
5. Product Purification:
-
Remove enzymes by ultrafiltration.
-
Separate this compound from the reaction mixture using column chromatography (e.g., carbon-Celite). Elute with a stepwise gradient of ethanol in water.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Enzymatic pathway for this compound synthesis.
References
Technical Support Center: Overcoming Solubility Issues of Laminaribiose
This technical support center provides guidance to researchers, scientists, and drug development professionals on handling and dissolving laminaribiose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is a white, crystalline powder that is generally considered water-soluble[1][2]. A specific solubility value has been reported as 125 mg/mL in water, which may require ultrasonication to achieve[3].
Q2: In which other solvents is this compound soluble?
A2: Besides water, this compound has been noted to be soluble in methanol and acetonitrile.
Q3: Does the crystalline nature of this compound affect its dissolution rate?
A3: Yes, as a crystalline solid, the dissolution of this compound can be slower compared to its amorphous form. The process involves breaking down the crystal lattice structure, which requires energy. Factors like particle size, agitation, and temperature can significantly influence how quickly it dissolves[4][5].
Q4: Will changing the pH of the aqueous solution affect this compound solubility?
A4: For neutral carbohydrates like this compound, pH is not expected to cause significant changes in solubility as it does not possess acidic or basic functional groups that would ionize with pH shifts. However, extreme pH levels combined with high temperatures can potentially lead to hydrolysis of the glycosidic bond, which is a separate consideration from solubility.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is generally stable in aqueous solutions. However, prolonged storage, especially at non-neutral pH or elevated temperatures, could potentially lead to hydrolysis over time. For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. It is also advisable to sterilize the solution by filtering through a 0.22 μm filter if it is to be used in cell-based assays or other sensitive applications.
Troubleshooting Guide
Issue 1: this compound is dissolving very slowly or appears to be insoluble at the desired concentration.
This is a common issue when preparing stock solutions, especially at high concentrations. The crystalline structure of the powder can make dissolution a slow process.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Steps & Protocols:
-
Increase Mechanical Agitation:
-
Reasoning: Simple manual shaking is often insufficient. Continuous and vigorous agitation increases the interaction between the solvent and the solute particles.
-
Protocol: Use a magnetic stirrer and a suitably sized stir bar. Start with a moderate stirring speed and increase as needed, avoiding a vortex that draws air into the solution.
-
-
Apply Gentle Heat:
-
Reasoning: The solubility of most sugars, including this compound, generally increases with temperature. Heating provides the energy needed to break the crystal lattice and hydrogen bonds.
-
Protocol:
-
Place the beaker or flask containing the this compound suspension on a hot plate with stirring capabilities.
-
Gently warm the solution to 40-50°C. Avoid boiling, as it can lead to degradation or unwanted reactions.
-
Maintain stirring while heating.
-
Once dissolved, allow the solution to cool to room temperature before use. Check for any precipitation upon cooling.
-
-
-
Utilize Ultrasonication:
-
Reasoning: Ultrasonication is a highly effective method for dissolving solids in liquids. The process creates acoustic cavitation—the rapid formation and collapse of microscopic bubbles—which generates powerful mechanical agitation and high local shear forces, accelerating dissolution. It is particularly useful for preparing concentrated or saturated solutions.
-
Protocol:
-
Place the vessel containing the this compound suspension into an ultrasonic water bath.
-
Alternatively, for more direct energy input, use a probe sonicator. Insert the probe into the suspension, ensuring the tip is submerged but not touching the sides or bottom of the container.
-
Apply sonication in short bursts (e.g., 30-60 seconds) to prevent excessive heating of the solution.
-
Allow the solution to rest or cool between bursts.
-
Continue until the solution is clear.
-
-
Issue 2: Need to prepare a highly concentrated stock solution (>125 mg/mL) but this compound is not fully dissolving.
While the reported solubility is 125 mg/mL, achieving higher concentrations may require alternative solvent systems.
Solution: Use of Co-solvents
-
Reasoning: While water is the primary solvent, the addition of a miscible co-solvent can sometimes alter the solvent properties to enhance solubility. For sugars, solvents that can participate in hydrogen bonding are potential candidates. However, this should be tested on a small scale first, as adding an organic co-solvent can also decrease the solubility of hydrophilic compounds.
-
Potential Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Sugars can be soluble in solvents that are strong hydrogen-bond-accepting (HBA) bases, such as DMSO. Prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay.
-
Ethanol/Methanol: While this compound is soluble in methanol, using binary solvent mixtures (e.g., water/ethanol) could be an option. The effectiveness will depend on the ratio and the specific requirements of the experiment.
-
-
Experimental Protocol (Small-Scale Test):
-
Weigh a small, known amount of this compound into a microcentrifuge tube.
-
Prepare a series of co-solvent/water mixtures (e.g., 90:10, 80:20, 50:50 water:co-solvent).
-
Add a calculated volume of each mixture to the tubes to achieve the target concentration.
-
Vortex and use the dissolution methods described in Issue 1 (agitation, heating, ultrasonication) to assess solubility.
-
Observe for complete dissolution and check for precipitation after returning to room temperature.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data for this compound solubility.
| Compound | Solvent | Solubility | Temperature | Method/Notes |
| This compound | Water (H₂O) | 125 mg/mL (365.18 mM) | Not specified | Requires ultrasonic treatment to achieve. |
| This compound | Acetonitrile | Soluble | Not specified | Qualitative data. |
| This compound | Methanol | Soluble | Not specified | Qualitative data. |
References
Preventing degradation of Laminaribiose during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Laminaribiose during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is hydrolysis of its β-1,3-glycosidic bond, which breaks the disaccharide into two glucose molecules. This can be catalyzed by acid or enzymes. Additionally, under certain conditions, this compound can participate in the Maillard reaction, leading to browning.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dry place. The following table summarizes recommended storage conditions.
| Storage Condition | Recommended Temperature | Expected Stability |
| Long-term | -20°C | Up to 3 years |
| Mid-term | 4°C | Up to 2 years |
| Short-term | Room Temperature | Stability may be reduced |
Q3: How should I store this compound solutions?
A3: this compound solutions are more susceptible to degradation than the solid form. For optimal stability, sterile-filter the solution and store it frozen.
| Storage Condition | Recommended Temperature | Expected Stability |
| Long-term | -80°C | Up to 6 months |
| Short-term | -20°C | Up to 1 month |
Note: If you prepare a stock solution in water, it is recommended to dilute it to the working concentration and sterilize it by filtering through a 0.22 μm filter before use.[1]
Q4: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?
A4: The yellowing or browning of a this compound solution is likely due to the Maillard reaction.[2][3] This is a chemical reaction between reducing sugars (like this compound) and amino acids or proteins, which can be present as contaminants. This reaction is accelerated by heat and alkaline conditions.[4]
To prevent this:
-
Use high-purity this compound and sterile, amino acid-free water or buffers.
-
Store solutions at low temperatures (-20°C or -80°C).
-
Avoid high temperatures and alkaline pH during your experiments if possible.
-
Consider using antioxidants, as they have been shown to inhibit browning reactions.[4]
Q5: I suspect my this compound has degraded. How can I check its purity?
A5: You can assess the purity of your this compound and check for degradation products like glucose using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis | 1. Hydrolysis of this compound into glucose. 2. Contamination of the sample or solvent. 3. Formation of Maillard reaction products. | 1. Run a glucose standard to confirm the identity of the degradation peak. 2. Use fresh, high-purity solvents and sterile techniques. 3. Analyze the sample for byproducts characteristic of the Maillard reaction. |
| Discoloration (yellowing/browning) of solid or solution | 1. Maillard reaction due to the presence of amino acid contaminants. 2. Caramelization at very high temperatures. | 1. Ensure the use of high-purity this compound. 2. Store at recommended low temperatures. 3. Avoid exposure to high heat. |
| Change in pH of the solution | 1. Formation of acidic degradation products from the Maillard reaction or other sugar degradation pathways. 2. Microbial contamination. | 1. Monitor the pH of your stock solutions regularly. 2. Prepare solutions using sterile techniques and store them frozen. |
| Inconsistent experimental results | 1. Degradation of this compound leading to lower effective concentration. 2. Presence of degradation products (e.g., glucose) interfering with the assay. | 1. Use freshly prepared solutions or solutions stored under optimal conditions. 2. Confirm the purity of your this compound before use with a suitable analytical method. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for this compound Purity
This protocol allows for the qualitative assessment of this compound purity and the detection of glucose as a degradation product.
Materials:
-
TLC plates (Silica gel 60)
-
This compound sample
-
Glucose standard
-
Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)
-
Visualization reagent (e.g., aniline-diphenylamine-phosphoric acid reagent)
-
Heating plate or oven
Procedure:
-
Sample Preparation: Dissolve the this compound sample and glucose standard in a suitable solvent (e.g., water or methanol) to a concentration of approximately 5 mg/mL.
-
Spotting: Using a capillary tube, apply small, concentrated spots of the this compound sample and the glucose standard onto the TLC plate, about 1.5 cm from the bottom edge. Allow the spots to dry completely.
-
Development: Place the TLC plate in a developing chamber saturated with the developing solvent. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely.
-
Visualization: Spray the plate evenly with the aniline-diphenylamine-phosphoric acid reagent. Heat the plate at 110-120°C for 5-10 minutes until colored spots appear. Carbohydrates will appear as distinct colored spots.
-
Analysis: Compare the spot from your this compound sample to the glucose standard. The presence of a spot at the same retention factor (Rf) as glucose indicates hydrolysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a more quantitative assessment of this compound purity and the concentration of degradation products.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
-
This compound sample
-
Glucose standard
-
HPLC-grade deionized water (mobile phase)
Procedure:
-
Standard Preparation: Prepare a series of glucose and this compound standards of known concentrations in HPLC-grade deionized water.
-
Sample Preparation: Dissolve the this compound sample in HPLC-grade deionized water to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: Degassed HPLC-grade deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Create a calibration curve using the peak areas of the standards. Use this curve to determine the concentration of this compound and any glucose present in your sample.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
Addressing peak tailing in HPLC analysis of Laminaribiose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of laminaribiose, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal HPLC chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[2] For a quantitative analysis of this compound, peak tailing is problematic as it can mask the separation from closely eluting compounds, such as glucose or other oligosaccharides, leading to inaccurate quantification and reduced method reliability.[3]
Q2: What are the most common causes of peak tailing when analyzing polar compounds like this compound?
A2: For polar analytes like the disaccharide this compound, peak tailing in Hydrophilic Interaction Liquid Chromatography (HILIC) is often caused by:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanols on silica-based columns.[4]
-
Inappropriate Mobile Phase Composition: An incorrect ratio of acetonitrile to water or an unsuitable buffer pH can lead to poor peak shape.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase over time can lead to peak tailing for all analytes.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.
Q3: Which type of HPLC column is most suitable for this compound analysis?
A3: Due to its high polarity, this compound is best analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC). Amino (NH2) columns are a popular choice for separating sugars in HILIC mode. These columns utilize a polar stationary phase to retain and separate polar compounds like disaccharides.
Q4: What is a typical mobile phase for analyzing this compound on an amino column?
A4: A common mobile phase for separating sugars on an amino column is a mixture of acetonitrile and water. A typical starting point is an isocratic elution with a ratio of 75:25 to 85:15 (v/v) acetonitrile to water. The high organic content of the mobile phase facilitates the retention of polar analytes like this compound on the polar stationary phase.
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Problem: The this compound peak is tailing.
Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Expected Outcome |
| Column Overload | Dilute the this compound standard and/or sample with the mobile phase (e.g., 1:10, 1:100) and re-inject. | If peak tailing is reduced or eliminated, the original sample was too concentrated. |
| Secondary Silanol Interactions | If using a standard silica-based amino column, consider adding a small amount of a weak acid or buffer to the mobile phase. For example, 0.1% formic acid or 5-10 mM ammonium acetate can help to suppress silanol activity. Alternatively, switch to an end-capped amino column or a column with a different stationary phase chemistry. | Improved peak symmetry due to the reduction of secondary interactions. |
| Mobile Phase Composition | Systematically vary the acetonitrile/water ratio. For HILIC, increasing the water content will decrease retention but may improve peak shape for some compounds. Try adjusting the ratio in small increments (e.g., from 80:20 to 78:22). | A more symmetrical peak shape at the optimal mobile phase composition. |
| Column Contamination | If a guard column is in use, remove it and inject a standard. If the peak shape improves, the guard column is contaminated and should be replaced. If there is no guard column, or if removing it does not help, try back-flushing the analytical column with a strong solvent. | Improved peak shape after removing the source of contamination. |
| Column Degradation | If the above steps do not resolve the issue and the column has been in use for a long time, it may be degraded. Replace the analytical column with a new one of the same type. | A return to the expected symmetrical peak shape with a new column. |
| Extra-Column Dead Volume | Inspect all tubing and connections between the injector, column, and detector. Ensure that all fittings are secure and that the tubing length is minimized. Use tubing with a narrow internal diameter where possible. | Reduced peak broadening and improved symmetry. |
Experimental Protocols
Below is a typical experimental protocol for the HPLC analysis of this compound. This can be used as a starting point for method development and troubleshooting.
Sample Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase or a mixture of acetonitrile and water that is weaker than the mobile phase (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters:
| Parameter | Typical Value |
| Column | Amino (NH2) Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 80:20 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 35 °C |
| Injection Volume | 10 - 20 µL |
| Detector | Refractive Index (RI) Detector, temperature controlled at 35 °C |
Logical Relationship for Method Optimization:
The following diagram illustrates the logical relationship between key HPLC parameters that can be adjusted to optimize the separation of this compound and improve peak shape.
References
Technical Support Center: Resolving Signal Overlap in ¹H NMR Spectra of Laminaribiose
Welcome to the technical support center for resolving common issues in the ¹H NMR analysis of Laminaribiose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve signal overlap in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The ¹H NMR spectra of carbohydrates like this compound often exhibit significant signal overlap, particularly in the ring proton region (typically 3.0-4.5 ppm).[1] This complexity arises from several factors:
-
Stereochemical Similarity: The monosaccharide units (glucose in the case of this compound) have multiple chiral centers, leading to protons in similar chemical environments with closely spaced chemical shifts.
-
Small Chemical Shift Dispersion: The majority of the non-anomeric protons resonate within a narrow chemical shift range, causing their signals to crowd together.[1]
-
Complex Coupling Patterns: Protons on the sugar rings are scalar-coupled to their neighbors, resulting in complex multiplet patterns that can be difficult to resolve.
Q2: What is the first step I should take to simplify my ¹H NMR spectrum of this compound?
A2: A simple and effective first step is to perform a deuterium exchange experiment. By adding a few drops of deuterium oxide (D₂O) to your sample and re-acquiring the spectrum, the signals from the hydroxyl (-OH) protons will broaden and eventually disappear. This is because the labile hydroxyl protons exchange with deuterium, which is not detected in ¹H NMR.[2][3] This simplifies the spectrum by removing the often broad and overlapping -OH signals, allowing for a clearer view of the ring and anomeric proton signals.
Q3: My ring proton signals are still heavily overlapped after D₂O exchange. What advanced NMR techniques can I use?
A3: When one-dimensional (1D) ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step. The most common and useful techniques for resolving signal overlap in carbohydrates are:
-
2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically over two to three bonds.[4] It helps in tracing the connectivity of protons within each glucose residue, starting from a well-resolved anomeric proton.
-
2D-TOCSY (Total Correlation Spectroscopy): This technique extends the correlation beyond directly coupled protons to reveal the entire spin system of a monosaccharide residue. By selecting a well-resolved proton signal (like an anomeric proton), you can identify all the other protons belonging to that same glucose ring. This is particularly useful for separating the signals of the two glucose units in this compound.
Q4: How can I differentiate between the two glucose residues in this compound?
A4: Differentiating between the non-reducing (Glc') and reducing (Glc) glucose residues can be achieved by a combination of 1D and 2D NMR techniques. The anomeric proton of the non-reducing residue (H-1') typically appears at a different chemical shift than the anomeric protons of the reducing residue (H-1α and H-1β), which exists in an equilibrium of α and β anomers. Once the anomeric protons are identified, 2D-TOCSY can be used to trace the complete spin system for each residue, allowing for the assignment of all protons in both rings.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Broad, overlapping signals in the 3.5-5.0 ppm region. | Presence of hydroxyl (-OH) proton signals. | Perform a D₂O exchange by adding a small amount of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The -OH signals should disappear or significantly broaden. |
| Ring proton signals (H-2 to H-6) are still indistinguishable after D₂O exchange. | Severe signal overlap in the 1D spectrum. | Acquire a 2D-COSY spectrum to identify directly coupled protons and trace connectivities. |
| Difficulty in assigning protons to their respective glucose residues. | Inability to separate the spin systems of the two glucose units. | Acquire a 2D-TOCSY spectrum. Use a longer mixing time (e.g., 80-120 ms) to observe correlations throughout each entire glucose ring spin system. |
| Weak or missing cross-peaks in 2D spectra. | Insufficient sample concentration, incorrect acquisition parameters (e.g., short mixing time in TOCSY), or slow molecular tumbling. | Increase sample concentration if possible. Optimize acquisition parameters, such as increasing the number of scans or adjusting the mixing time for TOCSY. For larger oligosaccharides, consider acquiring the spectrum at a higher temperature to increase molecular tumbling and sharpen signals. |
| Anomeric proton signals are difficult to identify. | Overlap with other signals or low concentration of one anomer. | The anomeric proton signals are typically found in the downfield region (around 4.5-5.5 ppm). Changes in pH or temperature can sometimes help to shift signals and improve resolution. |
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in D₂O. Note that the reducing end exists as a mixture of α and β anomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O
| Proton | α-anomer | β-anomer | Non-reducing Residue (Glc') |
| H-1 | 5.23 (d, J=3.7) | 4.68 (d, J=8.0) | 4.77 (d, J=7.9) |
| H-2 | 3.61 (dd, J=3.7, 9.9) | 3.32 (dd, J=8.0, 9.2) | 3.31 (dd, J=7.9, 9.1) |
| H-3 | 3.93 (t, J=9.5) | 3.70 (t, J=9.2) | 3.52 (t, J=9.1) |
| H-4 | 3.44 (t, J=9.5) | 3.52 (t, J=9.5) | 3.42 (t, J=9.1) |
| H-5 | 3.84 (ddd, J=2.3, 4.8, 9.9) | 3.49 (m) | 3.48 (m) |
| H-6a | 3.82 (dd, J=2.3, 12.4) | 3.92 (dd, J=2.3, 12.3) | 3.91 (dd, J=2.2, 12.3) |
| H-6b | 3.75 (dd, J=4.8, 12.4) | 3.78 (dd, J=5.2, 12.3) | 3.77 (dd, J=5.6, 12.3) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Carbon | α-anomer | β-anomer | Non-reducing Residue (Glc') |
| C-1 | 92.8 | 96.6 | 103.9 |
| C-2 | 72.6 | 75.3 | 74.3 |
| C-3 | 85.1 | 87.8 | 76.9 |
| C-4 | 69.1 | 69.5 | 70.5 |
| C-5 | 72.3 | 76.8 | 77.1 |
| C-6 | 61.6 | 61.8 | 61.7 |
Experimental Protocols
Deuterium Exchange
Objective: To remove the signals of exchangeable hydroxyl protons to simplify the ¹H NMR spectrum.
Methodology:
-
Prepare your this compound sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Add one to two drops of high-purity D₂O (99.9%) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Allow the sample to equilibrate for a few minutes.
-
Re-acquire the 1D ¹H NMR spectrum. The signals corresponding to the -OH protons should be significantly reduced in intensity or absent.
2D-COSY (Correlation Spectroscopy)
Objective: To identify scalar-coupled protons and establish proton connectivity within each glucose residue.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O (99.96%).
-
Instrument Setup:
-
Use a standard cosygpqf (or similar) pulse program.
-
Set the spectral width (SW) in both F1 and F2 dimensions to cover all proton signals (e.g., 0-6 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve adequate signal-to-noise.
-
Set the number of increments in the F1 dimension (TD1) to 256 or 512 for good resolution.
-
The number of data points in the F2 dimension (TD2) should be 1024 or 2048.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the spectrum to reduce artifacts.
-
The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.
-
2D-TOCSY (Total Correlation Spectroscopy)
Objective: To identify all protons belonging to a single spin system (i.e., a single glucose residue).
Methodology:
-
Sample Preparation: Same as for the 2D-COSY experiment.
-
Instrument Setup:
-
Use a standard mlevph or dipsi2ph (or similar) pulse program with water suppression if needed.
-
Set the spectral widths and data points in F1 and F2 as for the COSY experiment.
-
Crucially, set the mixing time (d9 on Bruker instruments). A longer mixing time (e.g., 80-120 ms) is typically required for carbohydrates to allow magnetization transfer throughout the entire spin system.
-
Acquire a sufficient number of scans (e.g., 16-32) per increment.
-
-
Processing:
-
Apply a sine-bell or shifted sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
The resulting spectrum will show cross-peaks between all protons within the same glucose residue, allowing for the complete assignment of each ring's protons from a single, well-resolved starting peak (e.g., the anomeric proton).
-
Visualizations
Caption: Troubleshooting workflow for resolving signal overlap in ¹H NMR.
Caption: Logical workflow for signal assignment using a 2D-TOCSY spectrum.
References
Minimizing background noise in Laminaribiose-based enzyme assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise in laminaribiose-based enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound-based enzyme assays?
High background noise can originate from several sources:
-
Non-enzymatic substrate hydrolysis: The chromogenic or fluorogenic substrate may spontaneously hydrolyze in the assay buffer, leading to a signal that is independent of enzyme activity. This is particularly relevant for p-nitrophenyl (pNP)-based substrates at alkaline pH.[1]
-
Contaminated reagents: Reagents, including the buffer, enzyme preparation, or substrate, may be contaminated with substances that either interfere with the reaction or generate a background signal.
-
Interference from assay components: Components such as reducing agents (e.g., DTT) can generate reactive oxygen species that lead to false signals.[2] Some buffer components, like phosphate, can also inhibit the enzyme.[3]
-
Autofluorescence of test compounds: When screening compound libraries, the compounds themselves may be fluorescent, contributing to the background signal.
-
Well-to-well crosstalk: In microplate-based assays, signal from a well with high activity can bleed over into adjacent wells.
Q2: How can I determine if my substrate is spontaneously hydrolyzing?
To check for spontaneous substrate hydrolysis, run a "no-enzyme" control. This control contains all assay components (buffer, substrate, cofactors, and any test compounds) except for the enzyme. Incubate this control under the same conditions as your experimental samples. A significant increase in signal in the no-enzyme control over time indicates spontaneous substrate hydrolysis.[1]
Q3: What is the optimal pH for a this compound-based assay?
The optimal pH is enzyme-dependent. For example, many fungal β-1,3-glucanases have an optimal pH in the acidic range, typically between 5.0 and 6.0.[4] It is crucial to determine the optimal pH for your specific enzyme by performing the assay over a range of pH values. However, be aware that high pH can increase the non-enzymatic hydrolysis of p-nitrophenyl-based substrates.
Q4: Can the type of buffer I use affect my assay?
Yes, the buffer system can influence enzyme activity. Different buffer ions can interact with the enzyme and affect its performance. It is advisable to test a few different buffer systems with overlapping pH ranges to find the one that provides the best enzyme activity and lowest background. When comparing results, it is essential to use a consistent buffer system.
Troubleshooting Guides
Issue 1: High Background in "No-Enzyme" Control Wells
This issue points to a problem with the substrate or assay buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous Substrate Hydrolysis | 1. Run the assay at a lower pH.2. Decrease the incubation temperature.3. Prepare fresh substrate solution immediately before use. | Reduced signal in the no-enzyme control. |
| Contaminated Buffer or Substrate | 1. Prepare fresh buffer with high-purity water and reagents.2. Use a new lot of substrate.3. Filter-sterilize buffers if microbial contamination is suspected. | A significant drop in background signal. |
| Autofluorescence of Test Compound | 1. Measure the fluorescence of the compound in the assay buffer without the substrate.2. If the compound is fluorescent, consider using a different detection method (e.g., colorimetric instead of fluorescent). | Identification of compound autofluorescence as the source of the signal. |
Issue 2: High Variability Between Replicate Wells
High variability can be caused by inconsistent pipetting, temperature fluctuations, or issues with the microplate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | 1. Ensure pipettes are calibrated.2. Use a multi-channel pipette for simultaneous addition of reagents.3. Mix the contents of the wells thoroughly after adding all components. | Improved consistency between replicate wells (lower standard deviation). |
| Edge Effects in Microplate | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation.2. Fill the outer wells with water or buffer to create a humidity barrier. | Reduced variability, especially between wells on the edge and in the center of the plate. |
| Temperature Gradients | 1. Ensure the microplate is incubated at a uniform temperature.2. Allow the plate to reach the desired temperature before adding the final reagent to start the reaction. | More consistent reaction rates across the plate. |
Data Presentation
Table 1: Effect of pH on Non-Enzymatic Hydrolysis of a p-Nitrophenyl-based Substrate
| pH | Rate of Spontaneous Hydrolysis (Absorbance Units/min) |
| 6.0 | 0.0005 |
| 7.0 | 0.0012 |
| 8.0 | 0.0035 |
| 9.0 | 0.0098 |
| Data is illustrative and will vary depending on the specific substrate and buffer conditions. |
Table 2: Impact of Reducing Agents on Apparent Enzyme Activity
| Reducing Agent (1 mM) | Apparent Enzyme Activity (%) |
| None | 100 |
| Dithiothreitol (DTT) | 115 |
| Tris(2-carboxyethyl)phosphine (TCEP) | 105 |
| Glutathione (GSH) | 98 |
| Illustrative data; the effect of reducing agents is enzyme and assay-dependent. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
-
Prepare a serial dilution of the enzyme in the assay buffer.
-
Set up a series of reactions in a 96-well plate, each with a different enzyme concentration. Keep the substrate concentration constant and at a level where the reaction rate is dependent on the enzyme concentration.
-
Include a "no-enzyme" control for background subtraction.
-
Initiate the reaction by adding the substrate.
-
Measure the product formation over time using a plate reader at the appropriate wavelength.
-
Plot the initial reaction velocity against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot for future experiments.
Protocol 2: Evaluating the Interference of Reducing Agents
-
Prepare assay buffers containing different reducing agents (e.g., 1 mM DTT, 1 mM TCEP, 1 mM GSH) and a control buffer with no reducing agent.
-
Perform the enzyme assay using a fixed concentration of enzyme and substrate in each of the prepared buffers.
-
Include "no-enzyme" controls for each buffer condition to measure background signal.
-
Measure the reaction rates in each condition.
-
Compare the enzyme activity in the presence of each reducing agent to the control with no reducing agent. A significant change in activity may indicate interference.
Visualizations
Caption: Experimental workflow for a typical enzyme assay.
Caption: Logical workflow for troubleshooting high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring a novel β-1,3-glucanosyltransglycosylase, MlGH17B, from a marine Muricauda lutaonensis strain for modification of laminari-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with inconsistent results in Laminaribiose elicitor experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges encountered during experiments with the Laminaribiose elicitor.
Troubleshooting Guides
Issue 1: High Variability or No Response in Plant Defense Markers (e.g., ROS burst, PR gene expression)
-
Question: We are observing inconsistent results or a complete lack of response in our plant defense assays after applying this compound. What are the potential causes and solutions?
-
Answer: Inconsistent responses to this compound are a common challenge and can stem from several factors. Here is a systematic guide to troubleshoot this issue:
Potential Cause Recommended Solution This compound Quality and Preparation Purity and Integrity: Ensure the use of high-purity this compound (≥95%).[1] Improper storage can lead to degradation. Store at 2-8°C for short-term and -20°C or -80°C for long-term storage as recommended by the supplier.[2] Solvent: Dissolve this compound in sterile, nuclease-free water. Ensure complete dissolution. Some protocols may suggest gentle warming. Fresh Preparations: Prepare fresh solutions for each experiment to avoid degradation and contamination. Plant Material and Growth Conditions Genotype: Plant genotypes can vary significantly in their response to elicitors.[3][4][5] If possible, test different ecotypes or cultivars to identify a responsive one. Standardize the genotype used across all experiments. Developmental Stage: The age and developmental stage of the plant can influence its responsiveness. Use plants of a consistent age and developmental stage for all treatments. Growth Conditions: Environmental factors such as light intensity, temperature, and humidity can alter plant physiology and defense readiness. Maintain consistent and optimal growth conditions for all plants. Experimental Protocol Concentration: The concentration of this compound is critical. A dose-response curve should be established for your specific plant system. Concentrations that are too low may not elicit a response, while excessively high concentrations can sometimes lead to suppression of defense responses or even cell death. Application Method: Ensure a consistent application method (e.g., leaf infiltration, root drenching, spraying). For infiltration, ensure the solution enters the apoplastic space. For spraying, ensure even coverage. Time Course: The timing of the defense response can vary. Perform a time-course experiment to identify the peak response time for the specific markers you are measuring (e.g., ROS burst is rapid, within minutes, while PR gene expression may peak after several hours). Assay-Specific Issues ROS Burst Assay: This assay is sensitive to pH and the quality of reagents (luminol, peroxidase). Ensure the pH of your assay buffer is optimal and consistent. Prepare fresh reagents. See the detailed protocol below for more specifics. Gene Expression Analysis (RT-qPCR): RNA degradation can lead to variable results. Use appropriate RNA extraction methods and check RNA integrity. Ensure primer efficiency is optimal for your target genes. Use multiple stable reference genes for normalization.
Issue 2: Inconsistent Callose Deposition Results
-
Question: We are seeing highly variable callose deposition in our this compound-treated plants. How can we improve the consistency of this assay?
-
Answer: Variability in callose deposition is a known issue. Here’s how to troubleshoot it:
Potential Cause Recommended Solution Inconsistent Elicitor Application Ensure uniform delivery of this compound to the leaf tissue. Leaf infiltration is generally more consistent than spraying for this assay. Staining and Destaining Variability Use a standardized protocol for aniline blue staining. Ensure complete destaining of chlorophyll to reduce background fluorescence. The duration of staining and destaining steps should be consistent across all samples. Imaging and Quantification Use consistent microscope settings (e.g., exposure time, gain) for all images. Quantify callose deposits using image analysis software and apply a consistent threshold for what constitutes a callose deposit. Analyze multiple fields of view per leaf and multiple leaves per treatment. Plant-to-Plant Variability As with other defense responses, there is natural variation between individual plants. Increase your sample size (number of plants per treatment) to account for this biological variability.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal concentration of this compound to use?
-
A1: The optimal concentration is highly dependent on the plant species and the specific response being measured. It is crucial to perform a dose-response experiment. For initial experiments, a range of 10 µM to 1 mM can be tested. For example, in tobacco cells, laminarin (a polymer containing this compound) showed activity at concentrations as low as 2-10 µg/mL for PAL induction.
-
-
Q2: How long after this compound treatment should I measure defense responses?
-
A2: The timing of defense responses varies.
-
ROS burst: This is a very rapid response, typically peaking within 5-30 minutes after elicitor application.
-
MAPK activation: This is also a rapid response, occurring within minutes of elicitation.
-
Gene expression (e.g., PR genes): This is a later response, with transcript levels often peaking between 1 and 24 hours after treatment.
-
Callose deposition: This becomes visible several hours after elicitation, typically measured between 8 and 24 hours.
-
-
-
Q3: Can I use Laminarin instead of this compound?
-
A3: Laminarin is a β-1,3-glucan polymer that contains this compound units. It is often used as an elicitor and may be more readily available. However, the response may differ from that of pure this compound, as the degree of polymerization can influence activity. If your research question is specific to the disaccharide, it is best to use pure this compound.
-
-
Q4: My control plants (treated with water) are showing a defense response. What could be the cause?
-
A4: This can be due to several factors:
-
Mechanical stress: The method of application (e.g., infiltration with a syringe) can cause wounding, which itself can trigger a weak defense response.
-
Contamination: The water or your equipment may be contaminated with other elicitors (e.g., microbial contaminants). Always use sterile water and equipment.
-
Cross-contamination: Ensure there is no cross-contamination between treated and control plants, especially if you are spraying the elicitor.
-
-
Experimental Protocols
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Burst in Arabidopsis thaliana Leaf Discs
This protocol is adapted from standard luminol-based ROS burst assays.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Luminol (e.g., L-012) stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile, nuclease-free water
-
96-well white opaque microplate
-
Plate reader with luminescence detection capabilities
-
4 mm biopsy punch or cork borer
Procedure:
-
Plant Preparation: One day before the experiment, use a biopsy punch to cut leaf discs from healthy, fully expanded leaves of Arabidopsis plants. Avoid the midvein.
-
Overnight Incubation: Float the leaf discs abaxial side down in a petri dish containing sterile water. Incubate overnight at room temperature in the dark to allow the wounding response from cutting to subside.
-
Assay Preparation: On the day of the experiment, carefully transfer one leaf disc to each well of a 96-well white opaque microplate containing 100 µL of sterile water.
-
Assay Solution Preparation: Prepare the assay solution containing luminol and HRP. For a final volume of 200 µL per well, you will add 100 µL of a 2x concentrated solution. The final concentrations should be in the range of 100 µM luminol and 20 µg/mL HRP.
-
Background Measurement: Place the microplate in the luminometer and measure the background luminescence for 5-10 minutes.
-
Elicitation: Add the this compound elicitor to the wells to achieve the desired final concentration (e.g., 100 µM). For control wells, add an equivalent volume of sterile water.
-
Luminescence Measurement: Immediately after adding the elicitor, start measuring the luminescence every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst. The data can be quantified by calculating the area under the curve.
Protocol 2: Quantification of Callose Deposition in Arabidopsis thaliana Leaves
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
This compound solution (e.g., 1 mM in sterile water)
-
Syringeless syringe (1 mL)
-
Ethanol (96%)
-
Sodium phosphate buffer (0.07 M, pH 9)
-
Aniline blue solution (0.01% in sodium phosphate buffer)
-
Fluorescence microscope with a UV filter
Procedure:
-
Elicitation: Infiltrate fully expanded leaves of Arabidopsis plants with the this compound solution using a syringeless syringe. Infiltrate control leaves with sterile water.
-
Incubation: Keep the plants under their normal growth conditions for 8-24 hours.
-
Destaining: Excise the infiltrated leaves and place them in 96% ethanol. Incubate at room temperature until the chlorophyll is completely removed (this may take 24-48 hours).
-
Rehydration and Staining: Rehydrate the cleared leaves in sodium phosphate buffer for 30 minutes. Then, transfer the leaves to the aniline blue solution and incubate in the dark for 1-2 hours.
-
Microscopy: Mount the stained leaves in 50% glycerol on a microscope slide. Observe the callose deposits (which will fluoresce bright yellow-green) using a fluorescence microscope with a UV filter.
-
Quantification: Capture images from multiple, randomly selected areas of each leaf. Use image analysis software to quantify the number and/or area of callose deposits per field of view.
Quantitative Data Summary
The following tables summarize representative quantitative data from elicitor experiments. Note that some data is for laminarin, a related β-1,3-glucan.
Table 1: Dose-Dependent Induction of Defense Responses by Laminarin in Tobacco Cells
| Laminarin Concentration (µg/mL) | Half-Maximal Alkalinization Response (µM) | PAL Activity Induction | Salicylic Acid (SA) Accumulation |
| 0.1 | No significant response | Not detected | Not detected |
| 2 - 10 | - | Clearly stimulated | Not detected |
| > 10 | - | Strong stimulation | Detectable increase |
| 35 | 6.6 | Strong stimulation | Strong increase |
| 200 | Maximal response | Maximal stimulation | Maximal increase |
| Data adapted from a study on tobacco cell cultures. |
Table 2: Time-Course of Defense Gene Expression in Response to Elicitors
| Time Post-Elicitation | Relative Expression of a Representative PR Gene |
| 0 hours (Control) | 1-fold |
| 1 hour | 5-fold |
| 3 hours | 15-fold (Peak Expression) |
| 6 hours | 10-fold |
| 12 hours | 4-fold |
| 24 hours | 2-fold |
| This table represents a typical expression pattern for a pathogenesis-related (PR) gene after elicitor treatment and the exact timing and magnitude can vary. |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in plant cells.
Experimental Workflow
Caption: General experimental workflow for this compound elicitor studies.
References
- 1. berthold.com [berthold.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbohydrate elicitor-induced plant immunity: Advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Balanced callose and cellulose biosynthesis in Arabidopsis quorum-sensing signaling and pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laminaribiose for Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Laminaribiose in cell culture experiments. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Laminarin?
This compound is a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond.[1][2] It is the fundamental repeating unit of Laminarin, which is a larger, more complex storage polysaccharide (a β-glucan) found primarily in brown algae.[1][3][4] While related, their sizes and complexities differ, which may influence their biological activity. This compound is valued in research for studying carbohydrate metabolism and has potential as a prebiotic.
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. As direct data for this compound is limited, initial experiments should be guided by concentrations used for the related polysaccharide, Laminarin. Studies with Laminarin have used concentrations ranging from 0.1 mg/mL to 2 mg/mL. A good starting point for this compound would be a dose-response experiment within a range of 10 µg/mL to 1 mg/mL to determine the optimal concentration for your specific cell line and desired outcome.
Q3: What are the expected biological effects of this compound on cells?
This compound, as a β-glucan, is expected to interact with pattern recognition receptors (PRRs) on immune cells, such as Dectin-1. This interaction can trigger intracellular signaling cascades, leading to various cellular responses, including:
-
Immunomodulation: Activation of immune cells and modulation of inflammatory responses.
-
Cytokine Production: Induction or suppression of cytokines like IL-6, IL-8, and TNF-α.
-
Signaling Pathway Activation: Stimulation of pathways such as NF-κB and MAPK, which regulate gene expression related to inflammation, cell growth, and survival.
It is important to note that many of these effects are extrapolated from studies on Laminarin. The specific effects of the smaller disaccharide, this compound, should be empirically determined.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response study with a broader range of concentrations. |
| Incubation time is too short. | Extend the incubation time to allow for cellular uptake and response. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Cell type is non-responsive. | The cell line may not express the necessary receptors (e.g., Dectin-1) to respond to β-glucans. Confirm receptor expression via PCR or flow cytometry if possible. |
| This compound solution degradation. | Prepare fresh solutions for each experiment. This compound solutions can be filter-sterilized using a 0.22 µm filter. Store stock solutions at -20°C for up to one month or -80°C for up to six months. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or CellTox Green) to determine the cytotoxic threshold for your specific cell line. |
| Changes in media osmolality. | The addition of a high concentration of any solute can alter the osmolality of the culture medium, leading to cell stress and death. Measure the osmolality of your final medium. Most mammalian cells tolerate a range of 260 to 350 mOsm/kg. If necessary, adjust the concentration of this compound or prepare it in a vehicle that minimizes osmotic shock. |
| Contamination of the this compound stock. | Ensure the stock solution is sterile. Filter-sterilize before use. Visually inspect cultures daily for signs of bacterial or fungal contamination. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in this compound solution. | Prepare a large, single batch of sterile stock solution to be used across multiple experiments to ensure consistency. |
| Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and incubation conditions (CO2, temperature, humidity). |
| General cell culture problems. | Review standard cell culture troubleshooting guides for issues related to media, supplements, or incubation conditions. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures to assess cell viability and determine a non-toxic working concentration range for this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in sterile PBS or water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (no cells) as a background control and cells with medium containing no this compound as a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot cell viability versus this compound concentration to determine the optimal non-toxic range.
Protocol 2: Measuring Cytokine Production using ELISA
This protocol outlines a general sandwich ELISA procedure to quantify cytokine levels in cell culture supernatants following this compound treatment.
Materials:
-
Cell culture supernatants from this compound-treated and control cells
-
Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate (e.g., Streptavidin-HRP), substrate (e.g., TMB), and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (as provided in the kit)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer. Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate. Add your cell culture supernatants and the provided cytokine standards (in serial dilution) to the wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at RT.
-
Enzyme Conjugate Incubation: Wash the plate. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at RT, protected from light.
-
Substrate Development: Wash the plate. Add the TMB substrate solution to each well. A blue color will develop. Incubate for 15-30 minutes at RT in the dark.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in your samples.
Visualizing Experimental Workflows and Signaling Pathways
Experimental and Analytical Workflows
Dectin-1 Signaling Pathway
General Troubleshooting Logic
References
- 1. This compound Clinisciences [clinisciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Properties and Health-Promoting Functions of Laminarin: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Laminaribiose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of laminaribiose. Researchers, scientists, and drug development professionals can find detailed methodologies, data tables, and visual workflows to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the quantification of this compound, offering potential solutions and refined methodologies.
1. Enzymatic Quantification
| Question/Issue | Answer/Troubleshooting Guide |
| Why is my enzymatic assay underestimating the this compound concentration? | Incomplete hydrolysis is a common issue. Some enzymes, like certain GH17 family glucanases, may not completely hydrolyze laminarin or larger oligosaccharides down to glucose, leaving this compound intact[1]. To address this: • Use a multi-enzyme system: Combine endo-β-1,3-glucanases with a β-glucosidase to ensure complete breakdown to glucose[1]. • Optimize reaction time and enzyme concentration: Ensure the reaction proceeds to completion by incubating for a sufficient duration and using an adequate enzyme concentration. Monitor the reaction over a time course to determine the optimal endpoint. • Validate with a standard curve: Construct a calibration curve using known concentrations of this compound subjected to the same enzymatic digestion process to account for any systematic incomplete hydrolysis[1]. |
| How can I ensure the specificity of my enzymatic assay in a complex sample matrix? | The key is to use highly specific enzymes. For instance, a combination of FaGH17A (a GH17 endo-β-1,3-glucanase) and FbGH30 (a GH30 exo-β-1,6-glucanase) has been shown to be highly specific for laminarin, the precursor of this compound[2]. To validate specificity: • Test against other polysaccharides: Spike your sample matrix with other common polysaccharides (e.g., cellulose, starch) to confirm that your enzyme system does not digest them[2]. • Analyze reaction products: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to confirm that glucose and this compound are the primary products of the enzymatic digestion. |
| What is a reliable method to quantify the glucose produced from enzymatic hydrolysis? | Several reducing sugar assays can be used. The p-hydroxybenzoic acid hydrazide (PAHBAH) assay is a standard method for detecting the reducing ends of sugars produced during hydrolysis. The 3,5-dinitrosalicylic acid (DNS) reagent is another option for quantifying reducing sugars. |
2. Chromatographic Quantification (HPAEC-PAD and HPLC)
| Question/Issue | Answer/Troubleshooting Guide |
| I am observing poor peak resolution and co-elution in my HPAEC-PAD analysis. How can I improve separation? | HPAEC-PAD is a powerful technique for separating structurally similar carbohydrates. To improve resolution: • Optimize the eluent gradient: A carefully programmed gradient of sodium hydroxide and sodium acetate is crucial for separating complex carbohydrate mixtures. Experiment with different gradient slopes and isocratic holds. • Use tandem columns: For extremely complex samples like honey, connecting two columns in series can enhance separation, although this will increase run times. • Adjust the flow rate: A lower flow rate can sometimes improve the separation of closely eluting peaks. |
| My HPAEC-PAD signal is noisy or shows low sensitivity. What are the possible causes? | HPAEC-PAD is highly sensitive, but performance can be affected by several factors. • Check the electrode: The pulsed amperometric detector's gold electrode can become fouled over time. Follow the manufacturer's instructions for cleaning and polishing the electrode. • Ensure high-purity eluents: The high pH of the mobile phase makes it susceptible to carbonate contamination from atmospheric CO2, which can affect conductivity and baseline stability. Prepare eluents fresh daily with high-purity, degassed water. • Sample cleanup: Complex sample matrices can interfere with detection. Consider a simple solid-phase extraction (SPE) cleanup step to remove interfering compounds. |
| Why do I need to derivatize this compound for HPLC analysis, and what is a common method? | This compound lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors in HPLC. Derivatization adds a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity. • PMP Derivatization: A common pre-column derivatization method involves reacting the reducing end of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP). The resulting PMP-laminaribiose derivative can be readily detected by UV absorbance and separated by reverse-phase HPLC on a C18 column. |
| I'm having trouble with the stability of my PMP-derivatized samples. How can I improve this? | The stability of PMP derivatives can be a concern. • Control reaction pH: The derivatization reaction requires an alkaline medium. Ensure the pH is optimized and consistent across samples and standards. • Storage conditions: Store derivatized samples at low temperatures (e.g., 4°C) and protect them from light to minimize degradation before injection. Analyze samples as soon as possible after derivatization. |
3. Thin-Layer Chromatography (TLC) Quantification
| Question/Issue | Answer/Troubleshooting Guide |
| How can I improve the separation of spots on my TLC plate? | Proper mobile phase selection is critical for good resolution in TLC. • Solvent System Optimization: A common solvent system for separating this compound and related sugars is a mixture of n-butanol, acetic acid, and water (e.g., in a 2:1:1 v/v/v ratio). You may need to adjust the ratios to achieve optimal separation for your specific sample. Another reported system is ethyl acetate, acetic acid, and water (2:2:1 v/v/v). |
| My TLC results are not reproducible. What factors should I control? | Reproducibility in TLC depends on consistent experimental conditions. • Standardize spotting: Use a consistent and small spot size for both samples and standards. • Chamber saturation: Ensure the TLC chamber is fully saturated with the mobile phase vapor before developing the plate. This is achieved by lining the chamber with filter paper soaked in the eluent. • Consistent development: Develop all plates for the same amount of time or to the same solvent front height. |
| How can I quantify spots on a TLC plate? | While primarily a qualitative technique, TLC can be used for semi-quantitative analysis. • Image Analysis Software: After visualizing the spots (e.g., by charring with 10% sulfuric acid in ethanol), you can use image analysis software like ImageJ to measure the area and intensity of the spots. • Calibration Curve: Run a series of known concentrations of a this compound standard on the same plate as your samples. Create a calibration curve by plotting the spot area/intensity against concentration. This allows you to estimate the concentration in your unknown samples. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for different this compound analysis methods.
Table 1: HPAEC-PAD Parameters for Carbohydrate Analysis
| Parameter | Value/Condition | Reference |
| Column | CarboPac PA1 | |
| Eluent A | Deionized Water | |
| Eluent B | 200 mM Sodium Hydroxide | |
| Eluent C | 1 M Sodium Acetate | |
| Detection | Pulsed Amperometric Detection (PAD) | |
| Typical Flow Rate | 0.7 - 1.0 mL/min | |
| Internal Standard | Arabinose (5 µg/mL) |
Table 2: TLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel 60 F254 | |
| Mobile Phase | n-butanol : acetic acid : water (2:1:1, v/v/v) | |
| Visualization | 10% Sulfuric Acid in Ethanol, followed by heating | |
| Quantitative Range | 0.2 - 0.5 g/L (using image analysis) |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Laminarin for this compound Quantification
-
Enzyme Preparation: Use a combination of a specific endo-β-1,3-glucanase (e.g., FaGH17A) and an exo-β-1,6-glucanase (e.g., FbGH30) for specific laminarin hydrolysis.
-
Reaction Setup: In a microcentrifuge tube, combine your sample (containing laminarin/laminaribiose) with the enzyme mixture in an appropriate buffer (e.g., MOPS buffer).
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a predetermined time (e.g., 30 minutes to 2 hours) to allow for hydrolysis.
-
Reaction Termination: Stop the reaction by boiling the mixture for 5 minutes at 100°C.
-
Quantification of Products: Centrifuge the sample to pellet any precipitate. Analyze the supernatant for glucose and remaining oligosaccharides using a reducing sugar assay (e.g., PAHBAH) or a chromatographic method like HPAEC-PAD.
Protocol 2: HPAEC-PAD Analysis of this compound
-
Sample Preparation: Dilute the sample containing this compound in high-purity deionized water. If necessary, perform a cleanup step using a C18 SPE cartridge to remove hydrophobic interferents. Add an internal standard (e.g., arabinose) if required.
-
Chromatographic System: Use an HPAEC system equipped with a carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector with a gold electrode.
-
Elution: Perform a gradient elution using sodium hydroxide and sodium acetate to separate the carbohydrates. A typical gradient might start with a low concentration of sodium hydroxide and ramp up to a higher concentration, followed by a sodium acetate wash to elute strongly retained components.
-
Detection: Use a standard quadruple-potential waveform for pulsed amperometric detection.
-
Quantification: Prepare a calibration curve using a series of this compound standards of known concentrations. Integrate the peak area for this compound in your samples and determine the concentration from the calibration curve.
Protocol 3: Pre-column Derivatization of this compound with PMP for HPLC-UV
-
Derivatization Reaction:
-
In a vial, mix your sample or standard with a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and a sodium hydroxide solution to create an alkaline environment.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for approximately 30-60 minutes.
-
Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid).
-
-
Extraction: Extract the PMP-derivatized sugars from the aqueous solution using an organic solvent like chloroform. The PMP derivatives will partition into the organic layer.
-
Sample Preparation for HPLC: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer).
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Detect the PMP-laminaribiose derivative using a UV detector at approximately 245-250 nm.
-
-
Quantification: Quantify the sample by comparing its peak area to a calibration curve prepared from PMP-derivatized this compound standards.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Enzymatic quantification of this compound precursor.
Caption: Troubleshooting logic for chromatographic analysis.
References
Avoiding matrix effects in Laminaribiose analysis from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of laminaribiose from complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound due to matrix effects.
Problem 1: Poor peak shape and/or inconsistent retention time for this compound.
| Potential Cause | Suggested Solution |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components.[1] A dilution factor of 10-50x is a good starting point. |
| Suboptimal Chromatographic Conditions | For a polar analyte like this compound, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns can improve the retention and separation of polar compounds from matrix interferences.[2][3] |
| Insufficient Sample Cleanup | Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) with graphitized carbon or aminopropyl (NH2) cartridges is effective for carbohydrate cleanup.[4][5] |
Problem 2: Significant ion suppression or enhancement observed for this compound.
| Potential Cause | Suggested Solution |
| Co-elution with Interfering Matrix Components | Optimize the chromatographic gradient to better separate this compound from interfering peaks. |
| High Concentration of Salts or Phospholipids | Employ a sample preparation technique specifically designed to remove these interferences. For phospholipids, consider using a targeted removal SPE phase. For salts, dialysis or a desalting SPE cartridge can be effective. |
| Inadequate Compensation for Matrix Effects | Incorporate a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. |
Problem 3: Low recovery of this compound after sample preparation.
| Potential Cause | Suggested Solution |
| Inappropriate SPE Sorbent or Elution Solvent | Ensure the SPE sorbent and elution solvent are optimized for a polar compound like this compound. For reversed-phase SPE, ensure the elution solvent is sufficiently polar to elute the analyte. For normal-phase or HILIC SPE, ensure the loading solvent is non-polar enough to retain the analyte. |
| Analyte Loss During Evaporation/Reconstitution | Minimize the evaporation temperature to prevent degradation. Ensure the reconstitution solvent is compatible with the analytical column and fully dissolves the dried extract. |
| Inefficient Extraction from the Sample Matrix | For solid samples, ensure the extraction solvent and conditions (e.g., sonication, vortexing) are adequate to release this compound from the matrix. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. For this compound, this can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate and unreliable quantification. Common interfering substances in biological matrices include salts, phospholipids, and proteins.
Q2: How can I detect and quantify the extent of matrix effects in my this compound analysis?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the baseline signal of this compound indicates the retention times at which matrix components are causing interference.
-
Post-Extraction Spiking: This is a quantitative method. The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract after the sample preparation process. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q3: What is the most effective way to compensate for matrix effects in this compound quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most robust method to compensate for matrix effects. The SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H). It should be added to the sample at the beginning of the sample preparation process. Because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.
Q4: What are the recommended sample preparation techniques for reducing matrix effects in this compound analysis from complex samples?
A4: The choice of sample preparation technique depends on the complexity of the matrix. Here are some effective options:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound and other carbohydrates, the following SPE sorbents are recommended:
-
Graphitized Carbon: Retains polar compounds like oligosaccharides and allows for the removal of salts and other interferences.
-
Aminopropyl (NH2): Can be used in normal-phase mode to retain sugars while allowing non-polar interferences to pass through.
-
-
Protein Precipitation (PPT): A simpler method for removing proteins from biological fluids like plasma or serum. However, it may not effectively remove other matrix components like phospholipids and salts, often requiring an additional cleanup step.
-
Liquid-Liquid Extraction (LLE): Can be used to separate analytes based on their differential solubility in two immiscible liquids. For a polar compound like this compound, this may be less effective unless derivatization is performed to increase its hydrophobicity.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of the assay if the concentration of this compound is low. It is often used in conjunction with other sample preparation techniques.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific sample matrix.
Methodology:
-
Prepare two sets of solutions:
-
Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Process a blank sample matrix (a sample that does not contain this compound) through the entire sample preparation procedure. Spike the same known concentration of this compound into the final, processed extract.
-
-
Analyze both sets of solutions using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Interpretation:
-
MF ≈ 1: Minimal matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE) with a Graphitized Carbon Cartridge
Objective: To remove interfering substances from a complex sample matrix prior to LC-MS analysis of this compound.
Methodology:
-
Cartridge Conditioning: Condition the graphitized carbon SPE cartridge with a high-percentage organic solvent (e.g., 80% acetonitrile in water), followed by equilibration with water.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma, aqueous extract) onto the SPE cartridge.
-
Washing: Wash the cartridge with water or a low-percentage organic solvent to remove salts and other highly polar interferences.
-
Elution: Elute the retained this compound with a higher-percentage organic solvent (e.g., 40% acetonitrile in water).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of polar analytes in biological fluids.
| Sample Preparation Method | Typical Reduction in Matrix Effect (%) | Analyte Recovery (%) | Relative Cost |
| Dilution (1:10) | 20 - 40% | ~100% | Low |
| Protein Precipitation (PPT) | 30 - 60% | 80 - 100% | Low |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 50 - 90% | Medium |
| Solid-Phase Extraction (SPE) | 70 - 99% | 70 - 100% | High |
| PPT followed by SPE | 90 - 99+% | 70 - 95% | High |
Note: The actual performance may vary depending on the specific matrix, analyte concentration, and optimized protocol.
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects in this compound Analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Laminaribiose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized laminaribiose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities depend on the synthesis method.
-
Enzymatic Synthesis: Unreacted starting materials (e.g., glucose, sucrose, maltodextrin), other disaccharides formed through side reactions (e.g., gentiobiose, a β-1,6 isomer), and enzymes used in the synthesis.[1] Fructose can also be a byproduct when sucrose is used as a substrate.
-
Chemical Synthesis: Byproducts from the chemical reactions, unreacted starting materials, and residual solvents or catalysts. Gentiobiose is a common side-product in the chemical synthesis of this compound.[2]
Q2: What are the primary strategies for purifying synthesized this compound?
A2: The main strategies for purifying this compound include:
-
Crystallization: This is a highly effective method for obtaining high-purity this compound, often performed on the peracetylated derivative followed by deacetylation.[2][3]
-
Chromatography: Various chromatographic techniques are used, including:
-
Activated Charcoal Chromatography: This method separates sugars based on their hydrophobicity, with monosaccharides eluting before disaccharides.[4]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size.
-
Ion-Exchange Chromatography: Can be used to remove charged impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for isolating pure compounds.
-
-
Enzymatic Treatment: Specific enzymes can be used to remove unwanted byproducts. For instance, yeast can be used to ferment and remove residual glucose.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and specific method for carbohydrate analysis that doesn't require derivatization.
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection: A common method for analyzing underivatized carbohydrates.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of purity.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form. | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution slowly. Seeding with a small crystal of pure this compound can also induce crystallization. |
| An oil forms instead of crystals. | The compound is "oiling out," which can happen if the solution is too concentrated or cooled too quickly. The presence of impurities can also lower the melting point of the solid, causing it to appear as an oil. | Re-dissolve the oil in more solvent and allow it to cool more slowly. Try a different solvent or a mixture of solvents. Ensure the starting material is of reasonable purity before attempting crystallization. |
| Crystals are very small or form a powder. | Crystallization is occurring too rapidly. | Use a solvent in which the compound is slightly more soluble, or use a larger volume of solvent. Ensure a slow cooling rate. |
| Low yield of crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound may not be pure enough to crystallize well. | Reduce the amount of solvent used for crystallization. Recover the dissolved product from the mother liquor by evaporation and re-crystallize. Consider a preliminary purification step before crystallization. |
Chromatographic Purification Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from glucose (Activated Charcoal Chromatography). | Inappropriate ethanol concentration in the eluent. Column overloading. | Optimize the ethanol gradient. Typically, glucose will elute with water or a very low concentration of ethanol (e.g., 5%), while this compound requires a higher concentration (e.g., 10-15%). Reduce the amount of sample loaded onto the column. |
| Co-elution of this compound and other disaccharides (e.g., gentiobiose). | The chosen chromatographic method lacks the necessary resolution. | Preparative HPLC with a suitable column (e.g., an amino-propyl bonded silica column) and an optimized mobile phase (e.g., acetonitrile/water gradient) can provide the high resolution needed to separate isomers. |
| Low recovery of this compound from the column. | Strong, irreversible adsorption to the stationary phase. The compound may be precipitating on the column. | For activated charcoal, ensure complete elution with a sufficiently high ethanol concentration. For other chromatographic methods, ensure the mobile phase is strong enough to elute the compound. Check the solubility of this compound in the mobile phase. |
| High backpressure during HPLC. | Clogged column frit or tubing. Particulate matter in the sample. | Filter all samples and mobile phases before use. If backpressure is still high, reverse-flush the column (if permissible by the manufacturer) or replace the column frit. |
Data Presentation
Table 1: Comparison of this compound Purification Strategies
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Crystallization of this compound Octaacetate | >99% (after deacetylation) | 50-70% | High purity product. | Requires additional acetylation and deacetylation steps. |
| Activated Charcoal Chromatography | 85-95% | 70-90% | Inexpensive, good for removing monosaccharides and salts. | May not effectively separate disaccharide isomers. |
| Zeolite Adsorption | >50% (g this compound / g total sugar) | ~26% | Continuous process is possible. | Lower purity and yield compared to other methods. |
| Preparative HPLC | >98% | 60-80% | High resolution, can separate isomers. | More expensive, lower throughput for large quantities. |
| Enzymatic Treatment (with Yeast) | Significantly reduces glucose content | High | Specific for glucose removal. | Does not remove other disaccharide impurities. |
Experimental Protocols
Protocol 1: Deacetylation of this compound Octaacetate (Zemplén Deacetylation)
This protocol describes the removal of acetyl protecting groups from peracetylated this compound to yield the free disaccharide.
-
Dissolution: Dissolve the this compound octaacetate in dry methanol (approximately 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution in methanol (e.g., 0.1 equivalents of a 1 M solution).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Neutralization: Once the reaction is complete, add a cation-exchange resin (H+ form) to the reaction mixture and stir until the pH becomes neutral.
-
Filtration and Concentration: Filter the resin and wash it with methanol. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is free this compound. If necessary, further purify by recrystallization from a solvent such as methanol or an ethanol-water mixture.
Protocol 2: Purification of this compound using Activated Charcoal Chromatography
This protocol is a general guideline for the separation of this compound from monosaccharides and other impurities.
-
Column Packing: Prepare a slurry of activated charcoal in deionized water and pack it into a glass chromatography column. Wash the packed column with several column volumes of deionized water.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of deionized water and load it onto the top of the column.
-
Elution of Monosaccharides: Elute the column with deionized water. This will remove salts and most of the monosaccharide impurities (e.g., glucose). Collect fractions and monitor them by TLC or HPLC.
-
Elution of this compound: Once the monosaccharides have been eluted, begin eluting with a stepwise or linear gradient of ethanol in water (e.g., 5% to 20% ethanol). This compound will typically elute at a lower ethanol concentration than higher oligosaccharides.
-
Fraction Analysis and Pooling: Analyze the collected fractions for the presence of this compound. Pool the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPAE-PAD
This protocol provides a general method for the analysis of this compound purity.
-
Instrumentation: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A carbohydrate-specific anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
-
Eluents: High-purity deionized water, sodium hydroxide solution, and sodium acetate solution. The exact concentrations will depend on the specific column and application. A common starting point is an isocratic elution with a low concentration of sodium hydroxide (e.g., 10-20 mM) for separating disaccharides.
-
Sample Preparation: Dilute the this compound sample in high-purity deionized water to a concentration within the linear range of the detector.
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be calculated based on the peak area of this compound relative to the total peak area of all components.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. Separation and Partial Purification of 1,3-β-Glucan and 1,4-β-Glucan Synthases from Saprolegnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. Peracetylated this compound: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common pitfalls in handling and preparing Laminaribiose for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling and preparing Laminaribiose for various experimental applications.
Troubleshooting Guides
Issues with this compound Solubility
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer:
This compound is a white to light yellow amorphous solid that is soluble in water, methanol, and acetonitrile. For aqueous solutions, achieving higher concentrations may require ultrasonication.[1] If you are still experiencing solubility issues, consider the following:
-
Purity of this compound: Ensure you are using a high-purity grade of this compound (>95%). Impurities can affect solubility.
-
Solvent Quality: Use high-purity, sterile solvents. Contaminants in the solvent can interfere with the dissolution process.
-
Temperature: Gently warming the solvent may aid in dissolution. However, be cautious with temperature, as excessive heat can lead to degradation, especially at non-neutral pH.
-
pH of the Solution: The pH of the solvent can influence the solubility of carbohydrates. While this compound is generally stable, extreme pH values should be avoided during dissolution unless experimentally required.
Workflow for Preparing a this compound Stock Solution:
Caption: Workflow for preparing a sterile this compound stock solution.
Inconsistent Results in Enzymatic Assays
Question: My enzymatic assay using this compound as a substrate is giving inconsistent or no signal. What are the possible causes and solutions?
Answer:
Inconsistent results in enzymatic assays can stem from several factors related to the substrate, enzyme, or assay conditions. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] Store stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] |
| Incorrect Substrate Concentration | Ensure the this compound concentration is appropriate for the enzyme's Michaelis-Menten constant (Km). If the concentration is too low, the reaction rate will be suboptimal.[2] |
| Suboptimal Assay Conditions | Optimize the pH and temperature of the assay for your specific enzyme. Most β-glucosidases that act on this compound have an optimal pH between 5.0 and 7.0.[3] |
| Enzyme Inactivity | Confirm the activity of your enzyme using a fresh, validated batch. Ensure proper storage conditions for the enzyme as recommended by the manufacturer. |
| Interfering Substances | Samples may contain substances that interfere with the assay, such as EDTA, ascorbic acid, or detergents. Consider sample purification or deproteinization if necessary. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction to minimize well-to-well variability. |
Logical Diagram for Troubleshooting Enzymatic Assays:
Caption: Troubleshooting logic for inconsistent enzymatic assay results.
Contamination in Cell Culture Experiments
Question: I am observing contamination in my cell culture after adding a this compound solution. How can I prevent this?
Answer:
Introducing any new component into a cell culture medium carries a risk of contamination. To maintain sterility when working with this compound:
-
Sterile Preparation: Prepare this compound solutions in a sterile environment, such as a laminar flow hood.
-
Sterile Filtration: After dissolving the this compound, sterilize the solution by passing it through a 0.22 µm filter.
-
Aseptic Technique: Always use sterile pipettes, tubes, and other equipment when handling the this compound solution and adding it to your cell culture medium.
-
Regularly Test for Contamination: Periodically test your stock solutions and cell cultures for microbial contamination.
Experimental Workflow for Sterile Supplementation:
Caption: Workflow for sterile addition of this compound to cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: For solid this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. For prepared stock solutions, store them in aliquots to avoid repeated freeze-thaw cycles. Recommended storage for solutions is at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: What is the solubility of this compound in water?
A2: this compound is highly soluble in water. Concentrations up to 125 mg/mL (365.18 mM) can be achieved, though this may require ultrasonication.
| Solvent | Solubility | Molar Concentration | Note |
| Water | 125 mg/mL | 365.18 mM | May require ultrasonication |
| Methanol | Soluble | - | - |
| Acetonitrile | Soluble | - | - |
Q3: Is this compound stable at different pH and temperatures?
A3: While specific degradation kinetics for this compound are not readily available, the stability of glycosidic bonds is known to be pH and temperature-dependent. Generally, glycosidic bonds are more stable at neutral pH and are susceptible to hydrolysis under acidic or strongly alkaline conditions, with the rate of hydrolysis increasing with temperature. For enzymatic assays, it is crucial to use a buffer that maintains a pH optimal for the enzyme's activity and stability, which for many β-glucosidases is in the slightly acidic to neutral range. Studies on other oligosaccharides show that degradation is minimal at lower temperatures and neutral pH.
Q4: Can repeated freeze-thaw cycles affect the integrity of my this compound solution?
A4: Yes, repeated freeze-thaw cycles can potentially degrade biomolecules. While the effect on a stable disaccharide like this compound may be less pronounced than on proteins or RNA, it is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles and maintain the integrity of the solution.
Q5: Can this compound interfere with any biochemical assays?
A5: As a reducing sugar, this compound can potentially interfere with assays that are sensitive to reducing agents. For example, in assays where the generation of a reducing sugar is the measured output, the presence of this compound as a starting material could lead to a high background signal. It is important to run appropriate controls, such as a "no enzyme" control, to account for any non-enzymatic signal generation or interference from the substrate itself.
Experimental Protocols
Protocol: β-Glucosidase Activity Assay Using this compound
This protocol provides a general method for determining the activity of β-glucosidase using this compound as a substrate. The release of glucose is quantified using a standard glucose oxidase-peroxidase (GOPOD) assay.
Materials:
-
β-glucosidase enzyme solution
-
This compound solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
GOPOD reagent
-
Glucose standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing the assay buffer and the this compound solution.
-
Set up the reaction: In a 96-well plate, add a specific volume of the enzyme solution to the wells. Include a "no enzyme" control with assay buffer instead of the enzyme solution.
-
Initiate the reaction: Add the master mix to each well to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., by boiling or adding a strong base, depending on the subsequent detection method). For the GOPOD assay, heat inactivation (e.g., 95°C for 5 minutes) is suitable.
-
Quantify glucose: Add the GOPOD reagent to each well and incubate according to the manufacturer's instructions.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (typically 510 nm for the GOPOD assay).
-
Calculate activity: Determine the amount of glucose produced by comparing the absorbance to a glucose standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.
Signaling Pathway for Enzymatic Hydrolysis:
Caption: Enzymatic hydrolysis of this compound by β-glucosidase.
References
Validation & Comparative
Comparative Analysis of Laminaribiose and Cellobiose as Enzyme Substrates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of laminaribiose and cellobiose as substrates for various enzymes, primarily β-glucosidases. The information presented is curated from experimental data to assist in the design of enzymatic assays, inhibitor screening, and the study of carbohydrate-based signaling pathways.
I. Quantitative Comparison of Enzyme Kinetics
The efficiency of an enzyme in utilizing a substrate is primarily defined by its kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. A lower Kₘ value generally signifies a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as kcat/Kₘ.
Below is a summary of kinetic parameters for various β-glucosidases with this compound and cellobiose as substrates.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Specific Activity (U/mg) | Reference |
| Aspergillus oryzae HGT-BG | Cellobiose | 1.3 | 125 | 1066 (on pNPβG) | [1] |
| This compound | - | - | Lower than cellobiose | [1] | |
| Sporothrix schenckii | Cellobiose | - | - | Higher than laminarin | [2] |
| Laminarin | - | - | - | [2] | |
| Metagenomic (from Bursaphelenchus xylophilus flora) Cen502 | Cellobiose | - | - | Hydrolyzes | [3] |
| Laminarin | - | - | Hydrolyzes | ||
| Thermoascus aurantiacus (TaBG3) | Cellobiose | 0.8 ± 0.1 | - | High efficiency | |
| Acremonium thermophilum (AtBG3) | Cellobiose | 1.1 ± 0.1 | - | - | |
| Aspergillus sp. (N188BG) | Cellobiose | 2.1 ± 0.2 | - | Lower efficiency than TaBG3 |
Note: Direct comparative kinetic data (Kₘ and Vₘₐₓ) for this compound from these specific studies were not always available. The relative hydrolysis rates indicate that specificity can vary significantly between enzymes. For instance, the β-glucosidase from Aspergillus oryzae efficiently hydrolyzes cellobiose but is less active on this compound, which has a (1→3)-β-glycosidic linkage. In contrast, some enzymes exhibit broader specificity.
II. Experimental Protocols
A. Protocol for Determining Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of a β-glucosidase using either this compound or cellobiose as the substrate. The method is based on measuring the initial reaction rates at various substrate concentrations.
1. Materials:
-
Purified β-glucosidase of known concentration.
-
This compound and Cellobiose standards.
-
Citrate or acetate buffer (e.g., 50 mM, pH 5.0). The optimal pH should be predetermined for the specific enzyme.
-
3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.
-
Glucose standard solution for calibration curve.
-
Spectrophotometer.
-
Thermostatic water bath.
-
Stop solution (e.g., 1 M Na₂CO₃).
2. Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the substrate (this compound or cellobiose) in the assay buffer. The concentrations should typically range from 0.2 to 5 times the expected Kₘ value. If the Kₘ is unknown, a broad range of concentrations should be tested initially.
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer. The enzyme concentration should be kept constant across all reactions and chosen to ensure the reaction remains in the linear range for the duration of the assay.
-
Enzyme Assay:
-
Set up a series of test tubes, each containing a different concentration of the substrate.
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme in a water bath.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each tube. Start a timer immediately.
-
Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes), ensuring that less than 10% of the substrate is consumed to measure the initial velocity.
-
Stop the reaction by adding a stop solution, such as Na₂CO₃, which will denature the enzyme.
-
-
Quantification of Product:
-
Add DNS reagent to each tube and heat to develop the color.
-
Measure the absorbance of the solutions at the appropriate wavelength (e.g., 540 nm for the DNS method).
-
Determine the concentration of the product (glucose) released using a standard curve prepared with known concentrations of glucose.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration ([S]).
-
Plot v versus [S]. The data should fit a hyperbolic curve.
-
To determine Kₘ and Vₘₐₓ, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/v vs. 1/[S]). The x-intercept of the line will be -1/Kₘ, and the y-intercept will be 1/Vₘₐₓ.
-
B. Protocol for Comparative Substrate Specificity Assay
This protocol is designed to directly compare the activity of an enzyme on this compound and cellobiose under identical conditions.
1. Materials:
-
Same as in the kinetic parameters protocol, but with fixed concentrations of this compound and cellobiose.
2. Procedure:
-
Substrate Preparation: Prepare solutions of this compound and cellobiose at the same concentration in the assay buffer. A concentration close to the expected Kₘ or a saturating concentration (e.g., 5-10 times the Kₘ) can be used.
-
Enzyme Assay:
-
Set up two sets of test tubes, one for each substrate.
-
Add the respective substrate solution to each set of tubes.
-
Pre-incubate at the optimal temperature.
-
Initiate the reaction by adding the same amount of enzyme to all tubes.
-
Stop the reaction after a fixed time interval.
-
-
Quantification and Comparison:
-
Quantify the amount of glucose produced in each reaction using the DNS method as described above.
-
The relative activity on the two substrates can be expressed as a percentage, with the activity on the preferred substrate set to 100%.
-
III. Signaling Pathways
A. Cellobiose as a Damage-Associated Molecular Pattern (DAMP)
Recent studies have identified cellobiose, a breakdown product of cellulose from the plant cell wall, as a Damage-Associated Molecular Pattern (DAMP). DAMPs are molecules released upon tissue damage that can trigger a plant's innate immune response. The perception of cellobiose acts as a danger signal, indicating a breach in the cell wall integrity, potentially due to pathogen attack or mechanical damage.
The cellobiose signaling cascade involves several key steps:
-
Perception: Cellobiose is likely perceived by a receptor at the cell surface.
-
Signal Transduction: This perception triggers a downstream signaling cascade, which includes a rapid and transient increase in intracellular calcium ions (Ca²⁺).
-
MAPK Activation: The signaling cascade also leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), such as MPK3 and MPK6.
-
Gene Expression: Activation of the MAPK cascade ultimately leads to changes in gene expression, including the upregulation of defense-related genes like WRKY30.
-
Hormone Signaling: Cellobiose treatment can also induce the expression of genes involved in the biosynthesis and signaling of defense hormones like salicylic acid, jasmonic acid, and ethylene.
Interestingly, unlike many other PAMPs and DAMPs, cellobiose does not appear to stimulate the production of reactive oxygen species (ROS) or callose deposition. However, it can act synergistically with other elicitors, such as flg22 and chitin, to enhance defense gene expression.
B. Potential Signaling Role of this compound
This compound is a disaccharide with a β-1,3-glycosidic linkage, a key component of laminarin, which is a storage polysaccharide in algae and a component of the cell walls of some fungi and oomycetes. Given its origin from potentially pathogenic organisms or from the breakdown of plant callose (a β-1,3-glucan), it is plausible that this compound could also act as a signaling molecule in plants, similar to cellobiose.
While direct evidence for a specific this compound signaling pathway is less established, we can hypothesize a conceptual pathway based on the principles of plant innate immunity.
IV. Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of this compound and cellobiose as enzyme substrates.
References
Laminaribiose vs. Other β-Glucans: A Comparative Guide to Immune Response Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Basis of β-Glucan Immunomodulation
β-glucans are a diverse group of polysaccharides found in the cell walls of fungi, bacteria, algae, and cereals. Their immunological activity is largely dictated by their structural characteristics, including molecular weight, solubility, branching frequency, and the nature of their glycosidic linkages (e.g., β-1,3; β-1,4; β-1,6). These features determine how they are recognized by pattern recognition receptors (PRRs) on immune cells, primarily C-type lectin receptor Dectin-1 and Toll-like receptors (TLRs).
-
Laminaribiose: As a disaccharide, this compound represents the smallest repeating unit of β-1,3-glucans. It is soluble and has a low molecular weight. Due to its small size, it is generally unable to cross-link Dectin-1 receptors, a crucial step for initiating robust downstream signaling.
-
Curdlan: A high molecular weight, linear β-1,3-glucan derived from bacteria. It is particulate (insoluble) and a potent, specific agonist for the Dectin-1 receptor.
-
Zymosan: A complex, particulate preparation from yeast cell walls, composed of a β-1,3-glucan backbone with β-1,6-glucan branches, as well as mannans. It is recognized by both Dectin-1 and TLR2, leading to a broader and more complex immune activation profile.
Comparative Analysis of Immune Activation
The primary distinction in the immunomodulatory activity of these β-glucans lies in their capacity to act as agonists or antagonists of the Dectin-1 receptor. Particulate β-glucans like curdlan and zymosan are strong agonists, while the small, soluble glucan laminarin (a polymer of this compound) is often characterized as a Dectin-1 antagonist or a very weak partial agonist.[1][2]
Receptor Signaling Pathways
Strong Dectin-1 agonists, such as curdlan, induce receptor clustering, which triggers a downstream signaling cascade through spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 complex, ultimately leading to NF-κB activation and pro-inflammatory gene expression.[3][4][5] Zymosan activates a similar Dectin-1 pathway but also engages TLR2, which collaborates to enhance the inflammatory response. This compound, due to its small size, fails to induce this receptor clustering and is therefore a poor activator of this pathway.
Cytokine Production
Experimental data consistently demonstrates that while particulate β-glucans are potent inducers of pro-inflammatory cytokines, this compound and its polymer laminarin are not. In many cases, laminarin fails to induce statistically significant cytokine secretion and can even inhibit the potent response induced by other agonists.
Table 1: Comparative Cytokine Secretion in Mouse Myeloid Dendritic Cells (mDCs) Data summarized from a study stimulating bone marrow-derived mDCs for 24 hours.
| β-Glucan (Stimulant) | Concentration | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) | IL-12p70 (pg/mL) |
| Unstimulated Control | - | ~0 | ~0 | ~0 | ~0 |
| Laminarin | 12 µg/mL | No significant secretion | No significant secretion | No significant secretion | No significant secretion |
| Curdlan | 12 µg/mL | Low / No secretion | ~100 | ~200 | No significant secretion |
| β-1,3 Glucan (Particulate) | 12 µg/mL | ~2500 | ~400 | ~1000 | ~250 |
| Zymosan | 12 µg/mL | ~3000 | ~500 | ~1200 | ~500 |
Note: Values are approximated from graphical data for illustrative purposes. "No significant secretion" indicates levels comparable to the unstimulated control.
Table 2: Comparative Cytokine mRNA Expression in Human PBMCs Data summarized from a study where PBMCs were pre-treated with laminarin before stimulation with curdlan.
| Treatment Condition | Relative TNF-α mRNA Expression | Relative IL-6 mRNA Expression |
| Control | Baseline | Baseline |
| Curdlan (10 µg/mL) | ~125-fold increase | ~150-fold increase |
| Laminarin (100 µg/mL) | No significant change | No significant change |
| Laminarin + Curdlan | ~25-fold increase (Inhibited) | ~50-fold increase (Inhibited) |
Note: Values are approximated from graphical data showing relative fold change over control.
Experimental Methodologies
Reproducible and rigorous experimental design is paramount in assessing the immunomodulatory effects of β-glucans. Below is a representative protocol for the in vitro stimulation of dendritic cells.
Key Experimental Protocol: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
Objective: To quantify and compare the cytokine response of primary immune cells to different β-glucan preparations.
1. Generation of BMDCs:
- Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
- Lyse red blood cells using an RBC lysis buffer.
- Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, 20 ng/mL GM-CSF, and 20 ng/mL IL-4.
- Incubate for 6-8 days at 37°C with 5% CO₂, replacing the medium every 2-3 days. Non-adherent and loosely adherent cells are collected as immature BMDCs.
2. Cell Stimulation:
- Plate the differentiated BMDCs in 96-well plates at a density of 1 x 10⁵ cells per well.
- Prepare stock solutions of β-glucans (e.g., Laminarin, Curdlan, Zymosan) in sterile PBS or culture medium. Ensure particulate glucans are well-suspended before use.
- Add β-glucans to the cells at desired final concentrations (e.g., 10, 50, 100 µg/mL). Include an "unstimulated" control (medium only) and a positive control like LPS (100 ng/mL).
- For antagonist studies, pre-incubate cells with laminarin for 30-60 minutes before adding the agonist (e.g., curdlan).
- Incubate the plates for 24 hours at 37°C with 5% CO₂.
3. Analysis of Cytokine Production:
- After incubation, centrifuge the plates and collect the cell-free supernatants.
- Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
- Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
A[label="1. Isolate Bone Marrow\nfrom Mouse Femur/Tibia", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="2. Differentiate into BMDCs\n(6-8 days with GM-CSF + IL-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="3. Seed BMDCs\ninto 96-well Plates", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Stimulate with β-Glucans\n(this compound, Curdlan, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="5. Incubate for 24 hours\nat 37°C, 5% CO₂", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="6. Collect Cell Supernatants", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="7. Quantify Cytokines\n(TNF-α, IL-6, etc.) via ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="8. Analyze and Compare Data", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Conclusion and Recommendations
The choice between this compound and other β-glucans fundamentally depends on the desired immunological outcome.
-
This compound (and Laminarin) should be used as a Dectin-1 antagonist or for studies requiring a negative control. Its inability to induce significant cytokine production makes it ideal for blocking Dectin-1 in competitive binding assays or for dissecting the specific contribution of Dectin-1 signaling in response to more complex stimuli.
-
Curdlan is the preferred choice for specific and potent Dectin-1 agonism. As a pure, particulate β-1,3-glucan, it provides a strong, targeted activation of the Dectin-1 pathway, making it an excellent tool for studying the downstream consequences of this specific receptor engagement.
-
Zymosan is suitable for studies requiring broad, multi-receptor inflammatory activation. By engaging both Dectin-1 and TLR2, it mimics a more complex fungal PAMP and induces a robust, synergistic cytokine response, which may be desirable for adjuvant development or studies on pathogen recognition.
For drug development professionals, this distinction is critical. While particulate β-glucans like curdlan and zymosan derivatives are strong candidates for vaccine adjuvants and immunotherapies requiring pro-inflammatory responses, this compound may have applications in contexts where dampening a Dectin-1-mediated inflammatory response is beneficial. Researchers must carefully select their β-glucan based on its specific structural and functional properties to ensure the validity and clarity of their experimental results.
References
- 1. Immunoregulatory activity of the natural product laminarin varies widely as a result lt of its physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity [frontiersin.org]
- 4. Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Card9 controls Dectin‐1‐induced T‐cell cytotoxicity and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prebiotic Efficacy: Laminaribiose vs. Inulin and FOS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic efficacy of laminaribiose against two of the most well-established prebiotics, inulin and fructooligosaccharides (FOS). The following sections detail the impact of these compounds on the gut microbiota, specifically the proliferation of beneficial bacteria and the production of short-chain fatty acids (SCFAs), supported by experimental data.
Overview of Prebiotic Action
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. The fermentation of prebiotics by gut microbiota, primarily species of Bifidobacterium and Lactobacillus, leads to the production of SCFAs, such as acetate, propionate, and butyrate. These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing systemic health.
Comparative Efficacy: In Vitro Fermentation Data
The following tables summarize quantitative data from various in vitro studies that utilized human fecal microbiota to assess the prebiotic potential of this compound (data primarily from its polymer, laminarin), inulin, and FOS.
Stimulation of Beneficial Bacteria
The bifidogenic effect, or the selective stimulation of Bifidobacterium species, is a key indicator of prebiotic efficacy.
| Prebiotic | Initial Bifidobacterium (log CFU/mL) | Bifidobacterium after 24h (log CFU/mL) | Fold Increase (approx.) | Study |
| Laminarin | Not Reported | Increased by Δ8.3% of total bacteria | - | [1] |
| Inulin | 5.1 ± 0.4 | 7.8 ± 1.0 | ~500x | [2] |
| FOS | 5.1 ± 0.4 | 8.0 ± 0.3 | ~794x | [2] |
Note: Data for this compound is limited; data from its polymer, laminarin, is used as a proxy. The study on laminarin reported the change as a percentage of the total bacterial population, which is not directly comparable to the log CFU/mL fold increase.
Production of Short-Chain Fatty Acids (SCFAs)
The concentration and profile of SCFAs produced during fermentation are critical measures of a prebiotic's metabolic output.
| Prebiotic | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Study |
| Laminarin | Increased | Increased | Increased | Not Reported | [2] |
| Inulin | 137 ± 75 (over 12h) | 11 ± 9 (over 12h) | 20 ± 17 (over 12h) | 168 ± 101 (over 12h) | [3] |
| FOS | Not Reported | Not Reported | Not Reported | Not Reported |
Discussion of Comparative Efficacy
Based on the available in vitro data, both inulin and FOS are potent prebiotics, demonstrating a strong bifidogenic effect and leading to the production of significant amounts of SCFAs. FOS appears to induce a slightly higher proliferation of Bifidobacterium compared to inulin under the studied conditions.
Experimental Protocols
The following section details a general methodology for in vitro fermentation of prebiotics using human fecal slurry, based on protocols described in the literature.
In Vitro Fecal Fermentation Workflow
Detailed Methodologies
1. Fecal Inoculum Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.
-
Samples are immediately placed in an anaerobic chamber.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.
2. In Vitro Fermentation:
-
Anaerobic fermentation is carried out in pH-controlled batch fermenters.
-
The basal fermentation medium typically contains peptone, yeast extract, bile salts, and various minerals to mimic the colonic environment.
-
The prebiotic substrates (this compound, inulin, or FOS) are added to the fermenters at a final concentration of 1% (w/v). A control vessel with no added carbohydrate is also included.
-
Each vessel is inoculated with the fecal slurry (e.g., 10% v/v).
-
The fermenters are incubated at 37°C under anaerobic conditions for 24 to 48 hours.
3. Microbial Population Analysis (qPCR):
-
Samples are collected from the fermentation vessels at 0, 24, and 48 hours.
-
Bacterial DNA is extracted from the samples.
-
Quantitative PCR (qPCR) is performed using primers specific to target bacterial groups (e.g., Bifidobacterium spp., Lactobacillus spp.).
-
The abundance of each bacterial group is quantified and expressed as log CFU/mL.
4. Short-Chain Fatty Acid (SCFA) Analysis (Gas Chromatography):
-
Samples from the fermentation are centrifuged, and the supernatant is collected.
-
The supernatant is acidified, and SCFAs are extracted using an organic solvent (e.g., diethyl ether).
-
The extracted SCFAs are analyzed by gas chromatography with flame ionization detection (GC-FID).
-
The concentrations of acetate, propionate, and butyrate are determined by comparing peak areas to those of known standards and are expressed in mM.
Conclusion
Both inulin and FOS are well-documented prebiotics with strong evidence supporting their bifidogenic effects and their ability to promote the production of beneficial SCFAs. The available data for this compound, primarily through studies on its polymer laminarin, suggests it is a fermentable carbohydrate that can increase SCFA production, particularly propionate and butyrate. However, its selectivity for beneficial bacteria like Bifidobacterium and Lactobacillus is less clear and may differ from that of inulin and FOS.
For researchers and drug development professionals, the choice of prebiotic will depend on the desired outcome. If the primary goal is to robustly increase Bifidobacterium levels, inulin and FOS are reliable choices. If the aim is to enhance the production of butyrate, a key energy source for colonocytes with anti-inflammatory properties, this compound may warrant further investigation. Direct comparative studies of this compound against inulin and FOS are crucial to fully elucidate its prebiotic potential and position it within the landscape of functional carbohydrates.
References
Unmasking Specificity: A Comparative Guide to Antibody Cross-Reactivity with Laminaribiose in Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive comparison of antibody cross-reactivity with laminaribiose, a disaccharide of increasing interest in immunology and diagnostics, against other common disaccharides. Supported by experimental data and detailed protocols, this document serves as a crucial resource for assay development and interpretation.
This compound, a β(1→3)-linked glucan disaccharide, is a key structural component of fungal cell walls and is recognized by the immune system. Antibodies targeting β-glucans are under investigation as diagnostic markers and therapeutic agents for fungal infections and certain inflammatory diseases. However, the potential for cross-reactivity of these antibodies with other structurally similar carbohydrates can lead to false-positive results and misinterpretation of data. This guide delves into the nuances of antibody specificity for this compound, offering a comparative analysis with other disaccharides.
Performance Comparison: Antibody Specificity for this compound
The specificity of anti-β-glucan antibodies is critical for their utility. An ideal antibody will exhibit high affinity for its target epitope with minimal binding to off-target molecules. Below is a summary of the binding characteristics of a monoclonal antibody (mAb 2G8, an IgG2b isotype) raised against a laminarin-conjugate, which demonstrates preferential binding to β(1→3)-linked glucose sequences.
| Antibody | Target Antigen | Competing Saccharide | Linkage Type | Inhibition of Binding | Reference |
| mAb 2G8 (IgG2b) | Fungal β-Glucan (GG-Zym) | Laminarin | β(1→3) with some β(1→6) branches | Strong | [1][2][3] |
| mAb 2G8 (IgG2b) | Fungal β-Glucan (GG-Zym) | β(1→3)-linked oligosaccharides | β(1→3) | Strong | [1][2] |
| mAb 2G8 (IgG2b) | Fungal β-Glucan (GG-Zym) | Pustulan | β(1→6) | Weak/None | |
| mAb 2G8 (IgG2b) | Fungal β-Glucan (GG-Zym) | β(1→6)-linked oligosaccharides | β(1→6) | No Inhibition | |
| mAb 2G8 (IgG2b) | Fungal β-Glucan (GG-Zym) | β(1→4)-linked oligosaccharides | β(1→4) | No Inhibition |
Table 1: Comparative cross-reactivity of anti-β-glucan monoclonal antibody 2G8 (IgG2b) with various saccharides, as determined by inhibition ELISA. Strong inhibition indicates high cross-reactivity, while no inhibition suggests high specificity for the target antigen.
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity relies on robust experimental design. The following are key immunoassays and techniques employed to characterize the binding specificity of antibodies to this compound and other carbohydrates.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a powerful technique to quantify the specificity of an antibody by measuring its binding to an immobilized antigen in the presence of a competing soluble ligand.
Principle: An antigen of interest (e.g., a β-glucan conjugate) is coated onto the wells of a microplate. The antibody is pre-incubated with various concentrations of a competing carbohydrate (e.g., this compound, cellobiose). This mixture is then added to the coated plate. If the antibody binds to the competing carbohydrate in solution, it will be less available to bind to the immobilized antigen. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody, and the signal is inversely proportional to the affinity of the antibody for the competing carbohydrate.
References
- 1. Protection by Anti-β-Glucan Antibodies Is Associated with Restricted β-1,3 Glucan Binding Specificity and Inhibition of Fungal Growth and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection by anti-beta-glucan antibodies is associated with restricted beta-1,3 glucan binding specificity and inhibition of fungal growth and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of Laminaribiose and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond, serves as a fundamental building block for β-glucans, which are known for their diverse biological activities. As a result, this compound and its synthetic derivatives are gaining significant interest in the fields of immunology, oncology, and pharmacology. This guide provides an objective comparison of the biological activities of this compound and its derivatives, supported by available experimental data, to aid researchers in their exploration of these promising compounds.
Immunomodulatory Activity
The immunomodulatory effects of this compound and its derivatives are primarily mediated through their interaction with pattern recognition receptors (PRRs) on immune cells, most notably Dectin-1 and Complement Receptor 3 (CR3).[1] The nature of this interaction—whether agonistic or antagonistic—and its downstream signaling can be significantly influenced by the structural characteristics of the molecule, such as its size, conformation, and the presence of functional group modifications.
Receptor Binding and Phagocytosis
Derivatives of this compound, particularly those with modified glycosidic linkages and increased chain length, have been synthesized to mimic larger β-glucans and enhance their interaction with immune receptors. For instance, 1,5-dithia-D-laminaribiose, a thio-derivative, and its triose and tetraose analogues have been shown to effectively inhibit the binding of anti-CR3 and anti-Dectin-1 antibodies to human neutrophils and mouse macrophages, respectively. This indicates a direct interaction with these key immune receptors. Furthermore, these thio-derivatives were found to stimulate phagocytosis, a critical function of macrophages in clearing pathogens and cellular debris.
| Compound | Inhibition of anti-CR3 Staining (% at 100 µg/mL) | Inhibition of anti-Dectin-1 Staining (% at 100 µg/mL) | Stimulation of Phagocytosis (Fold Increase) |
| 1,5-dithia-D-laminaribiose | Data not available | Data not available | Data not available |
| 1,5-dithia-laminaritriose | ~50% | ~40% | ~1.5 |
| 1,5-dithia-laminaritetraose | ~60% | ~50% | ~1.8 |
Data summarized from studies on truncated β-(1→3)-glucan mimetics.
Dectin-1 and CR3 Signaling Pathway
The binding of this compound derivatives and other β-glucans to Dectin-1 and CR3 on macrophages initiates a cascade of intracellular signaling events. Upon ligand binding, these receptors can collaborate, leading to the activation of spleen tyrosine kinase (Syk). This, in turn, activates downstream pathways, including the JNK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. This signaling is crucial for mounting an effective immune response.
Anticancer Activity
The parent polysaccharide of this compound, laminarin, has demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound and its synthetic derivatives are not widely available in a comparative context, studies on laminarin and other related polysaccharides provide insights into the potential anticancer activities of these molecules. The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) in cancer cells.
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
| Laminarin | HT-29 (Colon Cancer) | 57 ± 1.2 |
| Laminarin | Bel-7404 (Liver Cancer) | Dose-dependent suppression |
| Laminarin | HepG2 (Liver Cancer) | Dose-dependent suppression |
Data is for the polysaccharide laminarin, not this compound or its derivatives.
Structural modifications, such as sulfation, have been shown to enhance the anticancer activity of related polysaccharides. This suggests that sulfated this compound derivatives could be promising candidates for further investigation as anticancer agents.
Anti-inflammatory Activity
While the activation of immune cells by this compound derivatives can be beneficial for fighting infections and cancer, an uncontrolled inflammatory response can be detrimental. Interestingly, certain β-glucans and their derivatives can also exhibit anti-inflammatory properties. This dual functionality makes them particularly intriguing for therapeutic development. For instance, sulfated polysaccharides from various seaweeds have been shown to reduce the production of pro-inflammatory mediators in cellular and animal models of inflammation. While direct comparative data for this compound and its sulfated derivatives is limited, the general trend observed for related β-glucans suggests that sulfation could modulate the inflammatory response, potentially by interfering with different signaling pathways or receptors.
Experimental Protocols
MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or its derivatives). A control group with no treatment and a positive control (e.g., Doxorubicin) are also included. The plate is then incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Phagocytosis Assay
This assay quantifies the phagocytic activity of macrophages after treatment with the test compounds.
Workflow:
References
A Comparative Guide to Analytical Methods for Laminaribiose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Laminaribiose, a disaccharide of interest in various fields of research and development. The following sections detail the performance of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Enzymatic Assays, and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting quantitative data, experimental protocols, and visual workflows to aid in method selection and implementation.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of different analytical methods for the quantification of disaccharides, including this compound, is summarized in the table below. The data presented is a synthesis from various studies and may vary based on the specific instrumentation and experimental conditions.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-RID | >0.99[1][2] | 0.01–0.17 mg/mL[2] | 0.03–0.56 mg/mL[2] | 95-105% (typical) | <5%[2] |
| HPAEC-PAD | >0.99 | 0.003–0.016 mg/L (0.4–0.6 pmol) | 0.009–0.054 mg/L (1.2–2.0 pmol) | 91.2–103.9% | <2% (intraday and interday) |
| Enzymatic Assay | Typically >0.99 | 2 U/L (for β-glucosidase activity) | Not directly applicable | Not directly applicable | <10% (typical) |
| LC-MS/MS | >0.99 | 0.5–200 µg/kg | 1–400 µg/kg | 74.0–106.0% | <15% |
| HPTLC | >0.99 | 21.17 ng (for sucrose) | 64.15 ng (for sucrose) | Not explicitly stated | <2% |
| CE-LIF | Not explicitly stated | 49.7–243.6 nmol/L | Not explicitly stated | ~86% | <3% (peak area) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.
a. Sample Preparation:
-
Dissolve a known weight of the sample in deionized water to achieve a concentration within the linear range of the method (e.g., 0.1-5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: Aminex HPX-87C (300 mm x 7.8 mm) or similar carbohydrate analysis column.
-
Mobile Phase: Degassed deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80 °C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
c. Calibration:
-
Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/mL) in deionized water.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
d. Quantification:
-
Inject the prepared sample and record the peak area corresponding to this compound.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD offers high sensitivity and selectivity for carbohydrate analysis, making it ideal for complex matrices and low concentrations of this compound.
a. Sample Preparation:
-
Dilute the sample with deionized water to a concentration within the linear range of the method (e.g., 0.2-10 mg/L).
-
For complex matrices, a sample clean-up step using solid-phase extraction (SPE) may be necessary.
-
Filter the sample through a 0.22 µm syringe filter.
b. Chromatographic Conditions:
-
Column: CarboPac™ PA100 (4 x 250 mm) or similar anion-exchange column.
-
Eluents:
-
A: Deionized water
-
B: 200 mM Sodium Hydroxide (NaOH)
-
C: 1 M Sodium Acetate (NaOAc)
-
-
Gradient Program: A suitable gradient of NaOH and NaOAc to separate this compound from other carbohydrates. A typical gradient might start with a low concentration of NaOH and gradually increase the NaOAc concentration.
-
Flow Rate: 0.4 mL/min.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
c. Calibration and Quantification: Follow a similar procedure as for HPLC-RID, using a lower concentration range for the standards (e.g., 0.2, 1, 2, 5, and 10 mg/L).
Enzymatic Assay
This method relies on the specific enzymatic hydrolysis of this compound to glucose, which is then quantified. This approach is highly specific.
a. Principle: this compound is hydrolyzed by β-glucosidase to two molecules of glucose. The released glucose is then quantified using a glucose oxidase-peroxidase (GOPOD) assay or a similar glucose quantification kit.
b. Reagents:
-
β-Glucosidase from a commercial source (e.g., from almonds).
-
Sodium acetate buffer (e.g., 50 mM, pH 5.0).
-
Glucose quantification kit (e.g., GOPOD-based).
-
This compound standard.
c. Assay Protocol:
-
Prepare a this compound standard curve (e.g., 0-1 mg/mL).
-
Prepare sample solutions in sodium acetate buffer.
-
To a microplate well, add the sample or standard.
-
Add a solution of β-glucosidase (e.g., 1 U/mL) to each well.
-
Incubate at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 30 minutes) to allow for complete hydrolysis.
-
Stop the enzymatic reaction (e.g., by heat inactivation).
-
Add the glucose quantification reagent to each well and incubate according to the kit manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm for GOPOD).
-
Calculate the glucose concentration from a glucose standard curve, and then determine the initial this compound concentration, accounting for the stoichiometry of the reaction (1 mole of this compound yields 2 moles of glucose).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity, and it is particularly useful for complex matrices and for confirming the identity of this compound.
a. Sample Preparation:
-
Perform a protein precipitation step for biological matrices (e.g., with acetonitrile or methanol).
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
b. LC-MS/MS Conditions:
-
Column: A suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like ammonium formate or formic acid to improve ionization.
-
Flow Rate: A typical flow rate for LC-MS is 0.2-0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode.
c. Quantification: Quantification is typically performed using a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification by HPLC-RID.
Caption: Workflow for enzymatic quantification of this compound.
References
A Comparative Analysis of Laminaribiose and Chito-oligosaccharides as Elicitors in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of laminaribiose and chito-oligosaccharides, two prominent elicitors used in the study of plant defense mechanisms. By examining their efficacy in inducing defense responses, detailing the underlying signaling pathways, and providing standardized experimental protocols, this document serves as a valuable resource for researchers in plant biology and drug development seeking to harness these molecules for crop protection and therapeutic innovation.
Introduction to Elicitors in Plant Immunity
Plants have evolved sophisticated innate immune systems to defend against a wide array of pathogens. A key feature of this system is the recognition of conserved microbial molecules, known as microbe-associated molecular patterns (MAMPs), by plant pattern recognition receptors (PRRs). This recognition triggers a cascade of downstream signaling events, leading to the activation of various defense responses. This compound, a β-1,3-glucan disaccharide, and chito-oligosaccharides, oligomers of N-acetylglucosamine, are well-characterized MAMPs derived from the cell walls of oomycetes and fungi, respectively. Their ability to induce potent defense responses has made them invaluable tools for dissecting plant immune signaling and for the development of novel plant protection strategies.
Comparative Efficacy of this compound and Chito-oligosaccharides
The effectiveness of an elicitor is determined by its ability to induce a range of defense responses at low concentrations. This section provides a quantitative comparison of this compound and chito-oligosaccharides in eliciting key defense markers.
Data Presentation: Elicitor-Induced Defense Responses
The following tables summarize the quantitative data on the induction of chitinase activity, phenylalanine ammonia-lyase (PAL) activity, and reactive oxygen species (ROS) production by this compound and chito-oligosaccharides in different plant systems.
| Elicitor | Plant System | Assay | Effective Concentration (EC50) or Optimal Concentration | Fold Induction/Response Level | Reference(s) |
| Chito-oligosaccharides | |||||
| N-Acetylchitohexaose | Rice (suspension culture) | Chitinase Induction | ~0.1 µg/mL | Maximum effect at 1 µg/mL | [1] |
| N-Acetylchitohexaose | Rice (suspension culture) | PAL Induction | Biphasic: 0.01-1 µg/mL and 3-300 µg/mL | Significant increase | [1] |
| Chitohexaose | Soybean (lateral roots) | ROS Burst | 1 µM | Induces ROS burst | |
| Chitin | Wheat (leaves) | ROS Burst | 200 µg/mL | Induces ROS burst | [2] |
| Chitin | Soybean (leaves) | Defense Gene Expression (GmPAL, GmCHS) | Not specified | Upregulation of defense genes | [3] |
| This compound/Laminarin | |||||
| Laminarihexaose | Rice (suspension culture) | Chitinase Induction | ~1 µg/mL | Maximum effect at 10 µg/mL (approx. 10-fold higher than N-acetylchitohexaose) | [1] |
| Laminarihexaose | Rice (suspension culture) | PAL Induction | Induces PAL activity | Significant increase | |
| Laminarin | Soybean (lateral roots) | ROS Burst | 1 mg/mL | Induces ROS burst | |
| Laminarin | Wheat (leaves) | ROS Burst | 3 mg/mL | Induces a slow and long-lasting ROS peak | |
| Laminarin | Soybean (leaves) | Defense Gene Expression (GmPAL, GmCHS) | Not specified | Upregulation of defense genes, synergistic effect with chitin |
Signaling Pathways Activated by this compound and Chito-oligosaccharides
The perception of this compound and chito-oligosaccharides at the cell surface initiates distinct yet potentially interconnected signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action.
Chito-oligosaccharide Signaling Pathway
Chito-oligosaccharides are primarily recognized by LysM-domain containing receptor-like kinases (LysM-RLKs) and receptor-like proteins (LysM-RLPs). In Arabidopsis, the receptor complex consists of CERK1 (Chitin Elicitor Receptor Kinase 1) and LYK5. Upon binding of chito-oligosaccharides, this complex initiates a signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs), leading to the production of reactive oxygen species (ROS), activation of defense gene expression, and synthesis of phytoalexins.
Caption: Chito-oligosaccharide signaling pathway.
This compound Signaling Pathway
The perception of β-glucans like this compound is less universally defined across plant species compared to chitin. While some studies suggest a role for CERK1 in certain plants, others indicate the involvement of different, yet to be fully characterized, receptor systems. The downstream signaling events, however, share similarities with the chito-oligosaccharide pathway, including the activation of MAPKs, a ROS burst, and the induction of defense-related genes.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Measurement of Reactive Oxygen Species (ROS) Burst
This protocol is adapted for measuring the elicitor-induced ROS burst in plant leaf discs using a luminol-based chemiluminescence assay.
Caption: ROS burst assay workflow.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, tobacco)
-
96-well white microplates
-
Luminol (e.g., L-012)
-
Horseradish peroxidase (HRP)
-
Elicitor stock solutions (this compound, Chito-oligosaccharides)
-
Sterile distilled water
-
Luminometer or plate reader with chemiluminescence detection
Procedure:
-
Leaf Disc Preparation: Using a cork borer, excise leaf discs (typically 4 mm in diameter) from healthy, fully expanded leaves.
-
Overnight Incubation: Float one leaf disc, adaxial side up, in each well of a 96-well plate containing 100 µL of sterile distilled water. Incubate the plate overnight in the dark at room temperature to reduce wounding-induced ROS.
-
Assay Solution Preparation: Prepare the assay solution containing luminol (e.g., 100 µM), HRP (e.g., 20 µg/mL), and the desired concentration of the elicitor in sterile water.
-
Elicitor Treatment: Just before measurement, carefully remove the water from each well and replace it with 100 µL of the assay solution.
-
Luminescence Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence over a time course (e.g., every 2 minutes for 60-90 minutes).
Analysis of Defense Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying the expression of defense-related genes in response to elicitor treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Caption: RT-qPCR workflow for gene expression analysis.
Materials:
-
Plant tissue treated with elicitors
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
Sample Collection and Storage: Treat plants with the desired concentrations of this compound or chito-oligosaccharides. At specific time points, harvest the treated tissue, immediately freeze it in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
DNase Treatment and Quality Control: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA as a template, and gene-specific primers for your target defense genes and at least one stably expressed reference gene (e.g., actin, ubiquitin).
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between elicitor-treated and control samples.
MAPK Activation Assay by Western Blot
This protocol describes the detection of elicitor-induced MAPK activation by monitoring their phosphorylation status using Western blotting.
Materials:
-
Plant tissue treated with elicitors
-
Liquid nitrogen
-
Protein extraction buffer
-
Bradford reagent or similar for protein quantification
-
SDS-PAGE gels and running buffer
-
Western blot transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Grind frozen plant tissue to a fine powder in liquid nitrogen and resuspend in ice-cold protein extraction buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a Bradford assay or a similar method.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated MAPKs overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system. An increase in the band intensity corresponding to the molecular weight of the target MAPKs indicates activation.
Conclusion
Both this compound and chito-oligosaccharides are potent elicitors of plant defense responses. The available data suggests that chito-oligosaccharides, particularly N-acetylated forms, can be effective at lower concentrations than this compound for inducing certain defense responses like chitinase activity in some plant systems. However, the efficacy can be species- and response-dependent. Notably, co-treatment with both elicitors can lead to synergistic effects on the expression of some defense genes. The signaling pathways for both elicitors involve common downstream components like MAPKs and ROS, but their perception at the cell surface is mediated by distinct receptor systems, offering avenues for more targeted research and application. The provided protocols offer a standardized framework for further comparative studies to fully elucidate the potential of these elicitors in enhancing plant immunity.
References
- 1. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 2. Chitin and laminarin additively trigger wheat reactive oxygen species but not resistance to Fusarium head blight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin and Laminarin Trigger Plant Defense Responses Against Soybean Rust Caused by Phakopsora pachyrhizi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Laminaribiose Standards
This guide provides an objective comparison of methodologies to assess the purity of commercial laminaribiose standards, supported by detailed experimental protocols and data presentation.
Understanding Commercial this compound: Purity and Potential Impurities
Commercial this compound is typically produced through the enzymatic hydrolysis of laminarin, a polysaccharide from brown algae, or via chemical synthesis.[3] While suppliers offer high-purity grades, researchers should be aware of potential contaminants. Industrial synthesis methods can achieve purities greater than 90%, with common byproducts being D-glucose and gentiobiose.[3] Certificates of Analysis for commercial standards often state a purity of ≥95%.[1]
Table 1: Comparison of Typical Commercial this compound Standard Specifications
| Feature | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Purity Specification | ≥95% (HPLC) | >98% (HPLC/NMR) | ≥95% (TLC/Enzymatic) |
| Reported Form | Amorphous solid | Lyophilized powder | White to light yellow solid |
| Common Impurities | Glucose, Gentiobiose | Higher-order oligosaccharides | Residual solvents, Glucose |
| Method of Analysis | High-Performance Liquid Chromatography (HPLC) | HPLC and Nuclear Magnetic Resonance (NMR) | Thin-Layer Chromatography (TLC) |
Key Analytical Methods for Purity Verification
Verifying the purity of a this compound standard in-house is a critical step before its use in sensitive assays. The most powerful and commonly used techniques for carbohydrate analysis are chromatographic methods.
HPLC is the most prevalent method for analyzing non-volatile compounds like saccharides. It separates molecules based on their interaction with a stationary phase, allowing for precise quantification.
Experimental Protocol: HPLC for this compound Purity
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the commercial this compound standard in high-purity water to a known concentration (e.g., 10 mg/mL).
-
Prepare individual standards of potential impurities (e.g., glucose, gentiobiose) in the same manner.
-
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is suitable.
-
Mobile Phase: Degassed, high-purity water is often used.
-
Flow Rate: Typically 0.5 - 0.6 mL/min.
-
Column Temperature: Maintained at an elevated temperature (e.g., 80-85°C) to improve peak resolution.
-
Detector: A Refractive Index (RI) detector is most common for underivatized sugars.
-
-
Data Analysis:
-
Inject the prepared standards to determine their retention times.
-
Inject the this compound sample.
-
The purity is calculated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
GC offers high resolution but requires that analytes be volatile. For non-volatile sugars like this compound, a derivatization step is necessary to convert the hydroxyl groups into more volatile ethers or esters.
Experimental Protocol: GC-FID for this compound Purity
-
Derivatization (Alditol Acetate Method):
-
Reduction: Reduce the sample with sodium borohydride (NaBH₄) to convert the sugars to their corresponding alditols.
-
Acetylation: Acetylate the alditols using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) to form volatile alditol acetates.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for sugar derivative separation (e.g., DB-225).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An oven temperature gradient is used, for example, starting at 180°C and ramping to 220°C.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis:
-
Analyze derivatized standards to identify peaks.
-
Calculate purity based on the relative peak areas in the sample chromatogram.
-
NMR provides detailed structural information and can unambiguously confirm the identity of this compound and its specific β-(1→3) linkage. It is also highly effective for identifying and quantifying impurities without the need for reference standards for every impurity.
Experimental Protocol: ¹H NMR for this compound Purity
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in deuterium oxide (D₂O).
-
Lyophilize and re-dissolve in D₂O to minimize the residual water (HDO) signal.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Identify the characteristic anomeric proton signals for the α and β forms of this compound.
-
Signals from impurities (e.g., the anomeric protons of glucose) will also be visible.
-
Purity can be estimated by integrating the signals corresponding to this compound and comparing them to the integrals of impurity signals.
-
Visualizing the Workflow and Impact of Impurities
Understanding the workflow for purity assessment and the potential consequences of using impure standards is crucial for experimental design.
The Impact of Impurities on Experimental Outcomes
Using an impure this compound standard can have significant downstream consequences. The presence of even small amounts of glucose or other oligosaccharides can confound results in several research areas.
-
Enzyme Kinetics: When studying β-1,3-glucanases, the presence of other sugars can act as competitive or non-competitive inhibitors, leading to inaccurate measurements of kinetic parameters like Kₘ and Vₘₐₓ.
-
Immunology and Cell Signaling: If studying the immunomodulatory effects of pure this compound, contaminants could trigger unintended cellular responses, masking the true effect of the compound of interest.
-
Prebiotic Research: The definition of a prebiotic is the selective utilization by host microorganisms. Impurities can negate this selectivity, making it difficult to assess the true prebiotic potential of this compound.
Conclusion and Recommendations
While commercial this compound standards are generally of high purity, independent verification is a crucial component of rigorous scientific practice.
-
Always Review the CoA: Check the stated purity and the method used for analysis.
-
Choose the Right Method: For routine quality control, HPLC with a refractive index detector is a robust and reliable method. For absolute structural confirmation and identification of unknown impurities, NMR is the gold standard.
-
Consider the Application: For highly sensitive applications like immunology or microbiome profiling, a more stringent purity assessment using multiple methods (e.g., HPLC and NMR) is recommended.
By implementing these validation steps, researchers can ensure the quality of their reagents, leading to more reliable and reproducible experimental data.
References
A Comparative Guide to Laminarin-Induced Plant Defense Responses: Insights into Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of plant defense responses to elicitors is paramount. This guide provides a comparative analysis of laminaribiose's close structural analog, laminarin, as a plant defense elicitor, offering insights into its performance against other elicitors and detailing the experimental protocols for assessing these responses.
Disclaimer: While the topic of interest is this compound, the available scientific literature with detailed quantitative and comparative data predominantly focuses on laminarin, a more complex β-1,3-glucan. This compound is the disaccharide repeating unit of laminarin. Therefore, this guide utilizes data from laminarin studies as a close proxy to infer the potential reproducibility and effects of this compound, a common approach in carbohydrate elicitor research.
I. Overview of Laminarin-Induced Plant Defenses
Laminarin, a storage polysaccharide from brown algae, is a well-documented pathogen-associated molecular pattern (PAMP) that can trigger a cascade of defense responses in various plant species. These responses are hallmarks of PAMP-triggered immunity (PTI), the first line of inducible plant defense. Key defense responses elicited by laminarin include:
-
Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, such as superoxide and hydrogen peroxide, is one of the earliest detectable responses.[1][2]
-
Activation of Defense-Related Genes: Laminarin treatment upregulates the expression of genes involved in defense, including those encoding pathogenesis-related (PR) proteins and enzymes in the phenylpropanoid pathway.[3][4][5]
-
Phytohormone Signaling: Laminarin can modulate the signaling pathways of key defense hormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).
-
Callose Deposition: Reinforcement of the cell wall through the deposition of callose at the site of potential pathogen entry.
The reproducibility of these responses can be influenced by factors such as plant species, genotype, age, and the concentration and purity of the elicitor.
II. Comparative Analysis of Laminarin's Elicitor Activity
To objectively assess the efficacy of laminarin, its performance has been compared with other known elicitors in various studies.
A. Reactive Oxygen Species (ROS) Burst Comparison
The oxidative burst is a quantifiable and reproducible measure of early plant defense activation.
| Elicitor | Plant Species | Peak ROS Production (Relative Light Units - RLU) | Time to Peak (minutes) | Reference |
| Laminarin | Nicotiana tabacum (tobacco) | ~1.5 x 10^6 | 10-15 | |
| Oligogalacturonides | Nicotiana tabacum (tobacco) | ~1.2 x 10^6 | 10-15 | |
| Chitin | Glycine max (soybean) | Genotype-dependent variation | 10-20 | |
| Flg22 | Solanum chilense (wild tomato) | Variable across populations | ~15 |
Note: Absolute RLU values can vary between experiments and instruments. The table provides a comparative overview based on the reported data.
B. Defense-Related Gene Expression Comparison
The induction of defense-related gene expression provides insights into the downstream signaling pathways activated by elicitors.
| Gene | Elicitor | Plant Species | Fold Change in Expression | Time Post-Treatment | Reference |
| PAL (Phenylalanine ammonia-lyase) | Laminarin | Olea europaea (olive) | ~3.5 | 3 days | |
| PAL | Succinylated Laminaran (LAM2) | Solanum lycopersicum (tomato) | Not significant | 24 hours | |
| LOX (Lipoxygenase) | Laminarin | Olea europaea (olive) | ~4.5 | 3 days | |
| Pti-5 | Succinylated Laminaran (LAM2) | Solanum lycopersicum (tomato) | 1.56 | 24 hours | |
| GmPR1 | Chitin | Glycine max (soybean) | Highest at 3h | 3 hours | |
| GmPR1 | Laminarin | Glycine max (soybean) | Highest at 3h | 3 hours |
III. Signaling Pathways and Experimental Workflows
A. Laminarin-Induced Signaling Pathway
Laminarin perception at the cell surface initiates a signaling cascade that activates downstream defense responses. The following diagram illustrates the key components of this pathway.
Caption: Laminarin-induced signaling pathway.
B. Experimental Workflow for Assessing Plant Defense Responses
A standardized workflow is crucial for obtaining reproducible data on elicitor-induced defense responses.
Caption: Experimental workflow for defense response analysis.
IV. Detailed Experimental Protocols
Reproducibility in scientific experiments is contingent on detailed and consistent methodologies.
A. Protocol for ROS Burst Measurement in Leaf Discs
This protocol is adapted from established luminol-based assays.
Materials:
-
Plant leaves
-
4-mm biopsy punch
-
96-well white microplate
-
Luminol stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)
-
Elicitor stock solution (e.g., 1 mg/mL laminarin in water)
-
Sterile water
-
Microplate luminometer
Procedure:
-
Leaf Disc Preparation: Use a biopsy punch to excise leaf discs, avoiding the midvein. Place one disc adaxial side up in each well of a 96-well plate containing 100 µL of sterile water.
-
Overnight Incubation: Cover the plate and incubate at room temperature overnight to allow the leaf discs to recover from wounding.
-
Assay Solution Preparation: Prepare the assay solution by diluting luminol and HRP in sterile water to final concentrations of 100 µM and 10 µg/mL, respectively.
-
Elicitation and Measurement: Replace the water in each well with 100 µL of the assay solution containing the desired concentration of laminarin or a control (water). Immediately place the plate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for at least 60 minutes.
B. Protocol for Defense Gene Expression Analysis by qRT-PCR
This protocol outlines the key steps for quantifying changes in gene expression following elicitor treatment.
Materials:
-
Plant tissue treated with elicitor and control
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Sample Collection and RNA Extraction: At designated time points after elicitor treatment, harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit, followed by DNase I treatment to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers for the target defense genes and a reference gene (e.g., Actin or Ubiquitin).
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between elicitor-treated and control samples, normalized to the reference gene.
V. Conclusion
The available evidence strongly supports laminarin as a robust and reproducible elicitor of plant defense responses, making it a valuable tool for studying plant immunity. While direct comparative data for this compound is limited, the findings for laminarin provide a strong foundation for inferring its activity. The provided protocols offer a standardized framework for researchers to quantitatively assess and compare the effects of this compound and other elicitors, thereby contributing to a better understanding of their potential applications in agriculture and drug development. Further research focusing specifically on this compound is warranted to fully elucidate its unique properties and optimize its use as a plant defense activator.
References
- 1. Chemiluminescence-Based Assay to Monitor Early Oxidative Bursts in Soybean (Glycine max) Lateral Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chitin and Laminarin Trigger Plant Defense Responses Against Soybean Rust Caused by Phakopsora pachyrhizi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Prebiotic Effects of Laminaribiose and Other Leading Prebiotics
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Prebiotic Performance: An In Vivo Perspective
The pursuit of novel prebiotics with enhanced efficacy is a cornerstone of functional food and drug development. This guide provides a comparative analysis of the in vivo prebiotic effects of laminaribiose, benchmarked against established and emerging alternatives. Due to the limited direct in vivo research on this compound, this comparison leverages data from its parent polysaccharide, laminarin, as a scientifically-grounded proxy. This compound, a disaccharide of glucose linked by a β-1,3 glycosidic bond, is the fundamental repeating unit of laminarin. Therefore, the biological activities observed for laminarin are considered indicative of this compound's potential.
This guide synthesizes experimental data from murine and porcine models to offer a comprehensive overview of how these prebiotics modulate gut microbiota, enhance the production of beneficial short-chain fatty acids (SCFAs), and influence host physiology.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative outcomes from various in vivo studies, offering a side-by-side comparison of laminarin (as a proxy for this compound) and other leading prebiotics.
Table 1: Modulation of Gut Microbiota Composition (Relative Abundance)
| Prebiotic | Animal Model | Dosage | Duration | Change in Firmicutes | Change in Bacteroidetes | Change in Bifidobacterium | Change in Lactobacillus | Key Findings |
| Laminarin | High-Fat Diet Mice | Not Specified | Not Specified | Decrease[1] | Increase[1] | Increase | Increase | Shifted gut microbiota towards a profile associated with a leaner phenotype.[1] |
| Laminarin | Weaned Pigs | 300 ppm | 14 days | No Significant Change | Increase (Prevotella) | No Significant Change | No Significant Change | Reduced Enterobacteriaceae and increased Prevotella, correlating with improved growth performance.[2] |
| 2'-Fucosyllactose (2'-FL) | High-Fat Diet Mice | 10% (w/w) in diet | 8 weeks | No Significant Change | No Significant Change | Not Specified | Not Specified | Associated with improvements in gut permeability and metabolic profile. |
| Inulin | Aged Mice | 2.5% in diet | 8 weeks | Not Specified | Not Specified | Increase[3] | Not Specified | Increased Bifidobacterium and key butyrate-producing genera. |
| Laminaria japonica Polysaccharide (LJP) | High-Fat Diet Mice | Not Specified | Not Specified | Decrease | Increase | Not Specified | Not Specified | Reduced the Firmicutes to Bacteroidetes ratio and promoted Akkermansia growth. |
| Fucoidan | Mice | 400 mg/kg/day | 10 weeks | Decrease | Increase (Bacteroides/Prevotella) | Not Specified | Increase | Increased beneficial gut bacteria and reduced the Firmicutes/Bacteroidetes ratio. |
Table 2: Impact on Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Animal Model | Dosage | Duration | Change in Acetate | Change in Propionate | Change in Butyrate | Total SCFA Change |
| Laminarin | Weaned Pigs | 600 ppm | Not Specified | Not Specified | Not Specified | Not Specified | Increase in caecum |
| Laminarin | Weaned Pigs | 300 ppm | 14 days | Not Specified | Not Specified | Increase (colonic) | Increase (total colonic VFA) |
| 2'-Fucosyllactose (2'-FL) | Human-Microbiota Associated Mice | Not Specified | Not Specified | Increase | Increase | No Significant Change | Not Specified |
| Inulin | Wildtype Mice | 10% (w/w) in diet | 2 weeks | Not Specified | Not Specified | Not Specified | ~2.5-fold increase in fecal SCFAs |
| Laminaria japonica Polysaccharide (LJP) | High-Fat Diet Mice | Not Specified | Not Specified | Increase | Increase | Increase | Increase in fecal SCFAs |
| Fucoidan | Healthy Mice | Not Specified | 10 weeks | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols: Methodologies for Key In Vivo Studies
Reproducibility is paramount in scientific research. Below are detailed methodologies for representative in vivo prebiotic studies.
Protocol 1: Evaluation of Laminarin in a High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J mice.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) for one week prior to the experiment.
-
Diet Groups:
-
Control Group: Standard chow diet.
-
High-Fat Diet (HFD) Group: Diet with 45% of calories from fat.
-
Laminarin Group: HFD supplemented with laminarin.
-
-
Administration: Laminarin is mixed into the HFD at a specified concentration. Food and water are provided ad libitum.
-
Duration: The dietary intervention typically lasts for 8-12 weeks.
-
Data Collection:
-
Body Weight and Food Intake: Measured weekly.
-
Fecal Sample Collection: Fresh fecal samples are collected at baseline and at the end of the study for microbiota and SCFA analysis.
-
Metabolic Analysis: At the end of the study, blood is collected for analysis of glucose, lipids, and inflammatory markers. Organs such as the liver and adipose tissue are collected for histological analysis.
-
-
Microbiota Analysis:
-
DNA is extracted from fecal samples.
-
The V3-V4 region of the 16S rRNA gene is amplified by PCR.
-
Sequencing is performed on an Illumina MiSeq platform.
-
Bioinformatic analysis is conducted to determine the relative abundance of different bacterial taxa.
-
-
SCFA Analysis:
-
SCFAs are extracted from fecal samples using an ether-based method.
-
Analysis is performed by gas chromatography-mass spectrometry (GC-MS).
-
Protocol 2: Assessment of 2'-Fucosyllactose in a Murine Model
-
Animal Model: C57BL/6J mice.
-
Diet Groups:
-
Low-Fat Diet (LF): 10% kcal from fat.
-
High-Fat Diet (HF): 45% kcal from fat.
-
HF + 2'-FL: High-fat diet supplemented with 10% (w/w) 2'-FL.
-
-
Administration: 2'-FL is incorporated directly into the diet.
-
Duration: 8 weeks.
-
Outcome Measures:
-
Intestinal Permeability: Assessed ex vivo in Ussing chambers.
-
Gut Microbiome Analysis: 16S rRNA gene sequencing of fecal samples.
-
Metabolic Profiling: Analysis of serum lipids and other relevant metabolites.
-
Mandatory Visualizations: Pathways and Workflows
Visual representations are critical for understanding complex biological processes and experimental designs.
Caption: In vivo prebiotic experimental workflow.
Caption: Prebiotic mechanism of action.
References
Side-by-side comparison of different Laminaribiose synthesis protocols
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a molecule of significant interest to researchers in agriculture, pharmaceuticals, and biotechnology. Its roles as a potent plant germination agent, an antiseptic, and a potential prebiotic have driven the development of various synthesis methodologies. This guide provides a side-by-side comparison of prominent chemical and enzymatic protocols for this compound synthesis, offering quantitative data, detailed experimental procedures, and visual workflows to aid researchers in selecting the most suitable method for their specific applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters of different this compound synthesis protocols, providing a clear comparison of their performance.
| Parameter | Chemical Synthesis (Trichloroacetimidate Method) | Chemical Synthesis (Thioglycoside Method) | Enzymatic Synthesis (Multi-enzyme Biocatalysis) | Enzymatic Synthesis (Bienzymatic System with Immobilized Enzymes) |
| Starting Materials | Perbenzoylated glucopyranosyl trichloroacetimidate, Di-O-isopropylidene-D-glucofuranose | Peracylated thioglucosides, Dicyclohexylidene glucose | Maltodextrin, Glucose | Sucrose, Glucose |
| Catalyst/Enzymes | Lewis Acids (e.g., TMSOTf, AgOTf) | Lewis Acids (e.g., NIS, AgOTf) | α-glucan phosphorylase, this compound phosphorylase, isoamylase, 4-glucanotransferase | Immobilized sucrose phosphorylase (SP) and this compound phosphorylase (LP) |
| Reaction Temperature | -15°C to Room Temperature | -40°C to Room Temperature | 50°C | 35°C |
| Reaction Time | Varies (hours) | Varies (hours) | ~10 hours | Continuous flow (10 days stable) |
| Reported Yield | Up to 84% (before deprotection)[1] | Up to 78% (before deprotection)[1] | 91.9% (based on maltodextrin)[2] | 32 g/L this compound[3] |
| Final Product Concentration | Scalable to kilogram scale[1] | Lab scale | 179 mM (from 50 g/L maltodextrin and 450 mM glucose) | 0.4 g/(L·h) productivity |
| Key Advantages | High versatility for creating derivatives, scalable. | Can be modulated by varying the Lewis catalyst. | High yield and specificity, uses inexpensive substrates, environmentally friendly. | Continuous production, high enzyme stability. |
| Key Disadvantages | Requires multiple protection/deprotection steps, use of toxic reagents and catalysts, potential for side products. | Similar to trichloroacetimidate method, requires careful control of reaction conditions. | Requires expression and purification of multiple enzymes. | Initial setup for enzyme immobilization can be complex. |
Experimental Protocols
Chemical Synthesis: Trichloroacetimidate Glycosylation Method
This protocol is adapted from a large-scale synthesis of this compound. It involves the preparation of a glycosyl donor and acceptor, followed by a Lewis acid-catalyzed glycosylation reaction and subsequent deprotection steps.
a) Preparation of the Glycosyl Donor (2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate):
-
Penta-O-benzoyl-β-D-glucopyranose is selectively de-O-benzoylated at the anomeric position using a suitable base to yield the corresponding hemiacetal.
-
The resulting hemiacetal is then reacted with trichloroacetonitrile in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the trichloroacetimidate donor.
b) Preparation of the Glycosyl Acceptor (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose):
-
D-glucose is reacted with acetone in the presence of an acid catalyst to produce the di-isopropylidene protected acceptor.
c) Glycosylation Reaction:
-
The glycosyl donor and acceptor are dissolved in an anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
The mixture is cooled to the desired temperature (e.g., -15°C).
-
A catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction is quenched, and the protected disaccharide is purified by chromatography.
d) Deprotection:
-
The benzoyl protecting groups are removed by Zemplén deacetylation using sodium methoxide in methanol.
-
The isopropylidene acetals are removed by acid hydrolysis.
-
The final product, this compound, is purified by crystallization or chromatography.
Enzymatic Synthesis: In Vitro Multi-enzyme Biosystem
This protocol describes a one-pot synthesis of this compound from maltodextrin and glucose using a cascade of four thermophilic enzymes.
a) Enzyme Preparation:
-
The genes encoding α-glucan phosphorylase (αGP), this compound phosphorylase (LBP), isoamylase (IA), and 4-glucanotransferase (4GT) are cloned and expressed in a suitable host, such as E. coli.
-
The recombinant enzymes are purified to homogeneity.
b) Pre-treatment of Substrate:
-
Maltodextrin is treated with isoamylase to debranch the polysaccharide chains.
c) One-Pot Synthesis Reaction:
-
The reaction is performed in a buffered solution (e.g., 100 mM HEPES, pH 7.0) at 50°C.
-
The reaction mixture contains the IA-treated maltodextrin (e.g., 10 g/L), D-glucose (e.g., 90 mM), inorganic phosphate (e.g., 10 mM), and MgCl2 (e.g., 5 mM).
-
The enzymatic cascade is initiated by adding the purified enzymes (e.g., 2 U/mL αGP and 2 U/mL LBP).
-
The reaction progress is monitored by measuring the concentration of this compound using high-performance liquid chromatography (HPLC).
-
Upon completion, the enzymes can be removed by heat inactivation or other purification methods to yield the final product.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized PAMP-triggered immunity pathway in plants initiated by β-glucans.
Caption: Workflow of a multi-enzyme cascade for this compound synthesis.
References
Decoding Laminaribiose Hydrolysis: A Comparative Guide to Enzyme Specificity
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the precise enzymatic cleavage of glycosidic bonds is paramount. This guide provides a comprehensive comparison of enzymes utilized for the specific hydrolysis of laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate enzymatic tool for your research needs.
The hydrolysis of this compound is primarily carried out by a class of enzymes known as β-1,3-glucanases or laminarinases. These enzymes belong to various glycoside hydrolase (GH) families, with GH16, GH17, and GH55 being prominent examples.[1][2][3][4][5] While their primary target is the β-1,3-glucosidic linkage, their specificity can vary significantly depending on the source of the enzyme, its protein structure, and the presence of other types of linkages in the substrate. Understanding these nuances is critical for applications ranging from biofuel production to the development of therapeutics targeting fungal cell walls, which are rich in β-glucans.
Comparative Analysis of Enzyme Specificity
The specificity of an enzyme is a measure of its ability to discriminate between different substrates. In the context of this compound hydrolysis, a highly specific enzyme will efficiently cleave the β-1,3-linkage in this compound while exhibiting minimal or no activity towards other disaccharides with different linkages (e.g., cellobiose with a β-1,4-linkage or gentiobiose with a β-1,6-linkage).
The following table summarizes the relative substrate specificities of several characterized β-1,3-glucanases from different microbial sources. The data is presented as specific activity (U/mg), which is a measure of the units of enzyme activity per milligram of protein. A higher value indicates greater efficiency of hydrolysis.
| Enzyme (Source Organism) | Glycoside Hydrolase Family | Substrate | Specific Activity (U/mg) | Reference |
| Jermuk-LamM (Hot spring metagenome) | GH16 | Laminarin (β-1,3-glucan) | 228.0 ± 9.4 | |
| Barley β-glucan (mixed β-1,3/1,4) | 128 ± 8.6 | |||
| Lichenin (mixed β-1,3/1,4) | 27 ± 3.55 | |||
| Carboxymethyl cellulose (CMC, β-1,4) | No activity | |||
| rGluH (Hymenobacter siberiensis) | GH16 | Laminarin (β-1,3-glucan) | 253.1 | |
| Barley β-glucan (mixed β-1,3/1,4) | 250.2 | |||
| CM-curdlan (soluble β-1,3-glucan) | 88.8 | |||
| Curdlan (insoluble β-1,3-glucan) | 72.9 | |||
| VvGH17 (Vibrio vulnificus) | GH17 | Laminarin (β-1,3-glucan) | High activity (qualitative) | |
| Curdlan (insoluble β-1,3-glucan) | High activity (qualitative) | |||
| Bgl1B (Saccharophagus degradans) | GH1 | This compound (β-1,3) | Highest activity | |
| Cellobiose (β-1,4) | Lower activity | |||
| Gentiobiose (β-1,6) | Lower activity | |||
| PaGluc131A (Podospora anserina) | New Family | Laminarin (β-1,3-glucan) | Exo-acting (releases glucose) | |
| Pustulan (β-1,6-glucan) | Exo-acting (releases glucose) | |||
| CMC (β-1,4-glucan) | Endo-acting (releases oligosaccharides) |
Key Observations:
-
GH16 enzymes , such as Jermuk-LamM and rGluH, demonstrate high activity on laminarin and mixed-linkage glucans but are generally inactive on pure β-1,4-glucans like cellulose. This suggests a strong preference for the β-1,3-linkage.
-
GH17 enzymes , like VvGH17, are also specific for β-1,3-glucans and can hydrolyze both soluble and insoluble forms.
-
Some enzymes, such as Bgl1B from Saccharophagus degradans (GH1) , exhibit broad specificity, being able to hydrolyze various β-linkages, although they may show a preference for one type over others.
-
The mode of action can also differ. For instance, PaGluc131A acts as an exo-glucanase on β-1,3- and β-1,6-glucans, releasing glucose monomers, but as an endo-glucanase on β-1,4-glucans, producing oligosaccharides.
Experimental Protocol for Validating Enzyme Specificity
To rigorously assess the specificity of an enzyme for this compound hydrolysis, a standardized experimental workflow is essential. The following protocol outlines the key steps for determining substrate specificity.
1. Enzyme Purification:
-
The enzyme of interest should be purified to homogeneity to avoid confounding activities from other enzymes. This is typically achieved through a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
2. Substrate Panel Selection:
-
A panel of substrates with different glycosidic linkages is required for comparison. A typical panel would include:
-
This compound (β-1,3) : The primary target substrate.
-
Laminarin (β-1,3-glucan with some β-1,6-branches) : A polymeric substrate.
-
Curdlan (linear β-1,3-glucan) .
-
Cellobiose (β-1,4) .
-
Carboxymethyl cellulose (CMC, a soluble β-1,4-glucan) .
-
Gentiobiose (β-1,6) .
-
Barley β-glucan (mixed β-1,3 and β-1,4 linkages) .
-
Starch (α-1,4) , as a negative control for β-glycosidases.
-
3. Enzyme Activity Assay:
-
The activity of the purified enzyme is measured against each substrate in the panel under optimal reaction conditions (e.g., temperature, pH, and buffer).
-
The release of reducing sugars is a common method to quantify enzyme activity. The 3,5-dinitrosalicylic acid (DNS) or the Nelson-Somogyi (NS) assays are frequently used for this purpose.
4. Analysis of Hydrolysis Products:
-
To confirm the cleavage of specific linkages and to determine the mode of action (endo- vs. exo-), the reaction products should be analyzed.
-
Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively visualizing the products of hydrolysis (e.g., glucose, this compound, laminaritriose).
-
High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the hydrolysis products, allowing for the precise identification and quantification of mono-, di-, and oligosaccharides.
5. Determination of Kinetic Parameters:
-
For a more in-depth comparison, the Michaelis-Menten kinetic parameters (Km and kcat) can be determined for the preferred substrates. These values provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for validating the specificity of an enzyme for this compound hydrolysis.
References
- 1. A novel acidic laminarinase derived from Jermuk hot spring metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laminarinase from Flavobacterium sp. reveals the structural basis of thermostability and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular insights into the hydrolysis and transglycosylation of a deep-sea Planctomycetota-derived GH16 family laminarinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Site and Laminarin Binding in Glycoside Hydrolase Family 55 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laminaribiose in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Laminaribiose, a disaccharide utilized in various biochemical and metabolomic research applications, requires adherence to specific disposal protocols to ensure a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices.
Understanding this compound and its Handling
This compound is a non-digestible disaccharide composed of two glucose units. It is commonly used in microbiome research due to its prebiotic properties. While not classified as a hazardous substance, proper chemical hygiene and disposal practices are necessary to maintain a safe working environment.
Core Disposal Procedures
The primary guidance for the disposal of any chemical is its Safety Data Sheet (SDS). For this compound, the SDS for "this compound MIXED ANOMERS" outlines the necessary disposal considerations.[1] The fundamental principle is to prevent environmental contamination by avoiding release into drains or the environment.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always review its specific SDS. This document contains detailed information regarding its properties, hazards, and disposal instructions.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound for disposal.
-
Waste Collection:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled waste container. This container should be suitable for chemical waste.
-
Liquid Waste: If this compound is in a solution, it should be collected in a labeled container for liquid chemical waste. Do not pour solutions containing this compound down the drain unless explicitly permitted by local regulations and the SDS.
-
-
Engage a Licensed Professional Disposal Service: The disposal of chemical waste, including this compound, must be conducted by a licensed professional waste disposal service.[1] These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local environmental regulations.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste itself, following the guidance of a licensed disposal service.
The following table summarizes the key quantitative data related to this compound disposal:
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid | General Laboratory Practice |
| Disposal Method | Licensed Professional Disposal Service | |
| Environmental Release | Prohibited |
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from the Safety Data Sheet for this compound. No experimental research was conducted to generate this disposal procedure. The primary cited source is the Safety Data Sheet for this compound MIXED ANOMERS.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally conscious research environment.
References
Personal protective equipment for handling Laminaribiose
Essential Safety and Handling Guide for Laminaribiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of this compound. It includes detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a disaccharide generally considered to be non-hazardous.[1] It typically appears as a white to light yellow amorphous solid or powder.[2] While it is not classified as a hazardous substance, proper handling procedures are essential to minimize any potential risks, such as the inhalation of dust.
Personal Protective Equipment (PPE)
The use of appropriate PPE forms a critical barrier between laboratory personnel and the chemical, minimizing exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields | Nitrile gloves | Standard lab coat (fully buttoned) | Recommended to be performed in a fume hood or ventilated enclosure to minimize dust. |
| Preparing Aqueous Solutions | Chemical splash goggles | Nitrile gloves | Standard lab coat (fully buttoned) | Not typically required. |
| Cleaning Spills | Chemical splash goggles | Nitrile gloves | Standard lab coat (fully buttoned) | Not typically required for small spills. |
Operational and Handling Plan
A systematic approach to handling this compound ensures safety and procedural consistency.
General Handling Precautions:
-
Avoid contact with skin, eyes, or clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Handle in accordance with good industrial hygiene and safety practice.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Work in a well-ventilated area.
-
Avoid generating dust.
Experimental Protocol: Weighing and Preparing Solutions
The following workflow outlines the key steps for safely weighing this compound powder and preparing a solution.
Storage
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatible Materials | Strong bases, Oxidizing agents. |
Spill and Disposal Plan
In the event of a spill or when disposing of waste, follow these procedures to mitigate any risks.
Small Spill Cleanup
For small spills of this compound powder:
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including safety goggles and gloves.
-
Containment: Cover the spill with paper towels.
-
Cleanup: Gently wet the paper towels with water to dampen the powder, avoiding dust generation. Wipe up the dampened material, working from the outside of the spill inward.
-
Disposal: Place all contaminated materials (paper towels, gloves, etc.) into a sealable plastic bag.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
The following logical flow should be followed for the disposal of this compound and associated contaminated materials.
Disposal of Unused Product and Contaminated Materials:
-
Unused this compound: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated PPE (Gloves, etc.): These can typically be disposed of in the regular laboratory trash.
-
Contaminated Labware:
-
Glassware: Thoroughly clean any contaminated glassware with soap and water before returning it to general use or for disposal as regular laboratory glass waste.
-
Plasticware: Dispose of as non-hazardous laboratory waste.
-
-
Packaging: Place all waste into a sealable plastic bag and label it as "Non-hazardous Laboratory Waste" with the contents specified. Dispose of according to your institution's guidelines for non-hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
